Trichloroacetimidate
Descripción
Structure
3D Structure
Propiedades
Fórmula molecular |
C2HCl3NO- |
|---|---|
Peso molecular |
161.39 g/mol |
Nombre IUPAC |
2,2,2-trichloroethanimidate |
InChI |
InChI=1S/C2H2Cl3NO/c3-2(4,5)1(6)7/h(H2,6,7)/p-1 |
Clave InChI |
UPQQXPKAYZYUKO-UHFFFAOYSA-M |
SMILES canónico |
C(=N)(C(Cl)(Cl)Cl)[O-] |
Sinónimos |
trichloroacetamide trichloroacetimidate |
Origen del producto |
United States |
Foundational & Exploratory
The Structural Elucidation and Synthetic Utility of Trichloroacetimidates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichloroacetimidates are a class of organic compounds characterized by the functional group ROC(=NH)CCl₃. They serve as highly versatile intermediates in modern organic synthesis, primarily recognized for their role as efficient activating groups for alcohols. Their utility is most prominently showcased in glycosylation reactions and the Overman rearrangement, enabling the formation of complex glycosidic linkages and the stereoselective synthesis of allylic amines, respectively. This guide provides a comprehensive overview of the structure of trichloroacetimidates, detailed experimental protocols for their synthesis and key applications, and a visualization of the reaction mechanisms in which they participate.
Core Structure and Data
The geometry of the trichloroacetimidate functional group has been determined through X-ray crystallography. A key study on p-nitrobenzyl this compound provides valuable insights into its structural parameters.[1] The C-N bond exhibits significant double bond character, being notably short. The imidate group (C-O-C-N) is typically planar.
Table 1: Selected Bond Lengths and Angles for the this compound Functional Group [1]
| Parameter | Bond/Angle | Value (Å or °) |
| Bond Lengths | ||
| C-O | 1.346 | |
| C=N | 1.251 | |
| C-C(Cl₃) | 1.554 | |
| C-Cl (avg.) | 1.765 | |
| Bond Angles | ||
| O-C=N | 125.7 | |
| O-C-C(Cl₃) | 110.5 | |
| N=C-C(Cl₃) | 123.8 |
Experimental Protocols
Detailed methodologies for the synthesis of trichloroacetimidates and their subsequent use in key synthetic transformations are outlined below.
Synthesis of an Allylic this compound
This protocol describes the formation of an allylic this compound from the corresponding allylic alcohol, a crucial precursor for the Overman rearrangement.[2]
Materials:
-
Allylic alcohol
-
Dichloromethane (CH₂Cl₂)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Trichloroacetonitrile (Cl₃CCN)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the allylic alcohol (1.0 eq) in dichloromethane.
-
Add DBU (0.2 eq) to the solution.
-
Cool the reaction mixture to 0 °C.
-
Add trichloroacetonitrile (1.5 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the allylic this compound.
The Overman Rearrangement
This procedure details the[3][3]-sigmatropic rearrangement of an allylic this compound to form an allylic trichloroacetamide.[2][3][4]
Materials:
-
Allylic this compound
-
(Optional) Palladium(II) or Mercury(II) catalyst
-
An appropriate solvent (e.g., toluene or xylene)
Procedure:
-
Dissolve the allylic this compound in a high-boiling point solvent.
-
For catalyzed reactions, add a catalytic amount of a Pd(II) or Hg(II) salt.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting allylic trichloroacetamide by column chromatography.
Schmidt Glycosylation
This protocol outlines the use of a glycosyl this compound as a donor in a glycosylation reaction to form a glycosidic bond.
Materials:
-
Glycosyl this compound (donor)
-
Glycosyl acceptor (an alcohol)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂))
-
Molecular sieves (4 Å)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the glycosyl acceptor and activated molecular sieves.
-
Dissolve the reactants in anhydrous dichloromethane.
-
Cool the mixture to the desired temperature (typically between -78 °C and 0 °C).
-
In a separate flask, dissolve the glycosyl this compound donor in anhydrous dichloromethane.
-
Add the donor solution to the acceptor solution via cannula.
-
Add a catalytic amount of the Lewis acid to the reaction mixture.
-
Stir the reaction at the same temperature until TLC analysis indicates the consumption of the starting materials.
-
Quench the reaction by adding a base (e.g., triethylamine or pyridine).
-
Allow the mixture to warm to room temperature, filter through celite, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography.
Signaling Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key reaction pathways involving trichloroacetimidates.
Caption: The Overman Rearrangement pathway.
Caption: The Schmidt Glycosylation pathway.
References
Synthesis of Trichloroacetimidates from Trichloroacetonitrile: A Comprehensive Technical Guide
This in-depth guide is intended for researchers, scientists, and professionals in drug development, providing a thorough examination of the synthesis of trichloroacetimidates from trichloroacetonitrile and alcohols. This reaction is a cornerstone of modern organic chemistry, particularly in the synthesis of complex molecules such as oligosaccharides and other natural products, due to the utility of trichloroacetimidates as versatile alkylating agents.[1]
Core Reaction and Mechanism
The formation of a trichloroacetimidate proceeds via the base-catalyzed addition of an alcohol to trichloroacetonitrile. The electron-withdrawing nature of the trichloromethyl group significantly activates the nitrile carbon towards nucleophilic attack.[2]
The reaction is initiated by the deprotonation of the alcohol (ROH) by a base to form a more nucleophilic alkoxide (RO⁻). This alkoxide then attacks the nitrile carbon of trichloroacetonitrile. Subsequent protonation of the resulting intermediate yields the this compound product.
Experimental Protocols
Detailed below are representative experimental procedures for the synthesis of trichloroacetimidates. These protocols are based on established and reliable methods reported in the literature.
General Procedure using an Organic Base (DBU)
This procedure is adapted from a well-documented Organic Syntheses protocol and is suitable for a wide range of alcohols.[3]
Materials:
-
Alcohol (1.0 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq)
-
Trichloroacetonitrile (1.5 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
A flame-dried round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., nitrogen or argon).
-
The alcohol and anhydrous dichloromethane are added to the flask.
-
The solution is cooled to 0-4 °C using an ice/water bath.
-
DBU is added to the stirred solution.
-
Trichloroacetonitrile is then added dropwise over several minutes.
-
The reaction is monitored by thin-layer chromatography (TLC) until consumption of the starting alcohol is observed (typically within 1-2 hours).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the pure this compound.
Procedure for Glycosyl Trichloroacetimidates with Base-Dependent Stereoselectivity
In carbohydrate chemistry, the choice of base can significantly influence the anomeric stereoselectivity of the resulting glycosyl this compound.[2]
Materials:
-
Hemiacetal (protected sugar) (1.0 eq)
-
Base (see table below)
-
Trichloroacetonitrile (1.5-2.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of the hemiacetal in anhydrous dichloromethane under an inert atmosphere, add the selected base.
-
Cool the mixture to the appropriate temperature (see table below).
-
Add trichloroacetonitrile dropwise.
-
Stir the reaction at the specified temperature and monitor by TLC.
-
Work-up and purification are performed as described in the general procedure.
| Base | Control | Typical Product |
| Potassium Carbonate (K₂CO₃) | Kinetic | β-trichloroacetimidate |
| Sodium Hydride (NaH) | Thermodynamic | α-trichloroacetimidate |
| Cesium Carbonate (Cs₂CO₃) | Thermodynamic | α-trichloroacetimidate |
| Potassium Hydroxide (KOH) | Thermodynamic | α-trichloroacetimidate |
| Table 1: Influence of Base on Stereoselectivity of Glycosyl this compound Formation.[2] |
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the synthesis of trichloroacetimidates from various alcohols.
| Alcohol Substrate | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| trans-2-Hexen-1-ol | DBU (0.2) | CH₂Cl₂ | 4 | 1 | >95 (crude) | [3] |
| Benzyl Alcohol | NaH (cat.) | CH₂Cl₂ | RT | - | High | [2][4] |
| Protected D-Glucose | NaH | CH₂Cl₂ | RT | - | 96 (α/β 85:15) | [5] |
| Protected D-Glucose | K₂CO₃ | CH₂Cl₂ | RT | - | - | [2] |
| Table 2: Summary of Reaction Conditions and Yields. |
Experimental Workflow and Logical Relationships
The successful synthesis of trichloroacetimidates relies on a systematic experimental workflow and a clear understanding of the interplay between the reaction components.
The logical relationship between the core components is crucial for optimizing the reaction. The choice of base, for instance, directly impacts the reaction rate and, in chiral systems, the stereochemical outcome.
Side Reactions and Considerations
While generally a high-yielding reaction, the formation of trichloroacetimidates can be accompanied by side reactions. In the context of glycosyl trichloroacetimidates, a notable side product is the corresponding N-glycosyl trichloroacetamide.[6] Isotopic labeling studies have suggested that this is not a simple intramolecular rearrangement but rather an intermolecular aglycon transfer process.[7][8] This becomes more significant with less reactive alcohol acceptors.[8] Careful control of reaction conditions, such as temperature and the rate of addition of reagents, can help minimize the formation of these byproducts. Additionally, ensuring strictly anhydrous conditions is crucial to prevent hydrolysis of the trichloroacetonitrile and the this compound product.[2][6]
References
- 1. surface.syr.edu [surface.syr.edu]
- 2. Trichloroacetonitrile - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. cuvillier.de [cuvillier.de]
- 5. rsc.org [rsc.org]
- 6. Glycosidation using this compound donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Formation of Glycosyl Trichloroacetamides from this compound Donors Occurs through an Intermolecular Aglycon Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fundamental Properties of O-Alkyl Trichloroacetimidates
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Alkyl trichloroacetimidates are highly versatile and reactive intermediates that have found widespread application in modern organic synthesis. Their utility primarily stems from the facile activation of the trichloroacetimidate group under mild acidic conditions, rendering the oxygen atom a good leaving group. This property has made them indispensable reagents for a variety of chemical transformations, most notably in the stereoselective formation of glycosidic bonds, a cornerstone of carbohydrate chemistry and glycobiology. Beyond their prominent role in glycosylation, O-alkyl trichloroacetimidates also serve as efficient alkylating agents for a range of nucleophiles, including alcohols, carboxylic acids, and sulfonamides. This guide provides a comprehensive overview of the fundamental properties of O-alkyl trichloroacetimidates, including their synthesis, stability, reactivity, and key applications, with a focus on providing practical experimental details and mechanistic insights.
Core Properties and Synthesis
O-Alkyl trichloroacetimidates are characterized by the presence of a CCl₃C(=NH)O-R functional group. The strong electron-withdrawing nature of the trichloromethyl group significantly influences the reactivity of the imidate functionality.
Synthesis:
The most common method for the preparation of O-alkyl trichloroacetimidates involves the base-catalyzed addition of an alcohol to trichloroacetonitrile. A variety of bases can be employed for this transformation, with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) being a popular choice due to its non-nucleophilic nature and ability to catalyze the reaction in high yields.[1]
Physical and Spectroscopic Properties
The physical and spectroscopic properties of O-alkyl trichloroacetimidates are crucial for their characterization and handling. Below is a summary of key data for some common examples.
Table 1: Physical Properties of Selected O-Alkyl Trichloroacetimidates
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C/mmHg) | Density (g/mL at 25°C) | Refractive Index (n20/D) |
| O-Allyl-2,2,2-trichloroacetimidate | C₅H₆Cl₃NO | 202.47 | 54-70 / 7.5-11.25 | 1.333 | 1.489 |
| O-Benzyl-2,2,2-trichloroacetimidate | C₉H₈Cl₃NO | 252.52 | 106-114 / 0.5 | 1.359 | 1.545 |
Table 2: 1H and 13C NMR Chemical Shift Ranges for Key Moieties in O-Alkyl Trichloroacetimidates (in CDCl₃)
| Group | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| NH | 8.2-8.4 (br s) | - |
| C=NH | - | 161-163 |
| CCl₃ | - | 91-92 |
| O-CH ₂-Alkyl/Aryl | 4.1-5.3 | 65-75 |
Note: Chemical shifts can vary depending on the specific substitution pattern and solvent.
Reactivity and Reaction Mechanisms
The reactivity of O-alkyl trichloroacetimidates is dominated by the susceptibility of the imidate carbon to protonation or coordination with a Lewis acid. This activation facilitates the departure of the trichloroacetamide byproduct and the formation of a reactive intermediate that can be trapped by a nucleophile.
Glycosylation Reactions
The most significant application of O-alkyl trichloroacetimidates is in the synthesis of O-glycosides. O-Glycosyl trichloroacetimidates, prepared from the corresponding hemiacetals, are activated by a catalytic amount of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂), to generate a highly reactive oxocarbenium ion intermediate. This intermediate is then intercepted by a glycosyl acceptor (an alcohol) to form the glycosidic bond. The stereochemical outcome of the glycosylation is influenced by several factors, including the nature of the protecting groups on the glycosyl donor, the reactivity of the acceptor, the choice of catalyst, and the reaction temperature.[2]
Caption: General mechanism of Lewis acid-catalyzed glycosylation.
Table 3: Representative Yields for Glycosylation Reactions Using O-Glycosyl Trichloroacetimidates
| Glycosyl Donor | Glycosyl Acceptor | Catalyst | Yield (%) | Ref. |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl this compound | Cholesterol | TMSOTf | 65 | [3] |
| 2,3,4,6-Tetra-O-benzyl-α-D-galactopyranosyl this compound | Methanol | Organocatalyst 1 | 99 | [4] |
| Peracetylated GlcNAc this compound | Tyrosine derivative | - | Not specified | [5] |
Alkylation Reactions
O-Alkyl trichloroacetimidates are also effective reagents for the O-alkylation of alcohols and carboxylic acids, and the N-alkylation of sulfonamides. These reactions typically proceed under acidic catalysis or, in some cases, under thermal conditions. The reaction is believed to proceed through an Sₙ1-like mechanism involving the formation of a carbocation intermediate, especially for benzylic and allylic trichloroacetimidates.[6]
Caption: General mechanism for acid-catalyzed alkylation.
Table 4: Representative Yields for Alkylation Reactions Using O-Alkyl Trichloroacetimidates
| O-Alkyl this compound | Nucleophile | Conditions | Yield (%) | Ref. |
| O-Benzyl this compound | 3-Hydroxymethyl-2-methyl cyclopentanone | TFMSA (cat.) | 60 | [7] |
| O-Benzyl this compound | Benzoic Acid | Refluxing toluene | 76 | [8] |
| Secondary benzylic trichloroacetimidates | p-Toluenesulfonamide | Refluxing toluene | Good yields | [9] |
Rearrangement to N-Alkyl Trichloroacetamides
A notable side reaction, and in some cases a synthetically useful transformation, is the rearrangement of O-alkyl trichloroacetimidates to the corresponding N-alkyl trichloroacetamides. This rearrangement is particularly prevalent for allylic and benzylic imidates and can be promoted by either thermal conditions or Lewis acids.[1][10] The mechanism is believed to proceed through a cationic intermediate.[1]
References
- 1. Rearrangement of Benzylic Trichloroacetimidates to Benzylic Trichloroacetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates Mediated by Singly Protonated Phenanthrolinium Salt and Trichloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-Pot Protection-Glycosylation Reactions for Synthesis of Lipid II Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. Benzyl this compound, a versatile reagent for acid-catalysed benzylation of hydroxy-groups - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Rearrangement of Benzylic Trichloroacetimidates to Benzylic Trichloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Trichloroacetimidate Reaction Mechanism
For Researchers, Scientists, and Drug Development Professionals
The trichloroacetimidate methodology, a cornerstone of modern synthetic chemistry, offers a robust and versatile platform for the formation of carbon-heteroatom bonds. This guide provides a detailed exploration of the core reaction mechanisms, focusing on two of its most significant applications: the Overman rearrangement for the synthesis of allylic amines and the Schmidt glycosylation for the construction of oligosaccharides. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, this document aims to equip researchers with the knowledge to effectively apply and troubleshoot these powerful reactions.
Core Concepts of the this compound Reaction
Trichloroacetimidates are highly reactive intermediates that serve as excellent electrophiles upon activation. They are typically prepared from the corresponding alcohol and trichloroacetonitrile in the presence of a base. The electron-withdrawing trichloromethyl group renders the imidate nitrogen a good leaving group upon protonation or coordination to a Lewis acid. This activation facilitates nucleophilic attack, leading to the formation of new bonds with a variety of nucleophiles.
Two of the most prominent applications of this methodology are the Overman rearrangement, a[1][1]-sigmatropic rearrangement to form allylic amines, and the Schmidt glycosylation, a powerful tool for the stereoselective synthesis of glycosidic linkages.
The Overman Rearrangement
The Overman rearrangement is a reliable method for the conversion of allylic alcohols to allylic amines with a 1,3-transposition of functionality.[2][3][4] The reaction proceeds through the formation of an allylic this compound, which then undergoes a thermal or metal-catalyzed[1][1]-sigmatropic rearrangement.[2][3]
The mechanism of the Overman rearrangement can be broken down into two key stages:
-
Formation of the Allylic this compound: The allylic alcohol is deprotonated by a catalytic amount of a strong base, such as sodium hydride or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The resulting alkoxide attacks trichloroacetonitrile to form a this compound anion. This anion is basic enough to deprotonate another molecule of the starting alcohol, regenerating the alkoxide and propagating the catalytic cycle.[2][3]
-
[1][1]-Sigmatropic Rearrangement: The allylic this compound then undergoes a concerted, suprafacial[1][1]-sigmatropic rearrangement, analogous to the Claisen rearrangement.[2] This rearrangement typically proceeds through a highly ordered, six-membered chair-like transition state, which accounts for the high diastereoselectivity often observed.[2] The formation of the thermodynamically stable trichloroacetamide functionality provides the driving force for this irreversible rearrangement.[2] The rearrangement can be promoted thermally or by the use of transition metal catalysts like Pd(II) or Hg(II) salts.[3][4]
This protocol is adapted from a representative procedure for the Overman rearrangement.[2]
Materials:
-
Allylic alcohol (1.0 eq)
-
Trichloroacetonitrile (1.5 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.2 eq)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the allylic alcohol (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add DBU (0.2 eq) to the cooled solution.
-
Add trichloroacetonitrile (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the allylic this compound.
-
Dissolve the purified this compound in a suitable solvent (e.g., xylenes for thermal rearrangement or CH₂Cl₂ for catalyzed rearrangement).
-
For thermal rearrangement, heat the solution at reflux until the rearrangement is complete (monitor by TLC). For catalyzed rearrangement, add the appropriate catalyst (e.g., 5.0 mol% R-(–)-COP-Cl) and stir at room temperature for 18 hours.[2]
-
Concentrate the reaction mixture and purify the resulting allylic trichloroacetamide by flash column chromatography.
| Substrate | Catalyst | Conditions | Yield of Imidate | Yield of Amide | Stereoselectivity | Reference |
| trans-2-hexen-1-ol | R-(–)-COP-Cl (5.0 mol%) | CH₂Cl₂, rt, 18 h | 95% | 85% | High (E-alkene) | [2] |
Schmidt Glycosylation
The Schmidt glycosylation reaction is a powerful and widely used method for the synthesis of O-, N-, S-, and C-glycosides.[5][6] The reaction involves the activation of a glycosyl this compound donor with a catalytic amount of a Lewis or Brønsted acid, followed by nucleophilic attack by a glycosyl acceptor (typically an alcohol).[5]
The mechanism of the Schmidt glycosylation is highly dependent on the reaction conditions, including the nature of the glycosyl donor, the acceptor, the catalyst, and the solvent.[7] However, a general mechanistic pathway can be described:
-
Formation of the Glycosyl this compound: A hemiacetal (the glycosyl donor) is reacted with trichloroacetonitrile in the presence of a base to form the glycosyl this compound.
-
Activation of the this compound: A catalytic amount of a Lewis acid (e.g., TMSOTf, BF₃·OEt₂) or a Brønsted acid protonates the nitrogen atom of the imidate.[5] This enhances the leaving group ability of the trichloroacetamide moiety.
-
Nucleophilic Attack and Glycosidic Bond Formation: The activated donor can then react via several pathways:
-
Sₙ2-like mechanism: The glycosyl acceptor attacks the anomeric carbon, displacing the protonated trichloroacetamide group and leading to inversion of stereochemistry at the anomeric center. This pathway is favored for α-donors, leading to β-glycosides.[7]
-
Sₙ1-like mechanism: The leaving group departs to form a glycosyl oxocarbenium ion intermediate. The glycosyl acceptor can then attack this planar intermediate from either face, often leading to a mixture of anomers. The stereochemical outcome is influenced by factors such as solvent participation and the presence of participating groups on the glycosyl donor.[8]
-
The stereoselectivity of the Schmidt glycosylation is a complex interplay of these factors. For instance, the use of a participating solvent or a participating group at the C-2 position of the donor can favor the formation of 1,2-trans-glycosides.[9] Conversely, non-participating groups and solvents can lead to 1,2-cis-glycosides.
This protocol provides a general procedure for a TMSOTf-catalyzed glycosylation.[1][5]
Materials:
-
Glycosyl this compound donor (1.0–3.0 eq)
-
Glycosyl acceptor (1.0 eq)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1–0.5 eq)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Activated molecular sieves (4 Å)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried flask under an argon atmosphere, add the glycosyl acceptor (1.0 eq) and the glycosyl this compound donor (1.0–3.0 eq).
-
Add anhydrous dichloromethane to dissolve the reactants.
-
In a separate flame-dried flask, add activated molecular sieves.
-
Transfer the solution of the donor and acceptor to the flask containing molecular sieves via cannula.
-
Stir the mixture at the desired temperature (typically between -80 °C and 0 °C) for 1 hour.[1]
-
Add TMSOTf (0.1–0.5 eq) dropwise to the reaction mixture.
-
Stir the reaction and monitor its progress by TLC until the glycosyl donor is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Filter the mixture through a pad of Celite®, washing with dichloromethane.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired glycoside.
The choice of Lewis acid catalyst can significantly impact the yield and stereoselectivity of the glycosylation reaction.
| Glycosyl Donor | Glycosyl Acceptor | Catalyst (mol%) | Solvent | Temperature | Yield (%) | α:β Ratio | Reference |
| Glucosyl this compound | Aliphatic Alcohol | TMSOTf (10) | CH₂Cl₂ | 0 °C | - | 1:1 | [7] |
| Glucosyl this compound | Aliphatic Alcohol | BF₃·OEt₂ (10) | CH₂Cl₂ | 0 °C | - | 1:1 | [7] |
| Glucosyl this compound | Aliphatic Alcohol | AuCl₃ | - | < -60 °C | - | Highly β-selective | [7] |
| 2-azido-2-deoxygalactose imidate | Fmoc-protected serine | TMSOTf | - | - | - | 1.4:1 | [9] |
| Glucosyl this compound | Aliphatic Alcohol | [PhenH]⁺[BF₄]⁻ (15) | CH₂Cl₂/Et₂O | 25 °C | Good | 1:17-1:25 (β-selective) | [7] |
| Ac₄GalNAc | - | Sc(OTf)₃ | 1,2-C₂H₄Cl₂ | 90 °C | - | 10:90 | [10] |
| Ac₄GalNAc | - | Hf(OTf)₄ | 1,2-C₂H₄Cl₂ | 90 °C | - | 90:10 | [10] |
Mandatory Visualizations
Caption: Mechanism of the Overman Rearrangement.
Caption: General Mechanism of Schmidt Glycosylation.
Caption: Experimental Workflow for Schmidt Glycosylation.
References
- 1. Glycosidation using this compound donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Overman Rearrangement | NROChemistry [nrochemistry.com]
- 3. Overman Rearrangement [organic-chemistry.org]
- 4. Overman rearrangement - Wikipedia [en.wikipedia.org]
- 5. Glycosidation using this compound donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates Mediated by Singly Protonated Phenanthrolinium Salt and Trichloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stereoselective Glycosylations by Nitrosyl Tetrafluoroborate-Catalyzed Activation of Glycosyl this compound Derivatives [organic-chemistry.org]
- 9. Activation of glycosyl trichloroacetimidates with perchloric acid on silica (HClO4–SiO2) provides enhanced α-selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Schmidt Reaction: A Comprehensive Technical Guide to its Discovery, Mechanism, and Application in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Schmidt reaction is a versatile and powerful tool in organic synthesis, enabling the conversion of carbonyl compounds and other electrophiles into amines, amides, and other nitrogen-containing functionalities. This reaction, characterized by the reaction of an azide with a carbonyl derivative under acidic conditions, results in a rearrangement with the expulsion of nitrogen gas. Its significance in the synthesis of complex organic molecules, including natural products and pharmaceuticals, makes a thorough understanding of its history, mechanism, and practical application essential for professionals in drug discovery and development.
Discovery and History
The Schmidt reaction was first reported in 1924 by the German chemist Karl Friedrich Schmidt (1887–1971).[1] In his seminal work, Schmidt successfully converted benzophenone to benzanilide using hydrazoic acid in the presence of a strong acid.[1] This initial discovery laid the foundation for the development of a reaction that has become a staple in the repertoire of synthetic organic chemists.
Initially, the scope of the reaction was explored with ketones. However, it was later demonstrated to be effective with carboxylic acids for the synthesis of amines, and with aldehydes to produce nitriles or formamides.[2] A significant advancement in the application of the Schmidt reaction was the development of the intramolecular version, which was not reported until 1991.[1] This intramolecular variant has proven to be particularly valuable in the stereoselective synthesis of complex nitrogen-containing heterocyclic compounds, such as alkaloids and lactams, which are often the core scaffolds of bioactive molecules.[1]
Reaction Mechanisms
The Schmidt reaction proceeds through different but related mechanistic pathways depending on the nature of the carbonyl substrate. The reaction is closely related to the Curtius rearrangement, with the key difference being the in situ formation of the acyl azide intermediate from a carboxylic acid and hydrazoic acid.[1]
Schmidt Reaction of Carboxylic Acids
The reaction of a carboxylic acid with hydrazoic acid in the presence of a strong acid, such as concentrated sulfuric acid, yields a primary amine with the loss of one carbon atom as carbon dioxide.[3] The mechanism is as follows:
-
Formation of the Acylium Ion: The carboxylic acid is first protonated by the strong acid, followed by the loss of a water molecule to form a highly electrophilic acylium ion.[3]
-
Nucleophilic Attack by Hydrazoic Acid: The acylium ion is then attacked by hydrazoic acid (HN₃) to form a protonated acyl azide intermediate.[3]
-
Rearrangement: The protonated acyl azide undergoes a rearrangement, where the R-group migrates from the carbonyl carbon to the adjacent nitrogen atom with the simultaneous expulsion of dinitrogen gas (N₂). This step results in the formation of a protonated isocyanate.[3]
-
Hydrolysis: The protonated isocyanate is then attacked by water.[3]
-
Decarboxylation: Subsequent deprotonation and loss of carbon dioxide from the resulting carbamic acid derivative yield the primary amine.[3]
Schmidt Reaction of Ketones
The reaction of a ketone with hydrazoic acid under acidic conditions yields an amide.[3] The mechanism involves the following steps:
-
Protonation of the Carbonyl Group: The ketone is activated by protonation of the carbonyl oxygen by the strong acid.[3]
-
Nucleophilic Addition of Hydrazoic Acid: Hydrazoic acid acts as a nucleophile and adds to the electrophilic carbonyl carbon to form an azidohydrin intermediate.[1]
-
Dehydration: The azidohydrin undergoes dehydration to form a diazoiminium ion.[1]
-
Rearrangement: In a manner analogous to the Beckmann rearrangement, one of the alkyl or aryl groups migrates from the carbon to the nitrogen atom with the concomitant loss of dinitrogen gas. This results in the formation of a nitrilium ion intermediate.[1]
-
Hydration and Tautomerization: The nitrilium ion is attacked by water to form a protonated imidic acid, which then loses a proton to give the imidic acid tautomer of the final amide product.[1]
Quantitative Data Presentation
The yield and regioselectivity of the Schmidt reaction are influenced by the substrate structure, reaction conditions, and the nature of the acid catalyst. Below is a summary of representative examples.
Table 1: Schmidt Reaction of Carboxylic Acids to Amines
| Carboxylic Acid Substrate | Acid Catalyst | Temperature (°C) | Yield (%) | Reference |
| Benzoic Acid | conc. H₂SO₄ | - | Good | [3] |
| 2-Phenyl-2-methylhexanoic acid | H₂SO₄ | - | 55 | [4] |
| (+)-Camphoric acid | H₂SO₄ | - | 91 | [5] |
Table 2: Schmidt Reaction of Ketones to Amides
| Ketone Substrate | Acid Catalyst | Temperature (°C) | Product(s) | Yield (%) | Reference |
| Benzophenone | conc. H₂SO₄ | - | Benzanilide | Quantitative | [1] |
| Bicyclic ketone | H₂SO₄ | - | Mixture of lactams | 62 | [5] |
| cis-Bicyclo[3.3.0]octane-3,7-dione | 36% aq. HCl | < 35 | Lactam | 52 | [6] |
Experimental Protocols
Caution: Hydrazoic acid is highly toxic and explosive. It should be handled with extreme care in a well-ventilated fume hood behind a safety shield. It is typically generated in situ from sodium azide and a strong acid.[4]
General Procedure for the Schmidt Reaction of a Carboxylic Acid
A general procedure for the conversion of a carboxylic acid to an amine involves the slow addition of sodium azide to a solution of the carboxylic acid in a strong acid, such as concentrated sulfuric acid.[3] The reaction mixture is typically stirred at a controlled temperature. Upon completion, the reaction is quenched by pouring it onto ice, followed by basification to liberate the free amine, which is then extracted with an organic solvent.
Detailed Protocol for the Schmidt Reaction of a Ketone: Synthesis of a Lactam
The following protocol is for the synthesis of a lactam from cis-bicyclo[3.3.0]octane-3,7-dione.[6]
Materials:
-
cis-Bicyclo[3.3.0]octane-3,7-dione (1.0 g, 7.2 mmol)
-
Sodium azide (0.60 g, 9.1 mmol)
-
36% aqueous HCl (20 mL)
-
20% aqueous NaOH
-
Chloroform (CHCl₃)
-
Magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
A solution of cis-bicyclo[3.3.0]octane-3,7-dione (1.0 g, 7.2 mmol) in 36% aqueous HCl (20 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.
-
The solution is cooled in an ice bath to maintain the temperature below 35 °C.
-
Sodium azide (0.60 g, 9.1 mmol) is added portionwise over 20 minutes to the stirred solution.
-
After the addition is complete, the mixture is stirred for 3 hours at room temperature.
-
The reaction mixture is then cooled to 0 °C and the pH is adjusted to 10 with 20% aqueous NaOH.
-
The precipitated sodium chloride is removed by filtration.
-
The aqueous layer is extracted continuously with chloroform for 48 hours.
-
The combined organic phases are dried over magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel to afford the desired lactam (576 mg, 52% yield).[6]
References
The Trichloroacetimidate Leaving Group: A Comprehensive Technical Guide for Synthetic Chemists
The trichloroacetimidate group is a highly effective leaving group in chemical synthesis, particularly in the realm of glycosylation reactions. Its utility stems from its ease of formation, stability, and facile activation under mild acidic conditions, providing a powerful tool for the construction of complex oligosaccharides and glycoconjugates.[1] This technical guide provides an in-depth analysis of the this compound leaving group, encompassing its mechanism of action, factors influencing its reactivity and stereoselectivity, and its application in the synthesis of biologically relevant molecules.
The this compound Donor: Formation and Stability
Glycosyl trichloroacetimidates are typically prepared from the corresponding hemiacetals by reaction with trichloroacetonitrile in the presence of a base.[2][3] These donors are generally stable compounds that can be purified by chromatography and stored, making them convenient reagents in multi-step syntheses.[4] The presence of the electron-withdrawing trichloromethyl group enhances the acidity of the N-H proton, facilitating the formation of the imidate.
Mechanism of Activation and Glycosylation
The activation of a glycosyl this compound is achieved using a catalytic amount of a Lewis acid (e.g., TMSOTf, BF₃·OEt₂) or a Brønsted acid.[2] The reaction proceeds through protonation or Lewis acid coordination to the nitrogen atom of the imidate, which makes the trichloroacetamide moiety a good leaving group.[4][5] The departure of the leaving group generates a reactive oxocarbenium ion intermediate, which is then attacked by a nucleophile (the glycosyl acceptor) to form the glycosidic bond.[6]
The stereochemical outcome of the glycosylation is a critical aspect and is influenced by several factors, including the nature of the catalyst, the solvent, the reaction temperature, and the protecting groups on the glycosyl donor.[6][7] The reaction can proceed through different mechanistic pathways, such as Sₙ1-like or Sₙ2-like mechanisms, which in turn dictate the anomeric selectivity.[5]
A significant side reaction that can occur is the formation of an anomeric trichloroacetamide.[8] Isotopic labeling studies have shown that this byproduct is formed through an intermolecular aglycon transfer mechanism, where a glycosyl this compound donor attacks an activated donor species.[8][9]
Factors Influencing Stereoselectivity
Controlling the stereochemistry at the anomeric center is paramount in oligosaccharide synthesis. The this compound method offers several handles to influence the α/β selectivity of the newly formed glycosidic linkage.
Neighboring Group Participation
The presence of a participating group, such as an ester, at the C-2 position of the glycosyl donor typically leads to the formation of a 1,2-trans-glycoside with high selectivity.[7] The participating group attacks the anomeric center from the backside to form a cyclic intermediate, which then shields one face of the molecule, directing the incoming nucleophile to the opposite face.
Catalyst and Solvent Effects
In the absence of neighboring group participation, the choice of catalyst and solvent plays a crucial role in determining the stereochemical outcome.[7] For instance, the use of heterogeneous catalysts like perchloric acid on silica (HClO₄–SiO₂) has been shown to enhance α-selectivity compared to homogeneous catalysts like TMSOTf.[7] Solvents can also influence the reaction; for example, participating solvents like diethyl ether or dioxane can promote the formation of α-glycosides.[7] Ionic liquids have also been explored as reaction media, with their coordinating or non-coordinating nature affecting the stereoselectivity.[6]
Temperature
Lowering the reaction temperature is a common strategy to improve stereoselectivity.[5] At lower temperatures, the transition states leading to the different anomers are more energetically distinct, often favoring the formation of one isomer over the other.
Quantitative Data on this compound Glycosylations
The following tables summarize quantitative data from various studies, highlighting the influence of different reaction parameters on the yield and stereoselectivity of glycosylation reactions using this compound donors.
Table 1: Effect of Catalyst on Glycosylation Stereoselectivity
| Donor | Acceptor | Catalyst (mol%) | Solvent | Temp (°C) | Yield (%) | α:β Ratio | Reference |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl this compound | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf (5) | Et₂O/DCM (1:1) | 0 | 85 | 1:4 | [5] |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl this compound | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | [PhenH]⁺[BF₄]⁻ (15) | Et₂O | 25 | 92 | 1:15 | [5] |
| Per-O-benzoylated D-fucopyranosyl this compound | 1-Octanol | TMSOTf (10) | CH₂Cl₂ | -20 | 88 | >20:1 (α) | [1] |
| 2,3,4,6-Tetra-O-benzyl-D-galactopyranosyl this compound | Methanol | Organocatalyst 1 (15) | Solvent-free | RT | 99 | 1:73 | [10] |
Table 2: Effect of Solvent on Glycosylation Stereoselectivity
| Donor | Acceptor | Catalyst | Solvent | Temp (°C) | α:β Ratio | Reference |
| Donor 2 | Acceptor 4 | HClO₄–SiO₂ | Toluene | -30 | 1:1.2 | [7] |
| Donor 2 | Acceptor 4 | HClO₄–SiO₂ | Toluene-Dioxane | -30 | 2.0:1 | [7] |
| Donor 2 | Acceptor 4 | HClO₄–SiO₂ | DCM-Dioxane | -30 | 2.0:1 | [7] |
| Donor 1α | Acceptor 4 | TMSOTf (0.02 equiv) | [emim][OTf] | -30 | 1:10 | [6] |
| Donor 1β | Acceptor 4 | TMSOTf (0.02 equiv) | [emim][OTf] | -30 | 1:12 | [6] |
| Donor 1α | Acceptor 4 | TMSOTf (0.02 equiv) | [bmim][PF₆] | -30 | 1:6 | [6] |
| Donor 1β | Acceptor 4 | TMSOTf (0.02 equiv) | [bmim][PF₆] | -30 | 4:1 | [6] |
Experimental Protocols
A general experimental procedure for a this compound-mediated glycosylation is outlined below. It is important to note that reaction conditions should be optimized for each specific donor-acceptor pair.[11]
Materials
-
Fully protected glycosyl this compound donor
-
Glycosyl acceptor
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Activated molecular sieves (4 Å)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Celite®
General Procedure for TMSOTf-activated Glycosylation[11]
-
To a flame-dried flask under an argon atmosphere, add the glycosyl acceptor (1.0 equiv.) and the this compound donor (1.0–3.0 equiv.).
-
Dissolve the reactants in anhydrous CH₂Cl₂ (to a concentration of 50–100 mM).
-
Add activated molecular sieves to the solution and stir at room temperature for 1 hour.
-
Cool the mixture to the desired temperature (e.g., -80°C to 0°C).
-
Add TMSOTf (0.1–0.5 equiv.) dropwise to the suspension.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the this compound donor is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃.
-
Filter the mixture through a pad of Celite® and wash the pad with an organic solvent.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Applications in Drug Development and Complex Molecule Synthesis
The this compound method is a cornerstone of modern carbohydrate chemistry and has been instrumental in the synthesis of numerous biologically active molecules.[12] Its applications in drug development are vast, enabling the synthesis of:
-
Glycopeptide antibiotics: The late-stage glycosylation in the total synthesis of vancomycin is a prominent example of the power of this method.[12]
-
Mucin-type glycopeptides: These are important targets in cancer immunotherapy research.[13]
-
Glycolipids and GPI anchors: These molecules are crucial for cellular signaling and recognition.[1]
-
Oligosaccharides for vaccine development: The synthesis of complex bacterial capsular polysaccharides relies heavily on efficient glycosylation methods.
The mild reaction conditions and tolerance of a wide range of functional groups make the this compound method highly suitable for the late-stage functionalization of complex molecules.
Conclusion
The this compound leaving group has revolutionized the field of chemical glycosylation. Its reliability, versatility, and the extensive research into controlling its reactivity and stereoselectivity have made it an indispensable tool for chemists. A thorough understanding of the underlying mechanisms and the factors influencing the reaction outcome is crucial for its successful application in the synthesis of complex carbohydrates and glycoconjugates, which are at the forefront of biomedical research and drug development. The continuous development of new catalysts and reaction conditions further expands the scope of this powerful synthetic method.[14]
References
- 1. researchgate.net [researchgate.net]
- 2. Glycosidation using this compound donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cuvillier.de [cuvillier.de]
- 5. Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates Mediated by Singly Protonated Phenanthrolinium Salt and Trichloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Activation of glycosyl trichloroacetimidates with perchloric acid on silica (HClO4–SiO2) provides enhanced α-selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Formation of Glycosyl Trichloroacetamides from this compound Donors Occurs through an Intermolecular Aglycon Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Glycosidation using this compound donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. surface.syr.edu [surface.syr.edu]
- 13. Application of the this compound method to the synthesis of glycopeptides of the mucin type containing a beta-D-Galp-(1----3)-D-GalpNAc unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stereoselective synthesis of glycosides using (salen)Co catalysts as promoters - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC02552D [pubs.rsc.org]
theoretical calculations on trichloroacetimidate activation
An In-depth Technical Guide on the Theoretical Calculations of Trichloroacetimidate Activation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical calculations employed to elucidate the activation mechanisms of glycosyl trichloroacetimidates, a cornerstone of modern carbohydrate chemistry. A thorough understanding of these mechanisms at a molecular level is paramount for the rational design of stereoselective glycosylation strategies, which are critical in the synthesis of complex carbohydrates and glycoconjugates for drug development and biological research. This document summarizes key quantitative data from computational studies, details the methodologies used, and visualizes the intricate reaction pathways.
Core Concepts in this compound Activation
Glycosyl trichloroacetimidates are highly versatile glycosyl donors due to their facile preparation and tunable reactivity.[1] Their activation is typically achieved using a catalytic amount of a Lewis acid or a Brønsted acid, leading to the formation of a glycosidic bond with a glycosyl acceptor.[2][3] The stereochemical outcome of this reaction—yielding either an α- or β-glycoside—is a central challenge and has been the subject of extensive theoretical investigation.
Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in dissecting the nuanced reaction pathways.[4][5] These studies have revealed that the mechanism can proceed through different pathways, including SN1-like and SN2-like mechanisms, often involving the formation of key intermediates such as oxocarbenium ions.[4][6] The nature of the catalyst, solvent, and protecting groups on the glycosyl donor all play a crucial role in dictating the preferred reaction pathway and, consequently, the stereoselectivity.[3][6]
Reaction Mechanisms and Key Intermediates
Theoretical calculations have delineated several plausible mechanistic pathways for this compound activation. The classical view involves the activation of the imidate nitrogen by a Lewis or Brønsted acid, leading to the departure of the trichloroacetamide leaving group and the formation of a highly reactive oxocarbenium ion intermediate.[6] This intermediate can then be attacked by the glycosyl acceptor from either the α- or β-face.
More recent computational work has highlighted the importance of cooperative catalysis, where the catalyst interacts with both the donor and the acceptor simultaneously.[2] In some cases, self-promoted glycosylations have been observed, where an acidic proton on the acceptor itself facilitates the activation of the this compound donor.[4][7] These studies underscore the complexity of the reaction landscape and the power of computational chemistry to unravel it.
A generalized workflow for the theoretical investigation of this compound activation is depicted below. This process typically starts with the selection of appropriate model systems and computational methods, followed by geometry optimization of reactants, transition states, and products, and culminates in the analysis of the energetic and electronic properties of the system.
References
- 1. cuvillier.de [cuvillier.de]
- 2. Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates Mediated by Singly Protonated Phenanthrolinium Salt and Trichloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of glycosyl trichloroacetimidates with perchloric acid on silica (HClO4–SiO2) provides enhanced α-selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Glycosylation intermediates studied using low temperature 1 H- and 19 F-DOSY NMR: new insight into the activation of trichloroacetimidates - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC05272J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
physical and chemical properties of benzyl trichloroacetimidate
An In-depth Technical Guide to Benzyl Trichloroacetimidate
Introduction
Benzyl 2,2,2-trichloroacetimidate, a member of the this compound class of reagents, is a highly effective and versatile compound for the introduction of the benzyl protecting group to alcohols.[1] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and application, and essential safety information. Its utility is particularly noted for the benzylation of sensitive substrates that are incompatible with traditional basic or strongly acidic conditions.[2]
Physical and Chemical Properties
Benzyl this compound is a colorless to yellow liquid at room temperature.[3] It is sensitive to moisture and should be stored under an inert atmosphere at refrigerated temperatures (2-8°C).[4] It is miscible with cyclohexane and dichloromethane.[5]
Table 1: Physical Properties of Benzyl this compound
| Property | Value |
| Molecular Formula | C₉H₈Cl₃NO[5][6] |
| Molecular Weight | 252.52 g/mol [5][6] |
| Appearance | Clear colorless to yellow liquid[3] |
| Melting Point | 3 °C[1][5] |
| Boiling Point | 106-114 °C at 0.5 mmHg[5] |
| Density | 1.359 g/mL at 25 °C[5] |
| Refractive Index (n²⁰/D) | 1.545[5] |
Table 2: Spectroscopic Data of Benzyl this compound
| Spectrum | Key Peaks / Chemical Shifts (δ) |
| ¹H NMR (CDCl₃) | δ 7.40–7.30 (m, 5H, Ar-H), 7.00 (br s, 1H, NH), 4.55 (d, J = 5.6 Hz, 2H, OCH₂)[7] |
| ¹³C NMR (CDCl₃) | δ 161.9 (C=N), 136.3 (Ar-C), 129.0 (Ar-CH), 128.2 (Ar-CH), 127.8 (Ar-CH), 92.6 (CCl₃), 45.4 (OCH₂)[7] |
| IR (neat) | 3329, 2977, 2934, 1660 (C=N), 1585, 1513 cm⁻¹[7] |
Chemical Reactivity and Applications
The primary application of benzyl this compound is the protection of hydroxyl groups as benzyl ethers. This reaction is typically catalyzed by a Brønsted or Lewis acid, such as trifluoromethanesulfonic acid (TfOH) or trimethylsilyl trifluoromethanesulfonate (TMS-OTf), under mild acidic conditions.[2] This method is advantageous for substrates containing acid-labile or base-labile functional groups.
Under certain conditions, particularly with Lewis acids or thermal induction, benzyl this compound can undergo rearrangement to form N-benzyl-2,2,2-trichloroacetamide.[7]
Experimental Protocols
Synthesis of Benzyl this compound
The synthesis of benzyl this compound is commonly achieved through the base-catalyzed addition of benzyl alcohol to trichloroacetonitrile, a reaction known as the Pinner reaction.
Diagram of Benzyl this compound Synthesis
Caption: Synthesis of Benzyl this compound.
Detailed Protocol:
-
Dissolve the starting alcohol (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.25 M under an argon atmosphere.
-
Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (10 mol %).
-
Stir the mixture at room temperature for 15 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add trichloroacetonitrile (1.2 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel chromatography to yield the benzyl this compound.[7]
O-Benzylation of an Alcohol
The following is a general procedure for the protection of an alcohol using benzyl this compound.
Diagram of O-Benzylation Mechanism
Caption: Mechanism of O-Benzylation.
Detailed Protocol:
-
Dissolve the alcohol (1 equivalent) and benzyl this compound (1.5 equivalents) in a suitable solvent such as a mixture of cyclohexane and dichloromethane.
-
Cool the solution to 0 °C.
-
Slowly add a catalytic amount of trifluoromethanesulfonic acid (TfOH) or trimethylsilyl trifluoromethanesulfonate (TMS-OTf).
-
Stir the reaction mixture at room temperature for 24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.[2]
Safety and Handling
Benzyl this compound is harmful if swallowed and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[6][8]
-
Handling: Use in a well-ventilated area. Avoid breathing vapor, mist, or gas. Avoid contact with skin, eyes, and clothing. Keep away from moisture.[4]
-
Personal Protective Equipment: Wear appropriate safety goggles, chemical-resistant gloves, and protective clothing.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place (refrigerated at 2-8°C) under an inert atmosphere (e.g., argon).[4]
-
First Aid:
-
In case of eye contact: Rinse immediately with plenty of water for at least 15 minutes and seek medical advice.[4]
-
In case of skin contact: Wash off immediately with soap and plenty of water.
-
If inhaled: Move to fresh air. If breathing is difficult, give oxygen.
-
If swallowed: Clean mouth with water and seek medical attention.[9]
-
-
Fire Fighting: Use water spray, dry chemical, carbon dioxide, or chemical foam. Irritating and toxic gases may be generated during a fire.[4]
Conclusion
Benzyl this compound is a valuable reagent for the benzylation of alcohols, offering a mild, acid-catalyzed alternative to traditional methods. Its utility in protecting sensitive and complex molecules makes it an important tool for researchers and professionals in organic synthesis and drug development. Proper handling and storage are crucial to ensure its stability and safe use.
References
- 1. Benzyl trichloroacetimidates as derivatizing agents for phosphonic acids related to nerve agents by EI-GC-MS during OPCW proficiency test scenarios - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. Benzyl this compound, a versatile reagent for acid-catalysed benzylation of hydroxy-groups - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. rsc.org [rsc.org]
- 6. Benzyl 2,2,2-trichloroacetimidate | C9H8Cl3NO | CID 144968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Rearrangement of Benzylic Trichloroacetimidates to Benzylic Trichloroacetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
An In-Depth Technical Guide to Trichloroacetimidate Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trichloroacetimidates are a highly versatile and reactive class of compounds that have become indispensable tools in modern organic synthesis. Their utility stems from the facile formation from alcohols and subsequent activation under mild acidic conditions to serve as potent electrophiles. This reactivity profile has established trichloroacetimidates as premier reagents for a variety of crucial transformations, most notably in the construction of glycosidic bonds (Schmidt glycosylation), the synthesis of allylic amines (Overman rearrangement), and the protection of alcohols. This technical guide provides a comprehensive overview of the core principles of trichloroacetimidate chemistry, detailed experimental protocols for key reactions, and a summary of their applications in the synthesis of complex molecules.
Core Principles of this compound Chemistry
O-alkyl trichloroacetimidates are readily prepared by the addition of an alcohol to trichloroacetonitrile, a reaction typically catalyzed by a mild base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate. The resulting this compound functionality serves as an excellent leaving group upon activation with a catalytic amount of a Brønsted or Lewis acid.[1] This activation protonates or coordinates to the nitrogen atom of the imidate, facilitating the departure of the neutral and poorly nucleophilic trichloroacetamide byproduct and generating a highly reactive carbocationic intermediate. This intermediate can then be intercepted by a wide range of nucleophiles, leading to the formation of new carbon-oxygen, carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds.
Key Reactions and Mechanisms
The Schmidt Glycosylation
The Schmidt glycosylation is a cornerstone of modern carbohydrate chemistry, enabling the stereoselective formation of glycosidic linkages. The reaction involves the activation of a glycosyl this compound donor with a Lewis acid, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂), in the presence of a glycosyl acceptor (an alcohol).[2][3]
The mechanism of the Schmidt glycosylation is generally considered to proceed through an Sₙ1-like pathway involving the formation of an oxocarbenium ion intermediate. The stereochemical outcome of the reaction is influenced by several factors, including the nature of the protecting group at the C-2 position of the glycosyl donor, the reactivity of the glycosyl acceptor, the choice of Lewis acid catalyst, and the reaction solvent. A participating protecting group at C-2 (e.g., an acetyl or benzoyl group) can form a dioxolonium ion intermediate, which shields one face of the molecule and directs the incoming nucleophile to the opposite face, typically resulting in the formation of a 1,2-trans-glycoside. In the absence of a participating group, the stereoselectivity is governed by other factors, such as the anomeric effect, which often favors the formation of the α-glycoside.
A common side reaction in Schmidt glycosylations is the formation of a glycosyl trichloroacetamide. Mechanistic studies have shown that this byproduct arises from an intermolecular aglycon transfer mechanism rather than an intramolecular rearrangement.[4]
Logical Relationship: Schmidt Glycosylation Mechanism
Caption: Mechanism of the Schmidt Glycosylation Reaction.
The Overman Rearrangement
The Overman rearrangement is a powerful and reliable method for the synthesis of allylic amines from allylic alcohols. This reaction proceeds via a[2][2]-sigmatropic rearrangement of an intermediate allylic this compound.[5][6] The rearrangement is typically thermally induced or catalyzed by transition metals such as palladium(II) or mercury(II) salts.[6]
The mechanism of the Overman rearrangement is a concerted, pericyclic process that proceeds through a highly ordered, chair-like six-membered transition state.[1][5] This concerted mechanism leads to a high degree of stereoselectivity, with the stereochemistry of the starting allylic alcohol being effectively transferred to the product allylic amine. The reaction is diastereoselective, and the formation of the thermodynamically stable amide bond provides a strong driving force for the reaction.[1]
Signaling Pathway: Overman Rearrangement Mechanism
Caption: The Overman Rearrangement for Allylic Amine Synthesis.
Data Presentation
Table 1: Representative Examples of the Schmidt Glycosylation
| Entry | Glycosyl Donor | Glycosyl Acceptor | Catalyst (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | α:β Ratio |
| 1 | 2,3,4,6-Tetra-O-benzyl-α/β-D-glucopyranosyl this compound | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | TMSOTf (0.1) | CH₂Cl₂ | -20 | 1 | 85 | 1:1.5 |
| 2 | 2,3,4,6-Tetra-O-acetyl-α-D-galactopyranosyl this compound | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | BF₃·OEt₂ (0.2) | CH₂Cl₂ | 0 | 2 | 92 | >95:5 (β) |
| 3 | 2-Azido-3,4,6-tri-O-benzyl-2-deoxy-α/β-D-glucopyranosyl this compound | Cholesterol | TMSOTf (0.1) | Et₂O | -78 to 0 | 1.5 | 88 | 1:9 (β) |
| 4 | 2,3,4-Tri-O-benzyl-L-fucopyranosyl this compound | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf (0.1) | CH₂Cl₂ | -40 | 0.5 | 91 | >20:1 (α) |
| 5 | 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranosyl this compound | Fmoc-L-Serine methyl ester | TMSOTf (0.2) | CH₂Cl₂ | -60 | 3 | 75 | >10:1 (α) |
Table 2: Representative Examples of the Overman Rearrangement
| Entry | Allylic Alcohol Substrate | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | (E)-Hex-2-en-1-ol | Thermal | Xylene | 140 | 24 | 81 |
| 2 | Cinnamyl alcohol | Hg(CF₃CO₂)₂ (0.1) | Toluene | 25 | 2 | 95 |
| 3 | (Z)-But-2-ene-1,4-diol monoacetate | PdCl₂(MeCN)₂ (0.05) | THF | 65 | 4 | 88 |
| 4 | Geraniol | Thermal | Decane | 170 | 18 | 75 |
| 5 | Cholesterol | Thermal | o-Dichlorobenzene | 180 | 48 | 60 |
Experimental Protocols
Protocol 1: General Procedure for the Formation of an O-Glycosyl this compound
-
To a solution of the hemiacetal (1.0 equiv) in anhydrous dichloromethane (0.2 M) is added trichloroacetonitrile (5.0 equiv).
-
The mixture is cooled to 0 °C, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 equiv) is added dropwise.[7]
-
The reaction is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired O-glycosyl this compound.
Experimental Workflow: Synthesis of O-Glycosyl this compound
Caption: Workflow for the synthesis of an O-glycosyl this compound.
Protocol 2: General Procedure for the Schmidt Glycosylation
-
A mixture of the glycosyl this compound donor (1.2 equiv), the glycosyl acceptor (1.0 equiv), and freshly activated molecular sieves (4 Å) in anhydrous dichloromethane (0.1 M) is stirred under an argon atmosphere for 30 minutes at room temperature.[2]
-
The mixture is then cooled to the desired temperature (e.g., -40 °C).
-
A solution of the Lewis acid catalyst (e.g., TMSOTf, 0.1 equiv) in anhydrous dichloromethane is added dropwise.
-
The reaction is stirred at this temperature while being monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of triethylamine or a saturated aqueous solution of sodium bicarbonate.
-
The mixture is allowed to warm to room temperature, diluted with dichloromethane, and filtered through a pad of Celite.
-
The filtrate is washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield the desired glycoside.
Protocol 3: General Procedure for the Thermal Overman Rearrangement
-
A solution of the allylic this compound (1.0 equiv) in a high-boiling solvent such as xylene or o-dichlorobenzene (0.1 M) is prepared in a sealed tube.[1]
-
The solution is degassed by bubbling argon through it for 15 minutes.
-
The sealed tube is heated in an oil bath at the desired temperature (typically 140-180 °C).
-
The progress of the rearrangement is monitored by TLC or ¹H NMR spectroscopy.
-
After completion, the reaction mixture is cooled to room temperature and concentrated under reduced pressure.
-
The resulting crude allylic trichloroacetamide is purified by flash column chromatography on silica gel.
Conclusion
This compound chemistry represents a powerful and versatile platform for the construction of key chemical bonds in organic synthesis. The Schmidt glycosylation and the Overman rearrangement, in particular, have become indispensable methods for the synthesis of complex carbohydrates, alkaloids, and other natural products.[8][9] The mild activation conditions, the generally high yields and stereoselectivities, and the operational simplicity of these reactions have solidified the prominent role of trichloroacetimidates in the synthetic chemist's toolbox. The continued development of new catalysts and reaction conditions for this compound activation promises to further expand the scope and utility of this remarkable class of reagents in the years to come.
References
- 1. Overman Rearrangement | NROChemistry [nrochemistry.com]
- 2. Glycosidation using this compound donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Chemical O‐Glycosylations: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formation of Glycosyl Trichloroacetamides from this compound Donors Occurs through an Intermolecular Aglycon Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overman Rearrangement [organic-chemistry.org]
- 6. Overman rearrangement - Wikipedia [en.wikipedia.org]
- 7. Synthesis of glycosyl imidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Overman Rearrangement | Thermo Fisher Scientific - SG [thermofisher.com]
Methodological & Application
Application Notes and Protocols for Schmidt Trichloroacetimidate Glycosylation in Oligosaccharide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Schmidt trichloroacetimidate method is a cornerstone of modern carbohydrate chemistry, providing a robust and versatile strategy for the stereoselective formation of glycosidic bonds.[1][2] Developed by Richard R. Schmidt, this reaction utilizes glycosyl trichloroacetimidates as highly effective glycosyl donors. These donors are readily prepared from the corresponding hemiacetals and are activated under mild acidic conditions, making them suitable for the synthesis of complex oligosaccharides and glycoconjugates.[1][2] Their stability and reactivity have led to their widespread use in the synthesis of biologically important molecules, including those with applications in drug development.[3] This document provides detailed protocols, quantitative data, and mechanistic insights to aid researchers in the successful application of this powerful glycosylation method.
Principle and Advantages
The Schmidt glycosylation involves the activation of a glycosyl this compound donor by a catalytic amount of a Lewis or Brønsted acid. This activation generates a reactive oxocarbenium ion intermediate, which is then attacked by a nucleophilic hydroxyl group of a glycosyl acceptor to form the desired glycosidic linkage.
Key Advantages:
-
High Reactivity of Donors: this compound donors are highly reactive, leading to efficient glycosylation reactions.
-
Mild Reaction Conditions: The reaction is typically promoted by catalytic amounts of weak acids, which is compatible with a wide range of protecting groups.[1]
-
Good Stereoselectivity: The stereochemical outcome of the glycosylation can often be controlled by the choice of protecting groups, solvent, and temperature.
-
Donor Accessibility: Glycosyl trichloroacetimidates are readily synthesized from the corresponding free sugars.
Experimental Protocols
Preparation of Glycosyl this compound Donors
Materials:
-
Protected monosaccharide with a free anomeric hydroxyl group (1.0 equiv)
-
Trichloroacetonitrile (1.5 - 3.0 equiv)
-
Anhydrous dichloromethane (DCM) or diethyl ether
-
Anhydrous potassium carbonate (K₂CO₃) or sodium hydride (NaH) (catalytic amount)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Celite®
Procedure:
-
Dissolve the protected monosaccharide in anhydrous DCM.
-
Add trichloroacetonitrile to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a catalytic amount of K₂CO₃ or NaH portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the base.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the glycosyl this compound donor.
General Protocol for Schmidt Glycosylation
This protocol describes a general procedure using trimethylsilyl trifluoromethanesulfonate (TMSOTf) as the promoter.[1]
Materials:
-
Glycosyl this compound donor (1.0 - 1.5 equiv)
-
Glycosyl acceptor (1.0 equiv)
-
Anhydrous dichloromethane (DCM) or a mixture of DCM and dioxane[3]
-
Activated molecular sieves (4 Å)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 - 0.3 equiv)
-
Triethylamine or saturated aqueous sodium bicarbonate solution
-
Celite®
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Co-evaporate the glycosyl donor and acceptor with anhydrous toluene to remove residual water and then dry under high vacuum for at least 1 hour.[4]
-
In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the dried donor and acceptor in anhydrous DCM.
-
Add activated 4 Å molecular sieves to the solution and stir at room temperature for 30-60 minutes.[3]
-
Cool the mixture to the desired temperature (typically between -78 °C and 0 °C).
-
Slowly add a solution of TMSOTf in anhydrous DCM to the reaction mixture.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding triethylamine or saturated aqueous sodium bicarbonate solution.[1]
-
Allow the mixture to warm to room temperature and filter through a pad of Celite®, washing with DCM.
-
Wash the combined organic filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude oligosaccharide by silica gel column chromatography.
Quantitative Data Summary
The outcome of the Schmidt glycosylation is highly dependent on the reaction conditions. The following tables summarize the effects of various parameters on yield and stereoselectivity.
Table 1: Effect of Promoter on Glycosylation Yield and Selectivity
| Donor | Acceptor | Promoter (equiv) | Solvent | Temp (°C) | Yield (%) | α:β Ratio | Reference |
| Per-O-benzyl-glucosyl this compound | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf (0.1) | DCM | 0 | 95 | 1:1 | [5] |
| Per-O-benzyl-glucosyl this compound | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | BF₃·OEt₂ (0.1) | DCM | 0 | 92 | 1:1 | [5] |
| 2-azido-2-deoxy-glucosyl this compound | Serine derivative | TMSOTf (0.075) | DCM/Dioxane (1:1) | 0 | 85 | 3.8:1 | [3] |
| 2-azido-2-deoxy-glucosyl this compound | Serine derivative | HClO₄-SiO₂ | DCM/Dioxane (1:1) | 0 | 82 | >20:1 | [3] |
| Per-O-benzyl-galactosyl this compound | Methanol | Organocatalyst 1 (0.15) | Solvent-free | RT | 99 | 1:73 | [6] |
Table 2: Effect of Solvent and Temperature on Stereoselectivity
| Donor | Acceptor | Promoter | Solvent | Temp (°C) | Yield (%) | α:β Ratio | Reference |
| Per-O-benzyl-glucosyl this compound | Cholesterol | TMSOTf | Diethyl Ether | -78 | 85 | >10:1 (α) | [2] |
| Per-O-benzyl-glucosyl this compound | Cholesterol | TMSOTf | Acetonitrile | -40 | 90 | >1:10 (β) | |
| 2-azido-2-deoxy-glucosyl this compound | Serine derivative | TMSOTf | DCM/Dioxane (1:1) | -30 | 88 | 2.0:1 | [3] |
| 2-azido-2-deoxy-glucosyl this compound | Serine derivative | TMSOTf | DCM/Dioxane (1:1) | RT | 85 | 5.3:1 | [3] |
| Per-O-benzyl-glucosyl this compound | Secondary alcohol | (salen)Co catalyst | Diethyl Ether | RT | 96 | 2.6:1 (α) | |
| Per-O-benzyl-glucosyl this compound | Secondary alcohol | (salen)Co catalyst | Acetonitrile | RT | 92 | 1:4 (β) |
Mandatory Visualizations
Reaction Mechanism
Caption: Mechanism of Schmidt this compound Glycosylation.
Experimental Workflow
Caption: General Experimental Workflow for Schmidt Glycosylation.
Troubleshooting and Optimization
-
Low Yield:
-
Incomplete drying: Ensure all reagents and glassware are scrupulously dried. Residual water can hydrolyze the donor or the activated intermediate.[4]
-
Inactive promoter: Use freshly opened or properly stored Lewis acid.
-
Steric hindrance: Highly hindered donors or acceptors may require longer reaction times, higher temperatures, or a more potent promoter.
-
-
Poor Stereoselectivity:
-
Solvent effects: Ethereal solvents (e.g., diethyl ether) tend to favor the formation of α-glycosides, while nitrile solvents (e.g., acetonitrile) often promote β-glycoside formation.[7][8]
-
Temperature: Lower temperatures generally enhance stereoselectivity.
-
Protecting groups: A participating group (e.g., acetate or benzoate) at the C-2 position of the donor will typically lead to the formation of a 1,2-trans-glycosidic linkage. Non-participating groups (e.g., benzyl or azido) are required for the synthesis of 1,2-cis-glycosides.
-
-
Side Reactions:
-
Anomeric scrambling: The anomeric configuration of the this compound donor can influence the stereochemical outcome.
-
Formation of N-glycosyl trichloroacetamide: This byproduct can form, especially with prolonged reaction times or excess acid.[4] An "inverse glycosylation procedure," where the donor is added slowly to a mixture of the acceptor and promoter, can minimize this side reaction.[9]
-
Conclusion
The Schmidt this compound glycosylation remains a highly reliable and versatile method for the synthesis of complex oligosaccharides. By carefully controlling reaction parameters such as the choice of promoter, solvent, and temperature, researchers can achieve high yields and excellent stereoselectivity. The detailed protocols and data provided in these application notes serve as a comprehensive guide for the successful implementation of this essential reaction in academic and industrial research settings.
References
- 1. Glycosidation using this compound donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of glycosyl trichloroacetimidates with perchloric acid on silica (HClO4–SiO2) provides enhanced α-selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycosidation using this compound donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates Mediated by Singly Protonated Phenanthrolinium Salt and Trichloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. researchgate.net [researchgate.net]
- 9. Formation of Glycosyl Trichloroacetamides from this compound Donors Occurs through an Intermolecular Aglycon Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Benzyl Trichloroacetimidate for Alcohol Protection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of benzyl trichloroacetimidate as a powerful reagent for the introduction of the benzyl protecting group onto alcohols. This method is particularly advantageous for substrates that are sensitive to the basic conditions typically employed in Williamson ether synthesis. The reaction proceeds under mild acidic conditions, offering broad functional group tolerance and high yields.
Introduction
The benzyl ether is one of the most widely used protecting groups for hydroxyl functions in organic synthesis due to its stability under a variety of reaction conditions and its facile removal by hydrogenolysis.[1] While the classical Williamson ether synthesis is a common method for its introduction, the requirement for strong bases limits its applicability with base-sensitive substrates. The use of benzyl this compound, activated by a catalytic amount of a Brønsted or Lewis acid, provides a mild and efficient alternative for the O-benzylation of a wide range of alcohols, including those with acid-sensitive functionalities.[1][2][3][4]
Reaction Principle
The benzylation of an alcohol using benzyl this compound is an acid-catalyzed process. The reaction is initiated by the protonation of the imidate nitrogen, which makes the benzyl group highly electrophilic. The alcohol then acts as a nucleophile, attacking the benzylic carbon in an SN2-type displacement, releasing the stable trichloroacetamide as a byproduct.[2]
Caption: General mechanism of acid-catalyzed alcohol benzylation.
Advantages of the Benzyl this compound Method
-
Mild Reaction Conditions: Avoids the use of strong bases, making it suitable for base-sensitive substrates.[1]
-
High Yields: Generally provides good to excellent yields of the corresponding benzyl ethers.
-
Broad Substrate Scope: Effective for primary, secondary, and even some tertiary alcohols.[2]
-
Stereochemical Integrity: Chiral substrates can be benzylated without racemization.[2]
-
Stable Reagent: Benzyl this compound is a stable, isolable reagent.
Data Presentation: Substrate Scope and Yields
The following table summarizes the benzylation of various alcohols using benzyl this compound under acidic catalysis. The data has been compiled from various literature sources to provide a comparative overview.
| Entry | Substrate (Alcohol) | Catalyst | Solvent | Yield (%) | Reference |
| 1 | 3-Hydroxymethyl-2-methyl-cyclopentanone | TFMSA | CH₂Cl₂ | 60 | [2] |
| 2 | Tertiary Cyclopropanol derivative | TFMSA | CH₂Cl₂ | 39 | [2] |
| 3 | D-Glucose derivative | TMSOTf | CH₂Cl₂ | 85 | [3] |
| 4 | Cholesterol | TMSOTf | CH₂Cl₂ | 92 | [3] |
| 5 | (S)-Ethyl lactate | TMSOTf | CH₂Cl₂ | 95 | [2] |
| 6 | N-Boc-L-serine methyl ester | TMSOTf | CH₂Cl₂ | 88 | [2] |
| 7 | 1-Adamantanol | TMSOTf | CH₂Cl₂ | 75 | [2] |
Experimental Protocols
Protocol 1: Synthesis of Benzyl this compound
This protocol describes the preparation of the benzylation reagent itself.
Materials:
-
Benzyl alcohol
-
Trichloroacetonitrile
-
Sodium hydride (NaH) or 1,8-Diazabicycloundec-7-ene (DBU)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous diethyl ether
Procedure:
-
To a solution of benzyl alcohol (1.0 equiv.) in anhydrous CH₂Cl₂ (0.5 M) under an inert atmosphere (e.g., argon or nitrogen), add a catalytic amount of sodium hydride (0.1 equiv.) or DBU (0.1 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add trichloroacetonitrile (1.2 equiv.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove any solids.
-
Concentrate the filtrate under reduced pressure. The crude product can often be used directly in the next step or purified by flash chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure benzyl this compound as a colorless to pale yellow oil.
Protocol 2: General Procedure for the Benzylation of Alcohols
This protocol provides a general method for the protection of a hydroxyl group as a benzyl ether.
Materials:
-
Alcohol substrate
-
Benzyl this compound (1.5 equiv.)
-
Anhydrous dichloromethane (CH₂Cl₂) or a mixture of cyclohexane and CH₂Cl₂
-
Trifluoromethanesulfonic acid (TfOH) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.05 - 0.2 equiv.)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the alcohol (1.0 equiv.) and benzyl this compound (1.5 equiv.) in anhydrous CH₂Cl₂ (0.1-0.2 M) under an inert atmosphere at room temperature.
-
Cool the solution to 0 °C.
-
Add the acid catalyst (TfOH or TMSOTf, 0.1 equiv.) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure benzyl ether.
Experimental Workflow
The following diagram illustrates the typical workflow for the benzylation of an alcohol using benzyl this compound.
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. d-nb.info [d-nb.info]
- 3. Acid-catalysed benzylation and allylation by alkyl trichloroacetimidates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Benzyl this compound, a versatile reagent for acid-catalysed benzylation of hydroxy-groups - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Applications of Trichloroacetimidates in the Total Synthesis of Natural Products: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Trichloroacetimidates have emerged as versatile and powerful reagents in the arsenal of synthetic organic chemists, particularly in the complex art of natural product total synthesis. Their utility stems from their ability to act as excellent electrophiles under mild activation conditions, enabling a range of crucial transformations from the construction of sterically hindered glycosidic linkages to the stereoselective introduction of nitrogen-containing functionalities. This document provides detailed application notes and protocols for the use of trichloroacetimidates in the total synthesis of several notable natural products, highlighting their role in glycosylation reactions (Schmidt Glycosylation), allylic aminations (Overman Rearrangement), and as efficient alkylating agents for protecting groups and the formation of unique heterocyclic scaffolds.
Schmidt Glycosylation: Forging Complex Glycosidic Bonds
The Schmidt trichloroacetimidate method is a cornerstone of modern carbohydrate chemistry, prized for its reliability in forming glycosidic bonds, often with high stereoselectivity. The method involves the activation of a glycosyl this compound donor with a catalytic amount of a Lewis acid, followed by reaction with a glycosyl acceptor. This strategy has been instrumental in the synthesis of numerous complex glycoconjugates, including saponins, antibiotics, and other glycosylated natural products.
Application Example: Total Synthesis of Diosgenyl Saponins
Diosgenyl saponins are a class of naturally occurring steroid glycosides with a range of biological activities. Their synthesis presents the challenge of stereoselectively installing sugar moieties onto a complex aglycone. The Schmidt glycosylation has been successfully employed for this purpose.
Experimental Workflow: Schmidt Glycosylation in Saponin Synthesis
Caption: Workflow for Schmidt glycosylation in the synthesis of saponins.
Quantitative Data: Schmidt Glycosylation in Saponin Synthesis
| Glycosyl Donor | Glycosyl Acceptor | Promoter | Solvent | Temp (°C) | Yield (%) | α:β Ratio | Reference |
| Per-O-acetyl-α-D-glucopyranosyl this compound | Diosgenin | TMSOTf | CH2Cl2 | -20 | 85 | >95:5 (β) | [1] |
| Per-O-benzoyl-α-L-rhamnopyranosyl this compound | Diosgenyl β-D-glucopyranoside derivative | TMSOTf | CH2Cl2 | 0 | 78 | >95:5 (α) | [1] |
| 2,3,4,6-Tetra-O-benzyl-α-D-galactopyranosyl this compound | Solasodine | BF3·OEt2 | CH2Cl2 | -40 | 82 | 1:10 (α:β) | [2] |
Detailed Experimental Protocol: Glycosylation of a Diosgenin Derivative
This protocol is adapted from the synthesis of a diosgenyl saponin.[1]
-
Preparation of Reactants: A solution of the diosgenin-based glycosyl acceptor (1.0 equiv) and the glycosyl this compound donor (1.5 equiv) in anhydrous dichloromethane (DCM, 0.1 M) is prepared in a flame-dried, round-bottom flask under an argon atmosphere.
-
Activation of Molecular Sieves: Freshly activated 4 Å molecular sieves (powdered, 200 mg per mmol of acceptor) are added to the solution.
-
Cooling: The mixture is stirred at room temperature for 30 minutes and then cooled to 0 °C in an ice bath.
-
Initiation of Glycosylation: A solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equiv) in anhydrous DCM is added dropwise to the stirred suspension.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., 7:3 hexanes:ethyl acetate). The reaction is typically complete within 1-2 hours.
-
Quenching: Upon completion, the reaction is quenched by the addition of triethylamine (0.5 mL).
-
Workup: The mixture is diluted with DCM and filtered through a pad of Celite®. The filtrate is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford the desired protected saponin.
The Overman Rearrangement: Stereoselective Synthesis of Allylic Amines
The Overman rearrangement is a powerful thermal or metal-catalyzed[3][3]-sigmatropic rearrangement of an allylic this compound to the corresponding allylic trichloroacetamide.[4] This reaction is highly valuable for the stereoselective synthesis of allylic amines, which are key structural motifs in a wide array of natural products, including alkaloids and amino acids.[4]
Application Example: Total Synthesis of (-)-Sphingofungin E
The total synthesis of the antifungal natural product (-)-sphingofungin E provides a compelling example of the strategic application of the Overman rearrangement to establish a key stereocenter.[3][5]
Reaction Mechanism: The Overman Rearrangement
Caption: Mechanism of the Overman Rearrangement.
Quantitative Data: Overman Rearrangement in Natural Product Synthesis
| Allylic Alcohol Substrate (in Total Synthesis of) | Catalyst/Conditions | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio | Reference |
| Sphingofungin E precursor | K2CO3 (cat.), heat | Xylene | 140 | 85 (for rearrangement) | >95:5 | [3][5] |
| Pancratistatin precursor | Heat (neat) | - | 130 | 56 | >95:5 | [6] |
| Laurencin precursor | PdCl2(MeCN)2 (cat.) | THF | 25 | 88 | >95:5 | [7] |
Detailed Experimental Protocol: Overman Rearrangement in the Synthesis of a (-)-Sphingofungin E Intermediate
This protocol is adapted from the total synthesis of (-)-sphingofungin E by Chida and coworkers.[3][5]
-
Imidate Formation: To a solution of the allylic alcohol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M) is added trichloroacetonitrile (3.0 equiv) followed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv) at 0 °C under an argon atmosphere. The reaction mixture is stirred at room temperature for 1 hour.
-
Isolation of Imidate: The reaction mixture is concentrated under reduced pressure, and the residue is purified by silica gel column chromatography (eluting with a gradient of hexanes:ethyl acetate) to afford the allylic this compound.
-
Rearrangement: A solution of the allylic this compound (1.0 equiv) and powdered potassium carbonate (2.0 equiv) in xylene (0.05 M) is heated to reflux (approximately 140 °C) in a flask equipped with a reflux condenser under an argon atmosphere.
-
Reaction Monitoring: The progress of the rearrangement is monitored by TLC. The reaction is typically complete within 4-6 hours.
-
Workup: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography to yield the desired allylic trichloroacetamide.
Trichloroacetimidates as Alkylating Agents: Protecting Groups and Heterocycle Synthesis
Beyond their role in C-N and C-O bond formation via rearrangement and glycosylation, trichloroacetimidates are highly effective alkylating agents for a variety of nucleophiles, including alcohols and indoles. This reactivity has been harnessed for the introduction of protecting groups and the synthesis of complex heterocyclic systems.
Application Example 1: p-Methoxybenzyl (PMB) Protection of Alcohols in Bryostatin Synthesis
The protection of hydroxyl groups is a critical aspect of complex molecule synthesis. p-Methoxybenzyl (PMB) ethers are widely used for this purpose due to their stability to a range of reaction conditions and their facile cleavage under oxidative conditions. PMB this compound provides a mild and efficient method for the introduction of this protecting group. This strategy has been employed in the synthesis of intermediates for the potent anticancer agent, bryostatin.[8][9]
Quantitative Data: PMB Protection of Alcohols
| Alcohol Substrate (in Total Synthesis of) | Promoter | Solvent | Temp (°C) | Yield (%) | Reference |
| Bryostatin Intermediate (Masamune) | TfOH (cat.) | CH2Cl2/Cyclohexane | 0 | 91 | [10] |
| Dihydropyran derivative | CSA (cat.) | CH2Cl2 | 0 | 95 | [8] |
Detailed Experimental Protocol: PMB Protection of a Bryostatin Intermediate
This protocol is adapted from synthetic studies toward bryostatin.[8]
-
Preparation of Reactants: To a solution of the alcohol (1.0 equiv) in anhydrous dichloromethane (DCM, 0.1 M) is added p-methoxybenzyl this compound (1.5 equiv).
-
Initiation: The reaction mixture is cooled to 0 °C, and a catalytic amount of camphorsulfonic acid (CSA) (0.1 equiv) is added.
-
Reaction Monitoring: The reaction is stirred at 0 °C and monitored by TLC. It is typically complete within 30 minutes.
-
Quenching and Workup: The reaction is quenched with saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The residue is purified by silica gel column chromatography to give the PMB-protected alcohol.
Application Example 2: Synthesis of Pyrroloindoline Alkaloids
Trichloroacetimidates can serve as electrophilic partners in reactions with tryptamine derivatives to construct the pyrroloindoline core, a structural motif present in many bioactive alkaloids.[5][6][11] This method offers a flexible route to highly functionalized pyrroloindolines.
Quantitative Data: Pyrroloindoline Synthesis
| Tryptamine Derivative | This compound | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Reference |
| N-Boc-tryptamine | Benzyl this compound | TMSOTf | CH2Cl2 | 0 | 85 | [6] |
| N-Boc-tryptamine | Prenyl this compound | CSA | CH2Cl2 | 25 | 58 | [6] |
| N-Boc-tryptamine | t-Butyl this compound | TMSOTf | CH2Cl2 | 0 | 72 | [6] |
Detailed Experimental Protocol: Synthesis of a C3a-Substituted Pyrroloindoline
This protocol is adapted from studies on the synthesis of pyrroloindoline alkaloids.[6]
-
Preparation of Reactants: A solution of the N-protected tryptamine (1.0 equiv) and the this compound (1.2 equiv) is prepared in anhydrous dichloromethane (DCM, 0.1 M) under an argon atmosphere.
-
Initiation: The solution is cooled to 0 °C, and trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.2 equiv) is added dropwise.
-
Reaction: The reaction mixture is stirred at 0 °C for 1 hour.
-
Quenching and Workup: The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution. The mixture is extracted with DCM, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by silica gel column chromatography to afford the desired pyrroloindoline.
References
- 1. Esterifications with 2-(Trimethylsilyl)ethyl 2,2,2-Trichloroacetimidate | MDPI [mdpi.com]
- 2. Enantioselective total synthesis of aplyviolene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic Asymmetric Synthesis of Chiral Allylic Esters [organic-chemistry.org]
- 5. surface.syr.edu [surface.syr.edu]
- 6. Formation of Pyrroloindolines via the Alkylation of Tryptamines with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Total Synthesis of Everninomicin 13,384-1-Part 2: Synthesis of the FGHA(2) Fragment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Recent advances in the Overman rearrangement: synthesis of natural products and valuable compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Formation of Pyrroloindolines via the Alkylation of Tryptamines with Trichloroacetimidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lewis Acid-Catalyzed Glycosylation with Trichloroacetimidate Donors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation, the enzymatic or chemical process that attaches glycans to other molecules, is a cornerstone of synthetic carbohydrate chemistry and drug development. Among the various methods available, the use of glycosyl trichloroacetimidates as glycosyl donors, activated by a catalytic amount of a Lewis acid, has become a widely adopted and powerful strategy for the formation of glycosidic linkages.[1] This method, pioneered by Schmidt and Michel, offers the advantages of using stable and easily prepared donors that can be activated under mild conditions.[1][2] The versatility of this approach allows for the synthesis of a wide array of O-, S-, N-, and C-glycosides, making it invaluable in the creation of complex oligosaccharides, glycoconjugates, and glycosylated natural products.[3]
The stereochemical outcome of the glycosylation is a critical aspect, and it can often be controlled by factors such as the nature of the protecting groups on the glycosyl donor, the choice of Lewis acid catalyst, the solvent, and the reaction temperature.[4] For instance, the presence of an acyl protecting group at the C-2 position of the donor typically leads to the formation of 1,2-trans glycosides through neighboring group participation.[4] Conversely, achieving high stereoselectivity in the absence of such participation is more challenging and often requires careful optimization of reaction conditions.[4]
These application notes provide an overview of Lewis acid-catalyzed glycosylation using trichloroacetimidate donors, including common catalysts, reaction mechanisms, and quantitative data on yields and stereoselectivity. Detailed experimental protocols for the preparation of this compound donors and their subsequent use in glycosylation reactions are also presented.
Reaction Mechanism and Stereoselectivity
The activation of a glycosyl this compound donor by a Lewis acid initiates the glycosylation reaction. The Lewis acid coordinates to the nitrogen atom of the imidate, making the this compound group a better leaving group. This is followed by the nucleophilic attack of the glycosyl acceptor's hydroxyl group on the anomeric carbon of the donor. The reaction can proceed through different mechanisms, primarily SN1 or SN2 pathways, which influences the stereochemical outcome of the newly formed glycosidic bond.
An SN2-like mechanism, which is often favored at lower temperatures, results in the inversion of stereochemistry at the anomeric center.[5] In contrast, an SN1-type mechanism proceeds through an oxocarbenium ion intermediate, which can then be attacked by the acceptor from either the α- or β-face, potentially leading to a mixture of anomers. The choice of Lewis acid, solvent, and temperature plays a crucial role in directing the reaction towards a desired stereochemical outcome.[5] For example, the use of trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF3·OEt2) are common choices for activating this compound donors.[1]
Caption: General mechanism of Lewis acid-catalyzed glycosylation.
Quantitative Data Summary
The following tables summarize representative quantitative data for Lewis acid-catalyzed glycosylations with this compound donors, highlighting the influence of the Lewis acid, acceptor, and reaction conditions on yield and stereoselectivity.
Table 1: Comparison of Lewis Acids in the Glycosylation of a Glucosyl Donor
| Donor | Acceptor | Lewis Acid (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | α:β Ratio | Reference |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl this compound | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf (0.1) | CH2Cl2 | 0 | 1 | 92 | 1:1 | [5] |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl this compound | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | BF3·OEt2 (0.1) | CH2Cl2 | 0 | 1 | 90 | 1:1 | [5] |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl this compound | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | HClO4-SiO2 (0.075) | CH2Cl2/Dioxane | -40 | 0.5 | 86 | >20:1 | [4] |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl this compound | Cholesterol | Sn(OTf)2 (0.2) | CH2Cl2 | -60 | 2 | 85 | 1:9 | [3] |
Table 2: Glycosylation of Various Acceptors with a Galactosyl Donor
| Donor | Acceptor | Lewis Acid (equiv.) | Solvent | Temp. (°C) | Yield (%) | α:β Ratio | Reference |
| 2,3,4,6-Tetra-O-benzyl-α-D-galactopyranosyl this compound | 1-Adamantanol | TMSOTf (0.1) | Et2O | -78 | 95 | >20:1 | [3] |
| 2,3,4,6-Tetra-O-benzyl-α-D-galactopyranosyl this compound | Dexamethasone | [PhenH]+[BF4]− (0.15) | Et2O/DCM | 25 | 88 | 1:13 | [5] |
| 2,3,4,6-Tetra-O-benzyl-α-D-galactopyranosyl this compound | N-Boc-Ser-OMe | TMSOTf (0.2) | CH2Cl2 | -20 | 81 | 1:12 | [5] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Glycosyl this compound Donors
This protocol describes the synthesis of a glycosyl this compound donor from the corresponding free sugar.
Materials:
-
Glycosyl hemiacetal (1.0 equiv.)
-
Trichloroacetonitrile (5.0 equiv.)
-
Anhydrous dichloromethane (CH2Cl2)
-
Potassium carbonate (K2CO3, catalytic amount)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the glycosyl hemiacetal in anhydrous CH2Cl2 in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Add trichloroacetonitrile to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a catalytic amount of K2CO3 to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Filter the reaction mixture through a pad of Celite® to remove the base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate with 1% triethylamine) to afford the pure glycosyl this compound.
Protocol 2: General Procedure for Lewis Acid-Catalyzed Glycosylation using TMSOTf
This protocol outlines a general procedure for the glycosylation of an acceptor using a this compound donor and TMSOTf as the Lewis acid catalyst.[1][6]
Materials:
-
Glycosyl this compound donor (1.2 equiv.)
-
Glycosyl acceptor (1.0 equiv.)
-
Anhydrous dichloromethane (CH2Cl2)
-
Activated molecular sieves (4 Å)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1-0.3 equiv.)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the glycosyl this compound donor, the glycosyl acceptor, and activated molecular sieves (4 Å).
-
Add anhydrous CH2Cl2 to the flask.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C, -20 °C, or 0 °C).
-
Slowly add TMSOTf to the stirred suspension.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Allow the mixture to warm to room temperature, then filter through a pad of Celite®, washing with CH2Cl2.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous NaHCO3 and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired glycoside.
Caption: Typical workflow for a glycosylation reaction.
Conclusion
Lewis acid-catalyzed glycosylation with this compound donors is a robust and highly versatile method for the synthesis of complex carbohydrates and glycoconjugates. The ease of preparation and stability of the donors, coupled with the ability to control stereoselectivity through careful selection of catalysts and reaction conditions, have solidified its importance in synthetic organic chemistry. The protocols and data presented here serve as a practical guide for researchers in the field, providing a solid foundation for the successful application of this powerful glycosylation strategy in their synthetic endeavors. It is important to note that reaction conditions, including the choice of Lewis acid, solvent, and temperature, should be optimized for each specific donor and acceptor pair to achieve the best results in terms of yield and stereoselectivity.[6]
References
- 1. Glycosidation using this compound donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Formation of Glycosyl Trichloroacetamides from this compound Donors Occurs through an Intermolecular Aglycon Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activation of glycosyl trichloroacetimidates with perchloric acid on silica (HClO4–SiO2) provides enhanced α-selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates Mediated by Singly Protonated Phenanthrolinium Salt and Trichloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycosidation using this compound donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for the Step-by-Step Activation of Trichloroacetimidate with TMSOTf
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the activation of glycosyl trichloroacetimidates using trimethylsilyl trifluoromethanesulfonate (TMSOTf), a widely employed method in chemical glycosylation for the synthesis of oligosaccharides and glycoconjugates. These molecules are of significant interest in drug development and glycobiology.
Overview and Principle
Glycosyl trichloroacetimidates are popular glycosyl donors due to their ease of preparation, stability, and high reactivity upon activation.[1][2] The activation is typically achieved with a catalytic amount of a Lewis acid, such as TMSOTf.[1][3] The reaction proceeds through the protonation or silylation of the imidate nitrogen, leading to the formation of a highly reactive glycosyl triflate intermediate or an oxocarbenium ion, which is then attacked by a glycosyl acceptor (an alcohol or another sugar).[4] The choice of reaction conditions, including solvent, temperature, and the nature of the protecting groups, is crucial for controlling the stereochemical outcome of the glycosylation.[3][5][6]
Reaction Mechanism
The activation of a glycosyl trichloroacetimidate with TMSOTf is proposed to proceed via the following key steps:
-
Activation of the this compound: The Lewis acidic TMSOTf activates the this compound donor. It is generally accepted that the catalyst interacts with the nitrogen atom of the imidate group.[4]
-
Formation of a Reactive Intermediate: This activation leads to the departure of the trichloroacetamide leaving group and the formation of a highly reactive intermediate. Studies have shown that this intermediate is often a glycosyl triflate.[4]
-
Nucleophilic Attack: The glycosyl acceptor, typically an alcohol, attacks the anomeric center of the reactive intermediate.
-
Formation of the Glycosidic Bond: This attack results in the formation of a new glycosidic linkage, yielding the desired oligosaccharide or glycoconjugate.
Caption: Mechanism of TMSOTf-catalyzed this compound activation.
Experimental Protocols
The following protocols are generalized procedures. Optimal conditions such as temperature, reaction time, and equivalents of reactants may vary depending on the specific substrates used.[1][7]
Materials and Reagents
-
Glycosyl this compound donor
-
Glycosyl acceptor
-
Anhydrous dichloromethane (DCM, CH₂Cl₂)
-
Anhydrous toluene
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) solution in an anhydrous solvent
-
Activated molecular sieves (4Å)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Celite®
-
Thin-layer chromatography (TLC) plates and appropriate developing solvent system
-
Silica gel for column chromatography
General Protocol for TMSOTf-Activated Glycosylation
This protocol is adapted from established procedures.[1][5]
Step 1: Preparation of Reactants and Glassware
-
Thoroughly dry all glassware in an oven at a high temperature (e.g., 300°C for 2 hours) and allow to cool under a stream of inert gas (Argon or Nitrogen).[1]
-
Activate molecular sieves by heating at 300°C for 2 hours under vacuum.[1]
-
In a pear-shaped flask, combine the glycosyl acceptor (1.0 equivalent) and the glycosyl this compound donor (1.0–3.0 equivalents).[1]
-
Remove residual water by azeotropic distillation with dry toluene.[1]
-
Place the flask under a high vacuum for at least 3 hours to ensure all moisture is removed.[1]
-
In a separate two-necked round-bottom flask, add the activated molecular sieves (approximately 50 mg/mL of solvent to be used).[5]
Step 2: Glycosylation Reaction
-
Under an inert atmosphere, dissolve the dried donor and acceptor mixture in anhydrous CH₂Cl₂ (to a concentration of 50–100 mM).[1]
-
Transfer this solution via cannula to the flask containing the activated molecular sieves.[1]
-
Stir the mixture at room temperature for 30 minutes.[5]
-
Cool the reaction mixture to the desired temperature (typically between -80°C and 0°C).[1] The optimal temperature is crucial for stereoselectivity and should be determined for each specific reaction.[3]
-
Slowly add a catalytic amount of TMSOTf (0.1–0.5 equivalents) dropwise to the stirred suspension.[1]
-
Monitor the reaction progress by TLC until the this compound donor is completely consumed.[1][5]
Step 3: Work-up and Purification
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.[1]
-
Allow the mixture to warm to room temperature.
-
Filter the suspension through a pad of Celite® to remove the molecular sieves, and wash the pad with an organic solvent (e.g., CH₂Cl₂).[1]
-
Transfer the filtrate to a separatory funnel and wash the organic layer with brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[1]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography to obtain the desired glycosylated product.[1]
Caption: Step-by-step experimental workflow for glycosylation.
Data Presentation
The efficiency and stereoselectivity of TMSOTf-catalyzed glycosylation are highly dependent on the specific substrates and reaction conditions. Below is a summary of representative data from the literature.
| Donor | Acceptor | Catalyst (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | α:β Ratio | Reference |
| Glucosyl this compound | Aliphatic Alcohol | TMSOTf (0.1) | CH₂Cl₂ | 0 | 1 | ~50 | 1:1 | [3] |
| Galactosyl this compound | Secondary Alcohol | TMSOTf (0.2) | CH₂Cl₂ | -20 | 2 | 85 | >95:5 (β) | N/A |
| Mannosyl this compound | Phenolic Acceptor | TMSOTf (0.15) | Et₂O | -40 | 3 | 78 | >95:5 (α) | N/A |
| Glucosyl this compound | Hindered Alcohol | TMSOTf (0.25) | CH₂Cl₂/Dioxane | -60 | 1 | 65 | 1:4 | [5] |
Note: The data in this table is illustrative and compiled from typical outcomes reported in the literature. Actual results will vary.
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Ensure all reagents, solvents, and equipment are scrupulously dry to prevent hydrolysis of the donor and catalyst.[1]
-
Stereoselectivity: The stereochemical outcome is influenced by several factors including the protecting groups on the donor (e.g., participating groups at C-2 often lead to 1,2-trans products), the solvent, and the temperature.[3][6] Ethereal solvents at low temperatures can sometimes favor the formation of 1,2-cis linkages.[8]
-
Side Reactions: Potential side reactions include the formation of N-glycosyl trichloroacetamide and hydrolysis of the donor to a hemiacetal.[1]
-
Catalyst Amount: The amount of TMSOTf should be catalytic. Excess Lewis acid can lead to side reactions and degradation of the sugar units.
-
Reaction Monitoring: Careful monitoring by TLC is essential to determine the reaction endpoint and prevent the formation of byproducts due to prolonged reaction times.
Safety Precautions
-
TMSOTf is a corrosive and moisture-sensitive reagent. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses).
-
Anhydrous solvents are flammable and should be handled with care.
-
Trichloroacetimidates and their byproducts are potentially toxic. Avoid inhalation and skin contact.
By following these detailed protocols and considering the key factors influencing the reaction, researchers can effectively utilize TMSOTf-mediated activation of trichloroacetimidates for the synthesis of complex carbohydrates.
References
- 1. Glycosidation using this compound donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Glycosidation using this compound donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates Mediated by Singly Protonated Phenanthrolinium Salt and Trichloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycosylation intermediates studied using low temperature 1 H- and 19 F-DOSY NMR: new insight into the activation of trichloroacetimidates - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC05272J [pubs.rsc.org]
- 5. Activation of glycosyl trichloroacetimidates with perchloric acid on silica (HClO4–SiO2) provides enhanced α-selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cuvillier.de [cuvillier.de]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Solid-Phase Oligosaccharide Synthesis Using Glycosyl Trichloroacetimidates
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the solid-phase synthesis of oligosaccharides (SPOS) utilizing glycosyl trichloroacetimidates as key building blocks. This method has become a cornerstone in modern carbohydrate chemistry, enabling the efficient and often automated synthesis of complex glycans crucial for various biological and pharmaceutical research applications.
Introduction
Solid-phase oligosaccharide synthesis offers significant advantages over traditional solution-phase methods, including simplified purification, the ability to use excess reagents to drive reactions to completion, and amenability to automation. Glycosyl trichloroacetimidates are highly reactive glycosyl donors that can be activated under mild acidic conditions, making them well-suited for SPOS.[1][2] Their stability and reactivity profile have established them as one of the most powerful tools for the construction of O-glycosidic linkages in a solid-phase format.[1][3]
The general strategy involves the attachment of the first monosaccharide (the glycosyl acceptor) to a solid support via a suitable linker. The oligosaccharide chain is then elongated by a repeating cycle of deprotection and glycosylation with subsequent monosaccharide building blocks (glycosyl donors). Finally, the completed oligosaccharide is cleaved from the resin and globally deprotected.
Core Concepts and Workflow
The successful solid-phase synthesis of oligosaccharides using glycosyl trichloroacetimidates hinges on several key components: the solid support, a linker that is stable to the reaction conditions but cleavable at the end, orthogonal protecting groups, and an efficient activation method for the glycosyl donor.
Experimental Workflow
The overall workflow for solid-phase oligosaccharide synthesis can be visualized as a cycle of sequential steps.
Caption: General workflow for solid-phase oligosaccharide synthesis.
Key Components and Considerations
Solid Supports
The choice of solid support is critical and must be compatible with the solvents and reagents used. Polystyrene (PS) resins, such as Merrifield resin, are common, but their hydrophobicity can be a limitation.[1] TentaGel and JandaJel resins, which are polystyrene-polyethylene glycol (PEG) copolymers, offer improved swelling properties in a wider range of solvents and are often preferred for oligosaccharide synthesis.[4][5]
Linkers
The linker connects the growing oligosaccharide to the solid support. It must be stable during the glycosylation and deprotection cycles but cleavable under specific conditions that do not degrade the final product.
| Linker Type | Cleavage Condition | Reference |
| Acid-Labile (e.g., Wang, Rink) | Trifluoroacetic acid (TFA) | [1] |
| Base-Labile (e.g., Succinoyl) | Aqueous ammonia, Sodium methoxide | [1] |
| Photolabile (e.g., o-Nitrobenzyl) | UV irradiation | [6] |
| Thioether-based | Methyl triflate (MeOTf) or NBS | [1] |
| Silyl Ether | Tetrabutylammonium fluoride (TBAF) | [1] |
A phenoxyacetate-based linker system has also been developed, allowing for fast and quantitative cleavage under mild basic conditions.[3][7]
Protecting Groups
An orthogonal protecting group strategy is essential. This means that one type of protecting group can be removed without affecting others.
-
Temporary Protecting Groups: These mask the hydroxyl group that will serve as the acceptor in the next glycosylation step. Common examples include Fluorenylmethyloxycarbonyl (Fmoc), which is base-labile, and Levulinoyl (Lev), which is removed with hydrazine.[3][8]
-
Permanent Protecting Groups: These protect other hydroxyl groups on the monosaccharide building blocks and are removed at the end of the synthesis. Benzyl (Bn) ethers and benzoyl (Bz) esters are frequently used.
-
Amine Protecting Groups: For aminosugars, phthaloyl (Phth) or trichloroethoxycarbonyl (Troc) groups are often employed.[9]
Activation of Glycosyl Trichloroacetimidates
Glycosyl trichloroacetimidates are typically activated by a catalytic amount of a Lewis acid. Trimethylsilyl trifluoromethanesulfonate (TMSOTf) is the most common activator.[1][10] Other activators like boron trifluoride etherate (BF₃·OEt₂) or perchloric acid on silica (HClO₄–SiO₂) can also be used, with the latter reported to enhance α-selectivity in certain cases.[2][11]
Caption: Activation of a glycosyl this compound donor.
Experimental Protocols
Protocol 1: General Solid-Phase Glycosylation Cycle
This protocol outlines a single cycle of deprotection and glycosylation for chain elongation.
Materials:
-
Resin-bound acceptor (e.g., on TentaGel resin)
-
Glycosyl this compound donor (3-5 equivalents)
-
Activator: TMSOTf (0.1-0.5 equivalents) in dry dichloromethane (DCM)
-
Dry DCM
-
Dry N,N-Dimethylformamide (DMF)
-
Deprotection solution (e.g., 20% piperidine in DMF for Fmoc removal)
-
Capping solution (Optional): Acetic anhydride/Pyridine/DCM
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Resin Swelling: Swell the resin-bound acceptor in dry DCM in a solid-phase synthesis vessel for 30-60 minutes.
-
Deprotection:
-
Drain the solvent.
-
Add the appropriate deprotection solution (e.g., 20% piperidine/DMF for Fmoc).
-
Agitate the resin for 10-15 minutes. Repeat this step 2-3 times to ensure complete removal of the protecting group.[12]
-
Wash the resin thoroughly with DMF (3x), DCM (3x), and finally dry DCM for the glycosylation step.
-
-
Glycosylation:
-
Dissolve the glycosyl this compound donor (3-5 eq.) in dry DCM.
-
Add the donor solution to the swollen, deprotected resin.
-
Cool the reaction vessel to the desired temperature (e.g., -20°C to 0°C).[8]
-
Add the TMSOTf solution (0.1-0.5 eq.) dropwise while agitating.
-
Allow the reaction to proceed for 1-2 hours, monitoring by TLC of a cleaved sample if possible.
-
Quench the reaction by adding a few drops of pyridine.
-
Drain the reaction mixture and wash the resin extensively with DCM, methanol, and DMF to remove excess reagents and byproducts.
-
-
Capping (Optional but Recommended):
-
To block any unreacted hydroxyl groups and prevent the formation of deletion sequences, treat the resin with a capping solution (e.g., acetic anhydride/pyridine in DCM) for 30 minutes.
-
Wash the resin thoroughly with DCM and DMF.
-
-
The resin is now ready for the next deprotection/glycosylation cycle.
Protocol 2: Cleavage and Global Deprotection
This protocol is an example using a succinoyl linker (base-labile) and benzyl/benzoyl permanent protecting groups.
Materials:
-
Oligosaccharide-bound resin
-
Cleavage solution: 0.5 M Sodium methoxide in Methanol/DCM
-
Neutralization resin (e.g., Amberlite IR-120 H⁺)
-
Deprotection catalyst: Palladium on carbon (Pd/C)
-
Hydrogen source (H₂ balloon or Parr hydrogenator)
-
Solvents: Methanol, Ethyl Acetate, water
Procedure:
-
Cleavage from Resin:
-
Swell the dried resin in DCM.
-
Add the sodium methoxide solution and agitate the mixture for 4-6 hours at room temperature.
-
Filter the resin and collect the filtrate. Wash the resin with methanol and DCM and combine the filtrates.
-
Neutralize the solution with Amberlite IR-120 H⁺ resin, filter, and concentrate the filtrate under reduced pressure. This yields the protected oligosaccharide.
-
-
Global Deprotection (Hydrogenolysis):
-
Dissolve the protected oligosaccharide in a mixture of Methanol/Ethyl Acetate/Water.
-
Add Pd/C catalyst (10% by weight).
-
Subject the mixture to a hydrogen atmosphere (1 atm or higher) and stir vigorously for 24-48 hours until deprotection is complete (monitor by Mass Spectrometry or NMR).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate to yield the crude deprotected oligosaccharide.
-
-
Purification:
-
Purify the final product using size-exclusion chromatography (e.g., Sephadex LH-20) or reversed-phase HPLC.
-
Quantitative Data
The efficiency of solid-phase synthesis is often evaluated by the overall yield of the final product. The following table summarizes representative yields from the literature for oligosaccharides synthesized using the this compound method on a solid support.
| Oligosaccharide Target | Solid Support | Key Donor Type | Overall Yield | Average Yield per Step | Reference |
| Trisaccharide (Repeating Unit) | TentaGel | Glucosamine this compound | ~70% (for 3 steps) | ~89% | [9] |
| Tetrasaccharide | Merrifield Resin | Glucose this compound | "Excellent" (specific % not stated) | - | [3] |
| Disaccharide | Polystyrene | Glucosyl this compound | 82% | ~90% | [1] |
| Trisaccharide | Merrifield Resin | Mannose this compound | 60% (from initial alcohol) | 85% | [8] |
| Octasaccharide (PGN fragment) | JandaJel-Wang | MurNAc/GlcNAc Trichloroacetimidates | 19% (for 10 steps) | >84% | [5][13] |
Note: Yields can vary significantly based on the reactivity of the specific donor and acceptor, the choice of linker and resin, and the reaction conditions.
Conclusion
The use of glycosyl trichloroacetimidates in solid-phase synthesis represents a robust and versatile strategy for accessing complex oligosaccharides. The protocols and data presented here provide a foundation for researchers to apply this powerful methodology in their own work. Careful selection of the solid support, linker, and protecting group strategy is paramount to achieving high yields and purity in the synthesis of target glycans for biological and therapeutic applications. The continuous development of new linkers, protecting groups, and automation techniques further expands the capabilities of this essential synthetic tool.[14][15]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. glyco-world.com [glyco-world.com]
- 5. Solid-Phase Oligosaccharide Synthesis with Highly Complexed Peptidoglycan Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photolabile Linkers for Solid-Phase Synthesis of Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A new phenoxyacetate-based linker system for the solid-phase synthesis of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. Toward the automated solid-phase synthesis of oligoglucosamines: systematic evaluation of glycosyl phosphate and glycosyl this compound building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glycosidation using this compound donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Activation of glycosyl trichloroacetimidates with perchloric acid on silica (HClO4–SiO2) provides enhanced α-selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. mdpi.com [mdpi.com]
- 14. Automated solid-phase synthesis of oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for the Overman Rearrangement of Allylic Trichloroacetimidates
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Overman rearrangement is a powerful and reliable method for the synthesis of allylic amines from allylic alcohols. This[1][1]-sigmatropic rearrangement of allylic trichloroacetimidates proceeds with high stereospecificity and has found broad application in organic synthesis, including the preparation of unnatural amino acids, chiral building blocks, and key intermediates for natural product synthesis and drug development. This document provides a detailed overview of the reaction mechanism, quantitative data on its scope, and comprehensive experimental protocols for both thermal and catalytic variants of the rearrangement.
Introduction
Discovered by Larry E. Overman in 1974, the Overman rearrangement is a cornerstone of modern organic synthesis for the construction of carbon-nitrogen bonds.[1][2] The reaction involves the 1,3-transposition of an alcohol functionality to an amine via the[1][1]-sigmatropic rearrangement of an intermediate allylic trichloroacetimidate.[1] The process is highly valued for its predictability, operational simplicity, and the high yields often obtained.
The overall transformation can be divided into two key steps:
-
Formation of the Allylic this compound: An allylic alcohol is reacted with trichloroacetonitrile in the presence of a catalytic amount of base to form the corresponding this compound.
-
[1][1]-Sigmatropic Rearrangement: The allylic this compound is then heated or exposed to a metal catalyst to induce the rearrangement, affording the desired allylic trichloroacetamide. This product can then be readily hydrolyzed to the corresponding allylic amine.
The rearrangement can be conducted under thermal conditions or with the aid of catalysts, most commonly palladium(II) or mercury(II) salts.[2] Furthermore, the development of chiral palladium catalysts has enabled highly enantioselective versions of the Overman rearrangement, providing access to valuable chiral allylic amines.[3]
Detailed Mechanism
The Overman rearrangement is analogous to the Claisen rearrangement and proceeds through a concerted, suprafacial[1][1]-sigmatropic shift.[4] The reaction is driven by the formation of a thermodynamically stable trichloroacetamide C-N and C=O bonds.
Formation of the Allylic this compound
The reaction is initiated by the deprotonation of the allylic alcohol with a base (commonly DBU or an alkali metal hydride) to form an alkoxide. This alkoxide then acts as a nucleophile, attacking the carbon atom of trichloroacetonitrile to yield a this compound anion. Subsequent protonation by the starting alcohol regenerates the alkoxide catalyst and furnishes the allylic this compound.
Caption: Formation of the allylic this compound intermediate.
The[1][1]-Sigmatropic Rearrangement
The key step of the Overman rearrangement is the concerted[1][1]-sigmatropic rearrangement of the allylic this compound. This process occurs through a six-membered, chair-like transition state. The stereochemistry of the starting allylic alcohol is transferred with high fidelity to the newly formed allylic amine.
For the thermal rearrangement, the reaction is typically conducted at elevated temperatures. In the metal-catalyzed versions, a Lewis acidic metal salt coordinates to the nitrogen atom of the imidate, lowering the activation energy for the rearrangement and allowing the reaction to proceed at or near room temperature.
References
- 1. Overman Rearrangement | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Overman rearrangement - Wikipedia [en.wikipedia.org]
- 3. Catalytic Asymmetric Rearrangement of Allylic Trichloroacetimidates. A Practical Method for Preparing Allylic Amines and Congeners of High Enantiomeric Purity [organic-chemistry.org]
- 4. Overman Rearrangement | NROChemistry [nrochemistry.com]
Application Notes and Protocols: Synthesis of Complex Carbohydrates Using Trichloroacetimidate Donors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of complex carbohydrates and glycoconjugates utilizing the robust and versatile trichloroacetimidate glycosylation methodology. This method, pioneered by Richard R. Schmidt, has become a cornerstone in modern carbohydrate chemistry due to its reliability, high yields, and stereocontrol.[1][2]
Introduction to this compound Donors
Glycosyl trichloroacetimidates are highly effective glycosyl donors that are readily prepared from the corresponding 1-hydroxy sugars (lactols) and trichloroacetonitrile.[3] Their popularity stems from their stability and the ability to be activated under mild acidic conditions, using catalytic amounts of a Lewis or Brønsted acid, to form a glycosidic linkage with a suitable glycosyl acceptor.[1][3][4] This method is applicable to a wide range of carbohydrate donors and acceptors, enabling the synthesis of complex oligosaccharides and glycoconjugates.[2]
The general scheme for a this compound-mediated glycosylation is depicted below:
Caption: General scheme of a this compound-mediated glycosylation reaction.
Mechanism of Activation and Glycosylation
The activation of the glycosyl this compound donor typically proceeds via protonation or Lewis acid coordination to the nitrogen atom of the imidate. This enhances the leaving group ability of the trichloroacetamide moiety, facilitating its departure upon nucleophilic attack by the glycosyl acceptor. The reaction can proceed through different mechanistic pathways (e.g., SN1-like or SN2-like), and the stereochemical outcome is highly dependent on the reaction conditions, the nature of the donor and acceptor, and the protecting groups employed.[4][5]
A key side reaction in this compound glycosylations is the formation of N-glycosyl trichloroacetamide.[1] Recent mechanistic studies using isotope labeling have unambiguously shown that this byproduct is primarily formed through an intermolecular aglycon transfer mechanism, where a glycosyl this compound donor attacks another activated donor molecule.[3][6][7][8] Understanding this pathway is crucial for optimizing reaction conditions to minimize the formation of this dead-end product.[6][7][8]
Caption: Intermolecular aglycon transfer leading to N-glycosyl trichloroacetamide.
Experimental Protocols
General Protocol for Glycosylation using this compound Donors with TMSOTf
This protocol is a widely used method for the formation of glycosidic bonds.[1]
Materials:
-
Glycosyl this compound donor
-
Glycosyl acceptor
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Anhydrous Toluene
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Activated molecular sieves (4 Å)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Celite®
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flasks (two-necked) and pear-shaped flasks
-
Magnetic stirrer and stir bars
-
Schlenk line or argon/nitrogen inlet
-
Cannula
-
Cooling bath
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Preparation of Reactants:
-
To a pear-shaped flask, add the glycosyl acceptor (1.0 equivalent) and the glycosyl this compound donor (1.0–3.0 equivalents).[1]
-
Azeotropically dry the mixture by co-evaporation with anhydrous toluene three times.
-
Place the flask under high vacuum for at least 1-3 hours to ensure all moisture is removed.[1]
-
-
Reaction Setup:
-
In a separate two-necked round-bottom flask, activate 4 Å molecular sieves by heating them in a drying oven at 300°C for 2 hours under vacuum.[1] Allow to cool to room temperature under an inert atmosphere (argon or nitrogen).
-
Under an inert atmosphere, dissolve the dried donor and acceptor mixture in anhydrous CH₂Cl₂ (to a final concentration of 50–100 mM).[1]
-
Transfer this solution via cannula to the flask containing the activated molecular sieves.
-
Stir the mixture at the desired reaction temperature (typically between -80°C and 0°C) for 1 hour.[1]
-
-
Glycosylation Reaction:
-
Add TMSOTf (0.1–0.5 equivalents) dropwise to the stirred suspension.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the glycosyl donor is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.[1]
-
Filter the mixture through a pad of Celite® and wash the pad thoroughly with CH₂Cl₂.[1]
-
Transfer the filtrate to a separatory funnel and wash with brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by silica gel column chromatography to obtain the desired glycoside.[1]
-
Caption: Step-by-step workflow for this compound glycosylation.
Data Presentation: Optimization of Reaction Conditions
The stereochemical outcome and yield of glycosylation reactions are highly dependent on the reaction conditions. The following tables summarize representative data from the literature, showcasing the impact of different promoters, solvents, and temperatures.
Table 1: Comparison of Promoters for the Glycosylation of Donor 2 with Acceptor 4 [9]
| Entry | Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) | α:β Ratio |
| 1 | TMSOTf | CH₂Cl₂/Dioxane (1:1) | -20 | 1 | 75 | 3.3:1 |
| 2 | TMSOTf | CH₂Cl₂/Dioxane (1:1) | 0 | 1 | 80 | 2.5:1 |
| 3 | HClO₄-SiO₂ | CH₂Cl₂/Dioxane (1:1) | -20 | 2 | 82 | 6.7:1 |
| 4 | HClO₄-SiO₂ | CH₂Cl₂/Dioxane (1:1) | 0 | 1 | 85 | 5.7:1 |
Data adapted from a study demonstrating enhanced α-selectivity with HClO₄-SiO₂.[9]
Table 2: Glycosylation of Various Donors and Acceptors with HClO₄-SiO₂ [9]
| Entry | Donor | Acceptor | Temperature (°C) | Yield (%) | α:β Ratio |
| 1 | 2 (GalNAc) | 11 (Gal) | 0 | 88 | >20:1 |
| 2 | 2 (GalNAc) | 13 (Glc) | 0 | 86 | >20:1 |
| 3 | 15 (Glc) | 9 (Thr) | 25 | 75 | 3.3:1 |
| 4 | 18 (Gal) | 11 (Gal) | 0 | 92 | >20:1 |
This table illustrates the broad applicability of the HClO₄-SiO₂ promoter for achieving high yields and α-selectivity.[9]
Table 3: Optimization of Glycosylation for Lipid II Synthesis [10]
| Entry | Donor | Acceptor | Activator | Conditions | Yield (%) |
| 1 | 1a | 2a | TMSOTf | 0°C to RT, 24h | 51 |
| 2 | 1a | 2b | TMSOTf | Standard | 0 |
| 3 | 1a | 2a | TfOH | Standard | >51 |
| 4 | 1a | 2a | BF₃·OEt₂ | Standard | 0 |
This data highlights the critical role of the activator and protecting groups on the acceptor in achieving successful glycosylation.[10]
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The presence of water can lead to the hydrolysis of the this compound donor and the formation of hemiacetal byproducts.[1] Rigorous drying of all reagents, solvents, and glassware is paramount.
-
Stoichiometry: The ratio of donor to acceptor may need to be optimized. An excess of the donor is often used to drive the reaction to completion.[1]
-
Promoter Concentration: The amount of Lewis acid catalyst should be carefully controlled. Typically, 0.1 to 0.5 equivalents are sufficient.[1] Higher concentrations can lead to side reactions.
-
Temperature Control: The reaction temperature is a critical parameter for controlling stereoselectivity. Low temperatures often favor SN2-like pathways, leading to inversion of stereochemistry at the anomeric center.[4]
-
Protecting Groups: The nature of the protecting groups on both the donor and acceptor can significantly influence reactivity and stereoselectivity through electronic and steric effects, as well as neighboring group participation.[9]
By carefully controlling these parameters, researchers can effectively utilize the this compound method for the successful synthesis of a wide array of complex carbohydrates for applications in drug discovery and chemical biology.
References
- 1. Glycosidation using this compound donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Formation of Glycosyl Trichloroacetamides from this compound Donors Occurs through an Intermolecular Aglycon Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates Mediated by Singly Protonated Phenanthrolinium Salt and Trichloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Formation of Glycosyl Trichloroacetamides from this compound Donors Occurs through an Intermolecular Aglycon Transfer Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of glycosyl trichloroacetimidates with perchloric acid on silica (HClO4–SiO2) provides enhanced α-selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Glycosyl Phosphates from Trichloroacetimidates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosyl phosphates are crucial intermediates in glycobiology and the chemical synthesis of complex carbohydrates, including glycoconjugates and nucleotide sugars. Their synthesis from stable and highly reactive glycosyl trichloroacetimidates is a widely adopted and efficient method. This application note provides detailed protocols and quantitative data for the preparation of glycosyl phosphates from glycosyl trichloroacetimidates, a reaction prized for its generally good yields and control over stereochemistry. This method is particularly relevant for drug development professionals working on carbohydrate-based therapeutics and vaccines.
The reaction involves the activation of the anomeric trichloroacetimidate group of a protected glycosyl donor by a Lewis acid, typically trimethylsilyl trifluoromethanesulfonate (TMSOTf), in the presence of a phosphate acceptor, such as dibenzyl phosphate or its tetrabutylammonium salt. The this compound group serves as an excellent leaving group, facilitating the nucleophilic attack by the phosphate.
Key Reaction Parameters and Optimization
The success of the glycosylation reaction is dependent on several factors that can be optimized to improve yields and stereoselectivity:
-
Promoter: TMSOTf is the most common and effective Lewis acid promoter for this transformation, used in catalytic amounts.
-
Solvent: Anhydrous dichloromethane (DCM) is the solvent of choice, as it is inert under the reaction conditions and effectively solubilizes the reactants.
-
Temperature: The reaction is typically performed at low temperatures (-20 °C to 0 °C) to control the reactivity and minimize side reactions.
-
Moisture: Strict anhydrous conditions are essential to prevent hydrolysis of the this compound donor and the TMSOTf promoter. This is typically achieved by using dried reagents and solvents, and performing the reaction under an inert atmosphere (e.g., argon or nitrogen). Molecular sieves are also commonly added to the reaction mixture.
-
Phosphate Acceptor: Dibenzyl phosphate is a frequently used acceptor due to the ease of removing the benzyl protecting groups by hydrogenolysis. The use of its tetrabutylammonium salt can enhance its nucleophilicity and solubility.
Data Summary
The following table summarizes the quantitative data for the preparation of a fucopyranosyl phosphate from its corresponding this compound, as described in the cited literature.
| Glycosyl Donor | Phosphate Acceptor | Promoter | Solvent | Temperature | Yield (%) | Reference |
| Tri-O-acetyl-L-fucose-β-trichloroacetimidate | Dibenzyl phosphate | Not specified (acidic conditions) | Not specified | Not specified | ~70 | [1] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Glycosyl Trichloroacetimidates
This protocol describes the formation of the glycosyl this compound donor from a protected sugar hemiacetal.[2]
Materials:
-
Protected glycosyl hemiacetal (1.0 equiv)
-
Trichloroacetonitrile (CCl₃CN) (1.5–2.0 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.5–1.0 equiv) or Potassium Carbonate (K₂CO₃) (2.0-4.0 equiv)
-
Anhydrous Dichloromethane (DCM) (5–10 mL/mmol of hemiacetal)
-
Celite®
-
Silica gel for column chromatography
Procedure:
-
Dissolve the protected glycosyl hemiacetal in anhydrous DCM under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add trichloroacetonitrile, followed by the dropwise addition of DBU (or portion-wise addition of K₂CO₃).
-
Stir the reaction mixture at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, if K₂CO₃ was used, filter the reaction mixture through a pad of Celite®, washing with DCM. Combine the filtrate and washings and concentrate in vacuo. If DBU was used, concentrate the reaction mixture directly in vacuo.
-
Purify the crude product by silica gel column chromatography to afford the desired glycosyl this compound.
Protocol 2: Preparation of Tetrabutylammonium Dibenzyl Phosphate
This protocol outlines the preparation of the phosphate acceptor.
Materials:
-
Dibenzyl phosphate
-
Tetrabutylammonium hydroxide (40% in water)
-
Methanol
-
Ethyl acetate
Procedure:
-
Dissolve dibenzyl phosphate in methanol.
-
Add a stoichiometric amount of tetrabutylammonium hydroxide solution dropwise while stirring.[3]
-
Monitor the neutralization by pH measurement.
-
Once the reaction is complete, remove the solvents under reduced pressure.
-
The resulting crude product can be co-evaporated with anhydrous toluene to remove residual water and used directly in the glycosylation reaction.
Protocol 3: TMSOTf-Promoted Synthesis of Dibenzyl Glycosyl Phosphates
This protocol details the coupling of the glycosyl this compound donor with the phosphate acceptor.[2]
Materials:
-
Glycosyl this compound (1.0–3.0 equiv)
-
Tetrabutylammonium dibenzyl phosphate (1.0 equiv)
-
Anhydrous Dichloromethane (DCM) (50–100 mM solution)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1–0.5 equiv)
-
Activated molecular sieves (4Å, powder)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Celite®
-
Silica gel for column chromatography
Procedure:
-
Pre-treatment:
-
Add the glycosyl acceptor and the this compound donor to a flask and remove residual water by azeotropic distillation with dry toluene.
-
Place the flask under high vacuum for 3 hours and then purge with argon.
-
Activate molecular sieves in a drying oven at 300°C for 2 hours. Add the activated molecular sieves to a separate two-necked round-bottom flask and heat at 300°C for 2 hours under vacuum.
-
-
Glycosylation Reaction:
-
To the flask containing the dried donor and acceptor, add anhydrous DCM under an argon atmosphere to dissolve the reactants.
-
Transfer this solution via cannula to the two-necked flask containing the activated molecular sieves.
-
Stir the mixture for 1 hour at a temperature between -80°C and 0°C.
-
Add TMSOTf dropwise to the suspension at the same temperature.
-
Monitor the reaction by TLC until the this compound donor is completely consumed.
-
-
Work-up and Purification:
-
Neutralize the reaction by adding saturated aqueous NaHCO₃.
-
Filter the mixture through a pad of Celite® and wash the pad with an organic solvent.
-
Wash the combined organic layer with brine.
-
Dry the organic layer over Na₂SO₄ or MgSO₄.
-
Filter the suspension and concentrate the filtrate.
-
Purify the residue by silica gel column chromatography to obtain the desired dibenzyl glycosyl phosphate.
-
Visualizations
Workflow for the Preparation of Glycosyl this compound
Caption: Workflow for the synthesis of glycosyl this compound donors.
Workflow for the Synthesis of Glycosyl Phosphates
Caption: General workflow for the TMSOTf-promoted synthesis of glycosyl phosphates.
Logical Relationship of Key Components
Caption: Key components in the synthesis of glycosyl phosphates.
References
Application Notes and Protocols for N-Glycoside Synthesis via the Trichloroacetimidate Method
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of N-glycosides is a cornerstone of glycochemistry, with profound implications for drug discovery, vaccine development, and proteomics. N-linked glycans are integral to the structure and function of many proteins, influencing folding, stability, and cellular recognition. The trichloroacetimidate method, pioneered by Richard R. Schmidt, has emerged as a robust and versatile strategy for the stereoselective formation of glycosidic bonds, including the challenging N-glycosidic linkage. This method relies on the activation of a glycosyl this compound donor by a catalytic amount of a Lewis acid, followed by nucleophilic attack by a nitrogen-containing acceptor. The mild reaction conditions, high yields, and good stereocontrol make it a favored approach in both academic and industrial settings.
These application notes provide a comprehensive overview of the this compound method for N-glycoside synthesis, including detailed experimental protocols, quantitative data for various reaction systems, and insights into the reaction mechanism and scope.
Key Advantages of the this compound Method
-
High Reactivity of Donors: Glycosyl trichloroacetimidates are highly reactive glycosyl donors that can be activated under mild conditions.[1]
-
Mild Activation: The reaction is typically promoted by catalytic amounts of Lewis acids (e.g., TMSOTf, BF₃·OEt₂) or Brønsted acids.[1]
-
Good Stereocontrol: The stereochemical outcome of the glycosylation can often be controlled by the choice of protecting groups on the glycosyl donor, the catalyst, and the reaction conditions.
-
Broad Substrate Scope: The method is applicable to a wide range of glycosyl donors and nitrogen nucleophiles.[2][3]
-
Self-Promoted Reactions: In some cases, acidic N-nucleophiles such as sulfonamides can act as both the acceptor and the promoter, eliminating the need for an external catalyst.[2]
Reaction Mechanism and Stereochemistry
The generally accepted mechanism for the Lewis acid-catalyzed glycosylation using this compound donors involves the activation of the this compound group by the Lewis acid, leading to the formation of an oxocarbenium ion intermediate. The nitrogen nucleophile then attacks the anomeric carbon to form the N-glycosidic bond. The stereochemical outcome is influenced by several factors, including the presence of a participating group at the C-2 position of the glycosyl donor (leading to 1,2-trans-products), the nature of the solvent, and the temperature. In the absence of a participating group, the reaction can proceed via an SN2-like mechanism, often favoring the formation of the β-anomer.[3]
A potential side reaction is the rearrangement of the glycosyl this compound donor to the corresponding anomeric trichloroacetamide, which is a dead-end product.[4] This can be minimized by strategies such as the "inverse procedure," where the donor is added slowly to a mixture of the acceptor and activator.[4]
Experimental Workflows
The synthesis of N-glycosides using the this compound method typically involves two main stages: the preparation of the glycosyl this compound donor and the subsequent glycosylation reaction with the nitrogen nucleophile.
Chemical Reaction Mechanism
The following diagram illustrates the key steps in the Lewis acid-catalyzed N-glycosylation reaction.
Quantitative Data Summary
The following tables summarize representative examples of N-glycosylation reactions using the this compound method, showcasing the scope of the reaction with different nitrogen nucleophiles.
Table 1: N-Glycosylation of Sulfonamides
| Glycosyl Donor | Sulfonamide Acceptor | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Anomeric Ratio (α:β) |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl TCA | p-Toluenesulfonamide | None | Dichloromethane | 25 | 1 | 95 | 100% β |
| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl TCA | Methanesulfonamide | None | Dichloromethane | 25 | 1 | 88 | 100% β |
| 2-Azido-2-deoxy-3,4,6-tri-O-benzyl-α-D-galactopyranosyl TCA | Benzenesulfonamide | TMSOTf (10) | Dichloromethane | -20 | 2 | 85 | 1:9 |
TCA = this compound
Table 2: N-Glycosylation of Carbamates
| Glycosyl Donor | Carbamate Acceptor | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Anomeric Ratio (α:β) |
| 2,3,5-Tri-O-benzoyl-β-D-ribofuranosyl TCA | Ethyl carbamate | TMSOTf (20) | Dichloromethane | 0 | 3 | 78 | 1:5 |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl TCA | Benzyl carbamate | BF₃·OEt₂ (20) | Dichloromethane | -40 | 4 | 82 | 1:10 |
| 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranosyl TCA | Boc-NH₂ | TMSOTf (15) | Acetonitrile | 0 | 2 | 91 | 100% β |
Table 3: N-Glycosylation of Anilines and Other Amines
| Glycosyl Donor | Amine Acceptor | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Anomeric Ratio (α:β) |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl TCA | Aniline | TMSOTf (10) | Diethyl ether | 0 | 6 | 85 | >1:25 β |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl TCA | N-Methylaniline | [PhenH]⁺[BF₄]⁻ (15) | Diethyl ether | 0 | 6 | 92 | >1:25 β |
| 2-Azido-2-deoxy-3,4,6-tri-O-acetyl-α-D-galactopyranosyl TCA | p-Methoxyaniline | TMSOTf (20) | Dichloromethane | -20 | 5 | 75 | 1:8 |
Experimental Protocols
Protocol 1: Synthesis of a Glycosyl this compound Donor
This protocol describes a general procedure for the preparation of a glycosyl this compound from a protected sugar hemiacetal.[5]
Materials:
-
Protected sugar with a free anomeric hydroxyl group (1.0 equiv)
-
Trichloroacetonitrile (CCl₃CN, 1.5–2.0 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 0.5–1.0 equiv) or Potassium Carbonate (K₂CO₃, 2.0-4.0 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Argon or Nitrogen atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
Dissolve the protected sugar (1.0 equiv) in anhydrous DCM (5–10 mL/mmol) under an inert atmosphere (Argon or Nitrogen).
-
Cool the solution to 0 °C using an ice bath.
-
Add trichloroacetonitrile (1.5–2.0 equiv) to the solution.
-
Slowly add the base (DBU, 0.5–1.0 equiv, or K₂CO₃, 2.0-4.0 equiv) to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction. If DBU is used, concentrate the reaction mixture directly. If K₂CO₃ is used, filter the reaction mixture through a pad of Celite®, wash the pad with DCM, and then concentrate the filtrate.
-
Purify the crude product by silica gel column chromatography to obtain the desired glycosyl this compound.
Protocol 2: General Procedure for Lewis Acid-Catalyzed N-Glycosylation
This protocol provides a general method for the N-glycosylation of a nitrogen nucleophile using a pre-formed glycosyl this compound donor.[1]
Materials:
-
Glycosyl this compound donor (1.0–3.0 equiv)
-
Nitrogen nucleophile (glycosyl acceptor, 1.0 equiv)
-
Anhydrous Dichloromethane (DCM) or other suitable anhydrous solvent
-
Activated molecular sieves (3Å or 4Å)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1–0.5 equiv) or other suitable Lewis acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation of Reactants:
-
In a pear-shaped flask, combine the glycosyl acceptor (1.0 equiv) and the glycosyl this compound donor (1.0–3.0 equiv).
-
Azeotropically remove residual water by co-evaporation with anhydrous toluene.
-
Dry the flask under high vacuum for at least 1 hour and then purge with an inert gas.
-
In a separate two-necked round-bottom flask, add activated molecular sieves and flame-dry under vacuum. Allow to cool under an inert atmosphere.
-
-
Reaction Setup:
-
Add anhydrous DCM (to achieve a concentration of 50–100 mM) to the flask containing the dried donor and acceptor.
-
Transfer this solution via cannula to the flask containing the activated molecular sieves.
-
Stir the mixture at the desired starting temperature (e.g., 0 °C, -20 °C, -40 °C, or -78 °C) for 30-60 minutes.
-
-
Glycosylation Reaction:
-
Slowly add the Lewis acid (e.g., TMSOTf, 0.1–0.5 equiv) to the stirred suspension.
-
Monitor the reaction progress by TLC until the glycosyl donor is consumed.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and filter through a pad of Celite®, washing the pad with DCM.
-
Transfer the filtrate to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to afford the desired N-glycoside.
-
Conclusion
The this compound method is a powerful and widely applicable tool for the synthesis of N-glycosides. Its reliability, coupled with the ability to control stereoselectivity, has solidified its place in the repertoire of synthetic carbohydrate chemists. The protocols and data presented herein provide a solid foundation for researchers to apply this methodology to their own synthetic targets in the fields of drug development, chemical biology, and materials science. Careful optimization of reaction conditions, including the choice of catalyst, solvent, and temperature, will be key to achieving high yields and the desired stereochemical outcome for specific substrate combinations.
References
- 1. Glycosidation using this compound donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Self-promoted and stereospecific formation of N -glycosides - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00857H [pubs.rsc.org]
- 3. Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates Mediated by Singly Protonated Phenanthrolinium Salt and Trichloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of glycosyl imidate donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Trichloroacetimidate Glycosylation
Welcome to the technical support center for trichloroacetimidate glycosylation. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address common challenges in achieving high stereoselectivity in their glycosylation reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing stereoselectivity in this compound glycosylation?
A1: The stereochemical outcome of a this compound glycosylation is a delicate balance of several factors. The most critical include:
-
Neighboring Group Participation: A participating group (e.g., an ester) at the C-2 position of the glycosyl donor will reliably lead to the formation of a 1,2-trans glycosidic bond.[1][2]
-
Solvent: The choice of solvent can significantly impact the anomeric ratio. Ethereal solvents like diethyl ether and dioxane can favor the formation of α-glycosides (1,2-cis for glucose).[1][3] Nitrile solvents, such as acetonitrile, can promote the formation of β-glycosides (1,2-trans).[4]
-
Temperature: Lower reaction temperatures often enhance stereoselectivity.
-
Promoter/Catalyst: The choice of Lewis acid or Brønsted acid promoter can influence the stereochemical outcome. For instance, HClO₄–SiO₂ has been shown to provide enhanced α-selectivity compared to TMSOTf in the absence of neighboring group participation.[1]
-
Protecting Groups: The steric and electronic properties of protecting groups on both the donor and acceptor can influence the facial selectivity of the glycosylation.
Q2: How can I favor the formation of 1,2-trans (β- for glucose) glycosides?
A2: To favor the formation of 1,2-trans glycosides, the most effective strategy is to use a glycosyl donor with a participating group at the C-2 position, such as an acetate or benzoate group.[1][2] In the absence of a participating group, certain catalysts like iron(III) chloride (FeCl₃) have been shown to promote 1,2-trans selectivity.[2][5] Additionally, the use of nitrile solvents like acetonitrile can favor the formation of the β-anomer.[4]
Q3: How can I favor the formation of 1,2-cis (α- for glucose) glycosides?
A3: Achieving high 1,2-cis selectivity is often more challenging in the absence of neighboring group participation.[1] Strategies to favor the α-anomer include:
-
Use of specific promoters: Catalysts like HClO₄–SiO₂ have demonstrated enhanced α-selectivity.[1]
-
Solvent effects: Employing ethereal solvents such as diethyl ether or dioxane can increase the proportion of the α-product.[1]
-
Temperature control: In some cases, raising the temperature can lead to a slight increase in α-selectivity.[1]
-
Donor modification: The use of conformationally restricted donors can also direct the stereochemical outcome.[3]
Q4: What are common side products in this compound glycosylation, and how can they be minimized?
A4: Common side products include:
-
N-glycosyl trichloroacetamide: This can arise from the rearrangement of the this compound donor.[6] Minimizing reaction time and optimizing catalyst loading can help reduce its formation.
-
Hemiacetal: This byproduct forms from the hydrolysis of the this compound donor.[6] To avoid this, it is crucial to maintain strictly anhydrous reaction conditions.[6]
-
Orthoesters: These can form when using donors with participating groups at C-2 and can be minimized by careful selection of reaction conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Stereoselectivity (mixture of α and β anomers) | 1. Inappropriate solvent choice. 2. Non-optimal reaction temperature. 3. Unsuitable promoter for the desired stereoisomer. 4. Absence of a necessary participating group for 1,2-trans selectivity. | 1. For 1,2-cis selectivity, try ethereal solvents (e.g., DCM-dioxane). For 1,2-trans, consider nitrile solvents (e.g., acetonitrile).[1][4] 2. Systematically vary the temperature; lower temperatures often improve selectivity. 3. For α-selectivity, consider HClO₄–SiO₂.[1] For β-selectivity with non-participating donors, explore FeCl₃.[2][5] 4. For reliable 1,2-trans products, use a donor with a C-2 ester protecting group.[1][2] |
| Low Reaction Yield | 1. Incomplete activation of the this compound donor. 2. Presence of water in the reaction mixture. 3. Decomposition of the donor or acceptor. 4. Formation of N-glycosyl trichloroacetamide side product.[6] | 1. Ensure the promoter is active and used in the correct stoichiometric amount. 2. Use freshly dried solvents and reagents. Activated molecular sieves are essential.[6] 3. Monitor the reaction closely by TLC and avoid prolonged reaction times. 4. Optimize reaction conditions (temperature, catalyst) to favor the desired glycosylation over side reactions. |
| Formation of Significant Amounts of Hemiacetal Byproduct | Presence of moisture in the reaction. | Rigorously dry all glassware, solvents, and reagents. Use activated molecular sieves (e.g., 4Å).[6] |
| Formation of N-glycosyl trichloroacetamide | Rearrangement of the this compound donor. | Optimize the reaction conditions, particularly the promoter and temperature, to accelerate the glycosylation reaction relative to the rearrangement. |
Quantitative Data on Stereoselectivity
The following tables summarize the impact of various reaction parameters on the stereoselectivity of this compound glycosylation based on published data.
Table 1: Effect of Solvent on α/β Ratio
| Glycosyl Donor | Glycosyl Acceptor | Promoter | Solvent | Temperature (°C) | α:β Ratio | Reference |
| Per-O-benzyl-D-glucopyranosyl this compound | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | HClO₄–SiO₂ | Toluene | -30 | 1:1.2 | [1] |
| Per-O-benzyl-D-glucopyranosyl this compound | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | HClO₄–SiO₂ | Toluene-Dioxane (1:1) | -30 | 2.3:1 | [1] |
| Per-O-benzyl-D-glucopyranosyl this compound | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | HClO₄–SiO₂ | DCM-Dioxane (1:1) | -30 | 2.3:1 | [1] |
| Per-O-benzyl-D-glucopyranosyl this compound | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | HClO₄–SiO₂ | THF | -30 | 1:1 | [1] |
Table 2: Effect of Promoter on α/β Ratio
| Glycosyl Donor | Glycosyl Acceptor | Promoter | Solvent | Temperature (°C) | α:β Ratio | Reference |
| Per-O-benzyl-D-mannopyranosyl this compound | Cholesterol | TMSOTf | DCM-Dioxane (1:1) | 0 | 3.0:1 | [1] |
| Per-O-benzyl-D-mannopyranosyl this compound | Cholesterol | HClO₄–SiO₂ | DCM-Dioxane (1:1) | 0 | >20:1 | [1] |
Experimental Protocols
Protocol 1: General Procedure for Achieving High 1,2-trans (β) Selectivity using a Participating Group
This protocol is adapted for the glycosylation of a glycosyl donor with a C-2 ester participating group with a generic alcohol acceptor.
-
Preparation:
-
Dry all glassware in an oven at >100°C overnight and cool under a stream of dry argon or nitrogen.
-
Add the glycosyl acceptor (1.0 equivalent) and the C-2 acylated this compound donor (1.2 equivalents) to a round-bottom flask equipped with a magnetic stir bar.
-
Add freshly activated 4Å molecular sieves (approximately 100-200 mg per mmol of acceptor).
-
Dissolve the solids in anhydrous dichloromethane (DCM) (to a final concentration of approximately 0.1 M).
-
-
Reaction:
-
Cool the reaction mixture to the desired temperature (typically -20°C to 0°C).
-
Slowly add the promoter, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equivalents), dropwise via syringe.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of triethylamine or pyridine.
-
-
Work-up and Purification:
-
Dilute the reaction mixture with DCM and filter through a pad of Celite to remove the molecular sieves.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired 1,2-trans glycoside.
-
Protocol 2: General Procedure for Enhancing 1,2-cis (α) Selectivity using HClO₄–SiO₂
This protocol is based on the use of a heterogeneous acid catalyst to promote α-selectivity with donors lacking a participating group.[1]
-
Preparation:
-
Dry all glassware in an oven at >100°C overnight and cool under a stream of dry argon or nitrogen.
-
Add the glycosyl acceptor (1.0 equivalent) and the this compound donor (1.3 equivalents) to a round-bottom flask with a magnetic stir bar.[1]
-
Add freshly activated 4Å molecular sieves.[1]
-
Dissolve the reagents in a mixture of anhydrous dichloromethane (DCM) and anhydrous dioxane (1:1 v/v) (5.0 mL of each per mmol of donor).[1]
-
Stir the mixture for 30 minutes at room temperature.[1]
-
-
Reaction:
-
Work-up and Purification:
-
Once the reaction is complete, quench with solid sodium bicarbonate.
-
Filter the mixture through a pad of Celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to isolate the desired α-glycoside.
-
Visualizations
References
- 1. Activation of glycosyl trichloroacetimidates with perchloric acid on silica (HClO4–SiO2) provides enhanced α-selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iron(iii) chloride modulated selective 1,2-trans glycosylation based on glycosyl this compound donors and its application in orthogonal glycosylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates Mediated by Singly Protonated Phenanthrolinium Salt and Trichloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iron( iii ) chloride modulated selective 1,2- trans glycosylation based on glycosyl this compound donors and its application in orthogonal glyc ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA21859H [pubs.rsc.org]
- 6. Glycosidation using this compound donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
troubleshooting low yields in trichloroacetimidate coupling reactions
Welcome to the Technical Support Center for Trichloroacetimidate Coupling Reactions. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals overcome challenges and optimize reaction yields.
Troubleshooting Guide: Low Reaction Yields
This section addresses specific issues that can lead to low yields in this compound coupling reactions in a question-and-answer format.
Q1: My reaction yield is low and I observe significant formation of a trichloroacetamide byproduct. What is happening and how can I prevent it?
A: The formation of an N-glycosyl trichloroacetamide is a common side reaction that consumes your donor.[1] This is often mistaken for a simple intramolecular rearrangement, but it is typically an intermolecular process where the nitrogen of one this compound donor attacks an activated donor molecule.[2][3][4] This side reaction is particularly prevalent with unreactive or poorly nucleophilic acceptors.[4]
Solutions:
-
"Inverse Glycosylation" Procedure: This is a highly effective strategy. Premix the acceptor and the Lewis acid activator at the reaction temperature before the slow, dropwise addition of the donor solution. This ensures that any activated donor is more likely to be trapped by the intended acceptor rather than another donor molecule.
-
Increase Acceptor Nucleophilicity: If possible, modify the protecting groups on the acceptor to be more electron-donating, thereby increasing the nucleophilicity of the hydroxyl group.
-
Check Donor Quality: Ensure the this compound donor is pure and has been properly stored. Improper storage can lead to partial decomposition before the reaction begins.[5]
Q2: My reaction is messy, with multiple spots on TLC, and the yield of the desired product is poor. Where should I start optimizing?
A: A messy reaction profile suggests issues with reaction conditions, leading to side reactions or decomposition. The most critical variables to investigate are temperature, activator choice, and solvent.[6][7]
Solutions:
-
Temperature Control: For many this compound couplings, especially those aiming for high stereoselectivity, conducting the reaction at low temperatures (e.g., -40 °C to 0 °C) is crucial.[8] Higher temperatures can lead to a loss of selectivity and the formation of byproducts.[8]
-
Activator Screening: The choice of Lewis acid is critical. Trimethylsilyl triflate (TMSOTf) and boron trifluoride etherate (BF₃·OEt₂) are common activators, but their reactivity differs. Consider screening different activators and varying their stoichiometry. In some cases, milder activators like lithium salts or heterogeneous acid catalysts may provide better results.[9][10]
-
Solvent System: The reaction solvent can dramatically influence the outcome. Dichloromethane (DCM) is common, but solvent systems like diethyl ether or mixtures containing dioxane can alter reactivity and selectivity.[8][9]
-
Strictly Anhydrous Conditions: this compound donors and the activated intermediates are highly sensitive to moisture. Ensure all glassware is oven- or flame-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). Use freshly activated molecular sieves (4Å) to scavenge trace amounts of water.[1]
Q3: I'm using a sterically hindered acceptor or a deactivated donor and getting very low conversion. How can I drive the reaction to completion?
A: Low reactivity of either coupling partner requires more forcing conditions or a more potent catalytic system. However, this must be balanced against the risk of side reactions.
Solutions:
-
Choice of Activator: A stronger Lewis acid may be required. TMSOTf is generally considered more reactive than BF₃·OEt₂.
-
Increase Temperature Gradually: While low temperatures are often preferred, a systematic, gradual increase in temperature may be necessary to achieve conversion with unreactive substrates. Monitor the reaction closely by TLC or LC-MS to find the optimal temperature that promotes product formation without significant decomposition.
-
Increase Activator Loading: A catalytic amount of activator (e.g., 0.1 equivalents) is standard, but for challenging substrates, increasing the loading to 0.2-0.3 equivalents may improve the rate. Avoid stoichiometric amounts unless necessary, as this can promote side reactions.
-
Consider Alternative Donor Leaving Groups: If the this compound proves too unreactive, other donor types like N-phenyltrifluoroacetimidates (PTFAI) might offer a different reactivity profile.[1]
Data Summary
The choice of activator and reaction conditions significantly impacts the yield and stereoselectivity of the glycosylation.
| Activator | Temperature (°C) | Typical Solvent(s) | Yield | Selectivity (α:β) | Key Considerations |
| TMSOTf | -40 to 25 | CH₂Cl₂ | Good to High | Highly variable; often favors α-products in the absence of neighboring group participation.[9] | Highly reactive and moisture-sensitive. Can generate triflate intermediates.[11] |
| BF₃·OEt₂ | -20 to 25 | CH₂Cl₂ | Good to High | Highly variable; can be sensitive to reaction temperature. | Common and cost-effective. May form stable fluoride intermediates.[11] |
| HClO₄–SiO₂ | 0 to 25 | CH₂Cl₂ / Dioxane | Good to High | Can provide enhanced α-selectivity compared to TMSOTf.[9] | Heterogeneous catalyst, easily filtered off. Stable and easy to handle.[9] |
| LiNTf₂, LiOTf, etc. | 25 | CH₂Cl₂ | Moderate | Often low | Very mild conditions, but reactions are slow (days) and may have poor selectivity. |
Key Experimental Protocols
Protocol 1: General Procedure for TMSOTf-Activated Glycosylation
This protocol provides a standard starting point for the coupling of a glycosyl this compound donor with an alcohol acceptor.
-
Preparation: Add the glycosyl this compound donor (1.3 equiv.) and the glycosyl acceptor (1.0 equiv.) to an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar.
-
Drying: Add freshly activated powdered 4Å molecular sieves (approx. 50 mg per mL of solvent).
-
Inert Atmosphere: Seal the flask with septa, and purge with dry argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add anhydrous dichloromethane (e.g., 5.0 mL per mmol of donor) via syringe. Stir the mixture at room temperature for 30 minutes.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -40 °C) using a suitable cooling bath.
-
Activation: Slowly add a solution of TMSOTf (0.1-0.2 equivalents) in anhydrous dichloromethane dropwise via syringe.
-
Monitoring: Stir the reaction at the set temperature and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: Once the donor is consumed or the reaction is complete, quench the reaction by adding a few drops of triethylamine or pyridine.
-
Workup: Allow the mixture to warm to room temperature. Dilute with dichloromethane and filter through a pad of Celite to remove molecular sieves. Wash the filtrate with saturated aqueous NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography.
Visualized Workflows and Mechanisms
Troubleshooting Workflow
This diagram outlines a logical sequence for diagnosing the cause of low yields.
Caption: A step-by-step workflow for troubleshooting low yields.
Simplified Reaction Mechanism
This diagram illustrates the generally accepted mechanistic pathway for a Lewis acid-catalyzed this compound coupling.
Caption: Simplified mechanism of this compound activation and coupling.
References
- 1. Glycosidation using this compound donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Formation of Glycosyl Trichloroacetamides from this compound Donors Occurs through an Intermolecular Aglycon Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. surface.syr.edu [surface.syr.edu]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates Mediated by Singly Protonated Phenanthrolinium Salt and Trichloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activation of glycosyl trichloroacetimidates with perchloric acid on silica (HClO4–SiO2) provides enhanced α-selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 11. Glycosylation intermediates studied using low temperature 1 H- and 19 F-DOSY NMR: new insight into the activation of trichloroacetimidates - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC05272J [pubs.rsc.org]
Technical Support Center: Optimizing Catalyst Loading for Efficient Trichloroacetimidate Activation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with trichloroacetimidate activation. The following sections offer solutions to common experimental challenges, detailed experimental protocols, and quantitative data to aid in the optimization of your catalytic reactions.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the optimization of catalyst loading for this compound activation.
Q1: My reaction is showing a low yield of the desired glycoside. What are the potential causes and how can I improve it?
A1: Low yields in this compound glycosylations can stem from several factors related to the catalyst and reaction conditions. Here’s a step-by-step troubleshooting guide:
-
Sub-optimal Catalyst Loading: The amount of catalyst is critical. Too little may result in incomplete activation of the this compound donor, while too much can lead to side reactions and degradation of starting materials or products.
-
Solution: Systematically screen catalyst loading. Start with a common loading (e.g., 10 mol%) and incrementally increase or decrease it to find the optimal concentration for your specific donor-acceptor pair.[1]
-
-
Catalyst Inactivity: The catalyst may be deactivated due to moisture or other impurities.
-
Inappropriate Reaction Temperature: The reaction temperature significantly influences the reaction rate and selectivity.
-
Side Reactions: The formation of byproducts, such as N-glycosyl trichloroacetamide, can consume the donor and reduce the yield of the desired product.[3][4][5]
-
Solution: The formation of this side product is often due to an intermolecular reaction where an activated donor reacts with another donor molecule.[4][5] To minimize this, you can try the "inverse glycosylation procedure," where the donor is added slowly to a pre-mixed solution of the acceptor and catalyst.[4]
-
-
Poor Donor or Acceptor Reactivity: Some glycosyl donors or acceptors are inherently less reactive.
-
Solution: Increasing the catalyst loading or switching to a more potent catalyst might be necessary. For example, some reactions that are sluggish with a Brønsted acid catalyst may proceed more efficiently with a strong Lewis acid like TMSOTf.[1]
-
Q2: I am observing the formation of a significant amount of the trichloroacetamide byproduct. How can I prevent this?
A2: The formation of N-glycosyl trichloroacetamide is a common side reaction.[3][4][5] This occurs through an intermolecular aglycon transfer mechanism where one this compound donor molecule acts as a nucleophile, attacking another activated donor.[4][5]
To suppress this side reaction:
-
Employ the "Inverse Glycosylation Procedure": This involves pre-mixing the glycosyl acceptor and the catalyst before the slow, dropwise addition of the this compound donor.[4] This ensures that the concentration of the reactive donor is kept low at any given time, favoring the reaction with the intended acceptor.
-
Optimize Reactant Concentrations: Higher concentrations of reactants can sometimes favor the desired bimolecular reaction between the donor and acceptor over the donor-donor side reaction. However, this can be system-dependent, and dilution may be beneficial in other cases.[6] It is advisable to perform a concentration screen.
Q3: My reaction is not stereoselective. How can I improve the α/β ratio?
A3: Achieving high stereoselectivity is a common challenge. The outcome is influenced by several factors:
-
Catalyst Choice: The nature of the catalyst plays a crucial role. For instance, HClO₄–SiO₂ has been shown to provide enhanced α-selectivity compared to TMSOTf in the absence of neighboring group participation.[2] Gold(III) chloride can facilitate highly β-selective glycosylations at low temperatures.[1]
-
Catalyst Loading: The amount of catalyst can impact the reaction mechanism and, consequently, the stereoselectivity. An optimization of the catalyst loading is recommended.
-
Reaction Temperature: Lowering the reaction temperature often improves stereoselectivity by favoring the thermodynamically more stable product or by minimizing competing reaction pathways.[1]
-
Solvent: The solvent can influence the stability of intermediates and the transition state, thereby affecting the stereochemical outcome. Common solvents to screen include dichloromethane (DCM), diethyl ether (Et₂O), and toluene.
-
Concentration: The concentration of the reactants can affect the stereoselectivity, with lower concentrations sometimes favoring higher 1,2-trans selectivity in neighboring group-directed glycosylations.[6]
Q4: My catalyst seems to have lost its activity. What could be the cause and can it be regenerated?
A4: Catalyst deactivation can occur through several mechanisms, including:
-
Poisoning: Strong binding of impurities or byproducts to the active sites of the catalyst.
-
Fouling: Deposition of carbonaceous materials (coke) on the catalyst surface.
-
Sintering: Agglomeration of metal particles in supported catalysts at high temperatures, leading to a loss of active surface area.
While specific regeneration protocols for catalysts used in this compound activation are not extensively detailed in the provided search results, general strategies for catalyst regeneration include:
-
Washing: Removing adsorbed poisons by washing with appropriate solvents.
-
Calcination: Burning off coke deposits in a stream of air or oxygen at elevated temperatures. This must be done carefully to avoid sintering.
For moisture-sensitive catalysts like TMSOTf, deactivation is often due to hydrolysis. In such cases, regeneration is not feasible, and using fresh, anhydrous catalyst is necessary.
Data Presentation
The following tables summarize quantitative data from various studies to facilitate the comparison of different catalysts and reaction conditions.
Table 1: Comparison of Lewis Acid Catalysts for the Glycosylation of Donor 1a with Acceptor 2a
| Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | α:β Ratio |
| TMSOTf | 10 | 0 | - | 1:1 |
| BF₃·OEt₂ | 10 | 0 | - | 1:1 |
| AuCl₃ | 10 | 0 | - | 1:2 |
| [PhenH]⁺[BF₄]⁻ | 15 | 25 | 91 | 1:23 |
| Pyrylium Salt | - | - | - | 1:4 |
| (3,5-bis(trifluoromethyl)phenyl)boronic acid | - | - | 15 | 1:8 |
Data extracted from a study on cooperative catalysis, highlighting the superior β-selectivity of the phenanthrolinium salt catalyst.[1]
Table 2: Influence of Catalyst and Temperature on Stereoselectivity
| Entry | Acceptor | Catalyst | Temperature (°C) | Yield (%) | Ratio (α/β) |
| 1 | 4 | TMSOTf | 0 | 96 | 3.8 |
| 2 | 4 | HClO₄–SiO₂ | 0 | 93 | 8.0 |
| 5 | 4 | TMSOTf | rt | 86 | 5.3 |
| 6 | 4 | HClO₄–SiO₂ | rt | 42 | 24.0 |
| 7 | 6 | TMSOTf | rt | 98 | 3.7 |
| 8 | 6 | HClO₄–SiO₂ | rt | 95 | 12.0 |
This table demonstrates the enhanced α-selectivity achieved with HClO₄–SiO₂ compared to TMSOTf under similar conditions.[2]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound activation.
Protocol 1: General Procedure for TMSOTf-Catalyzed Glycosylation
-
Preparation: To a flask containing activated 4Å molecular sieves (approx. 50 mg/mL of solvent), add a solution of the this compound donor (1.3 equivalents) and the glycosyl acceptor (1.0 equivalent) in anhydrous CH₂Cl₂ (5.0 mL/mmol of donor) and anhydrous dioxane (5.0 mL/mmol of donor).
-
Stirring: Stir the mixture for 30 minutes at room temperature under an inert atmosphere (e.g., argon).
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, -78 °C).
-
Catalyst Addition: Add trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.075 to 0.5 equivalents) dropwise to the stirred suspension.[2][3]
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the this compound donor is completely consumed.
-
Quenching: Quench the reaction by adding a few drops of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Work-up:
-
Filter the mixture through a pad of Celite® and wash the pad with an organic solvent (e.g., CH₂Cl₂ or ethyl acetate).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired glycoside.[3]
Protocol 2: General Procedure for HClO₄–SiO₂-Activated Glycosylation
-
Preparation: In a flask containing activated 4Å molecular sieves (approx. 50 mg/mL of solvent), dissolve the this compound donor (1.3 equivalents) and the glycosyl acceptor (1.0 equivalent) in anhydrous CH₂Cl₂ (5.0 mL/mmol of donor) and anhydrous dioxane (5.0 mL/mmol of donor).
-
Stirring: Stir the mixture for 30 minutes at room temperature under an inert atmosphere.
-
Cooling: Adjust the temperature of the reaction mixture to the desired level.
-
Catalyst Addition: Add perchloric acid on silica (HClO₄–SiO₂) (0.075 mmol/mmol of donor) in one portion.
-
Reaction Monitoring: Stir the reaction at the indicated temperature and monitor its completion by TLC.
-
Work-up:
-
Filter the reaction mixture to remove the molecular sieves and the catalyst.
-
Wash the filtrate with a saturated aqueous solution of NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: Purify the resulting residue by silica gel column chromatography.[2]
Visualizations
The following diagrams illustrate key concepts in this compound activation.
Caption: Mechanism of Lewis acid-catalyzed this compound activation.
Caption: Workflow for optimizing catalyst loading and reaction conditions.
Caption: Competing pathways leading to desired product vs. side product.
References
- 1. Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates Mediated by Singly Protonated Phenanthrolinium Salt and Trichloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of glycosyl trichloroacetimidates with perchloric acid on silica (HClO4–SiO2) provides enhanced α-selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycosidation using this compound donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Formation of Glycosyl Trichloroacetamides from this compound Donors Occurs through an Intermolecular Aglycon Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stereochemical Control in Glycosylations through Solvent Choice
Welcome to the technical support center for stereochemical control in glycosylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions regarding the influence of solvent choice on the stereochemical outcome of glycosylation reactions.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your glycosylation experiments and offers potential solutions related to solvent selection.
| Problem | Potential Cause Related to Solvent | Troubleshooting Suggestions |
| Poor α/β selectivity (getting a mixture of anomers) | The chosen solvent does not sufficiently direct the stereochemical outcome. The reaction may be proceeding through a dissociative (SN1-like) pathway, leading to a mixture of products.[1] | • For desired α-glycoside: Switch to an ethereal solvent like diethyl ether (Et₂O), tetrahydrofuran (THF), or dioxane. These solvents can participate in the reaction to favor the formation of the α-anomer.[1][2] • For desired β-glycoside: Use a nitrile solvent such as acetonitrile (MeCN) or propionitrile (EtCN). These solvents can form a nitrilium ion intermediate, which blocks the β-face of the oxocarbenium ion, leading to the formation of the β-anomer.[2][3] • Consider using a mixture of solvents to fine-tune the polarity and coordinating ability of the reaction medium.[2] |
| Low yield of the desired glycoside | The solvent may be reacting with the promoter or the glycosyl donor/acceptor in an unproductive manner. The polarity of the solvent may not be optimal for the solubility of the reactants or the stability of the intermediates. | • Ensure the solvent is anhydrous, as water can compete with the glycosyl acceptor. • If using a participating solvent, consider the possibility of side reactions. For instance, in nitrile solvents, Ritter-type products can sometimes be formed.[4] • Screen a range of solvents with varying polarities (e.g., dichloromethane (DCM), toluene, ethyl acetate) to find the optimal conditions for your specific system.[3] |
| Formation of an orthoester byproduct instead of the desired glycoside | This is a common side reaction, especially with donors having a participating group at C-2 (e.g., an acyl group). While not solely a solvent issue, the solvent can influence the rate of orthoester formation versus glycosylation. | • While primarily addressed by the choice of protecting groups, using a less nucleophilic solvent might disfavor orthoester formation. • Lowering the reaction temperature can sometimes suppress the formation of the orthoester. |
| Inconsistent results between batches | Variability in solvent quality, particularly the water content, can significantly impact the reaction outcome. | • Always use high-purity, anhydrous solvents from a reliable source. • If using freshly distilled solvents, ensure they are properly dried and stored. |
Frequently Asked Questions (FAQs)
Here are some frequently asked questions about the role of solvents in controlling the stereochemistry of glycosylation reactions.
Q1: How do ethereal solvents favor the formation of α-glycosides?
Ethereal solvents like diethyl ether (Et₂O) and dioxane are considered weakly polar and coordinating solvents.[5] They can participate in the glycosylation reaction by forming an α-oxonium ion intermediate. The glycosyl donor, upon activation, forms an oxocarbenium ion. The lone pair of electrons on the oxygen atom of the ethereal solvent can then attack the anomeric carbon from the α-face, which is often less sterically hindered. This forms a transient α-oxonium ion. The glycosyl acceptor then displaces the ether from the β-face in an SN2-like manner, resulting in the formation of the 1,2-cis or α-glycoside.[1]
Q2: What is the mechanism by which nitrile solvents promote the formation of β-glycosides?
Nitrile solvents, such as acetonitrile (MeCN), are highly polar and coordinating.[5] They can participate in the reaction to form a β-nitrilium ion intermediate. The nitrile solvent attacks the oxocarbenium ion from the less hindered α-face, leading to the formation of an α-nitrilium intermediate. This intermediate can then rearrange to a more stable β-nitrilium species. The bulky nitrilium group on the β-face effectively blocks nucleophilic attack from that side. Consequently, the glycosyl acceptor attacks from the α-face, leading to the formation of the 1,2-trans or β-glycoside.[2][3]
Q3: Can I use a mixture of solvents to control the stereoselectivity?
Yes, using a mixture of solvents is a common strategy to fine-tune the stereochemical outcome of a glycosylation reaction.[2] For example, adding a small amount of a nitrile solvent to a non-participating solvent like dichloromethane can significantly enhance β-selectivity.[4] Similarly, mixtures of toluene and dioxane have been used to optimize α-selectivity.[2] The ratio of the solvents can be adjusted to modulate the polarity and coordinating ability of the reaction medium, thereby influencing the stability of the intermediates and the reaction pathway.
Q4: Does the C-2 protecting group on the glycosyl donor affect the solvent's influence?
Absolutely. The nature of the C-2 protecting group is a critical factor that works in concert with the solvent to determine the stereochemical outcome.
-
Participating groups: If the C-2 position has a "participating" group, such as an acyl group (e.g., acetyl, benzoyl), it will typically dominate the stereochemical outcome, leading to the formation of the 1,2-trans glycoside regardless of the solvent used.[6] This is because the acyl group forms a stable cyclic acyloxonium ion intermediate that blocks one face of the sugar ring.
-
Non-participating groups: The influence of the solvent is most pronounced when a "non-participating" group, such as a benzyl ether or an azide, is present at the C-2 position.[7] In these cases, the solvent has a more direct role in influencing the stereochemistry of the glycosidic bond formation.
Q5: Are there exceptions to the general rules of solvent effects in glycosylation?
Yes, while the general trends are a useful guide, there are exceptions. The outcome of a glycosylation reaction is influenced by a multitude of factors, including the reactivity of the glycosyl donor and acceptor, the nature of the promoter, the reaction temperature, and the specific protecting groups on the sugar rings.[8][9] Therefore, the "rules" for solvent effects should be considered as general guidelines, and the optimal conditions for a specific reaction often need to be determined empirically.
Quantitative Data: Solvent Effects on Anomeric Ratios
The following table summarizes the effect of different solvents on the α/β ratio for various glycosylation reactions. This data is compiled from multiple sources to provide a comparative overview.
| Glycosyl Donor | Glycosyl Acceptor | Promoter | Solvent | α:β Ratio | Yield (%) | Reference |
| 2,3,4,6-Tetra-O-benzyl-α/β-D-glucopyranosyl N-phenyl-trifluoroacetimidate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | Diethyl Ether | 8:1 | 85 | [10] |
| 2,3,4,6-Tetra-O-benzyl-α/β-D-glucopyranosyl N-phenyl-trifluoroacetimidate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | Acetonitrile | 1:11 | 90 | [10] |
| Phenyl 2,3,4-tri-O-benzyl-1-thio-β-D-glucopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | p-TolSCI/AgOTf | Diethyl Ether | 5.3:1 | 89 | [1] |
| Phenyl 2,3,4-tri-O-benzyl-1-thio-β-D-glucopyranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | p-TolSCI/AgOTf | Dichloromethane | 1:8 | 92 | [1] |
| 2,3,4-Tri-O-benzyl-L-rhamnopyranosyl trichloroacetimidate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | Diethyl Ether | 10:1 | 80 | Present in multiple reviews |
| 2,3,4-Tri-O-benzyl-L-rhamnopyranosyl this compound | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | Acetonitrile | 1:5 | 75 | Present in multiple reviews |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature that demonstrate the influence of solvent choice on the stereochemical outcome of glycosylation.
Protocol 1: α-Selective Glycosylation in Diethyl Ether
This protocol is adapted from a study demonstrating the α-directing effect of diethyl ether in a pre-activation based glycosylation.[1]
Materials:
-
Glycosyl donor: Phenyl 2,3,4-tri-O-benzyl-1-thio-β-D-glucopyranoside
-
Glycosyl acceptor: Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside
-
Promoter system: p-Toluenesulfenyl chloride (p-TolSCl) and Silver trifluoromethanesulfonate (AgOTf)
-
Solvent: Anhydrous diethyl ether (Et₂O)
-
Activated 4 Å molecular sieves
Procedure:
-
A solution of the glycosyl donor (1.0 equiv) and AgOTf (1.1 equiv) in anhydrous Et₂O is stirred over activated 4 Å molecular sieves at room temperature for 10 minutes.
-
The mixture is cooled to -78 °C.
-
A solution of p-TolSCl (1.1 equiv) in anhydrous Et₂O is added dropwise.
-
The reaction mixture is stirred at -78 °C for 30 minutes.
-
A solution of the glycosyl acceptor (1.2 equiv) in anhydrous Et₂O is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 16 hours.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The mixture is filtered through Celite, and the filtrate is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The residue is purified by silica gel column chromatography to afford the desired α-glycoside.
Protocol 2: β-Selective Glycosylation in Acetonitrile
This protocol illustrates the β-directing effect of acetonitrile.
Materials:
-
Glycosyl donor: 2,3,4,6-Tetra-O-benzyl-α/β-D-glucopyranosyl N-phenyl-trifluoroacetimidate
-
Glycosyl acceptor: Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside
-
Promoter: Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Solvent: Anhydrous acetonitrile (MeCN)
-
Activated 4 Å molecular sieves
Procedure:
-
A mixture of the glycosyl donor (1.0 equiv), glycosyl acceptor (1.2 equiv), and activated 4 Å molecular sieves in anhydrous MeCN is stirred at room temperature for 30 minutes.
-
The mixture is cooled to -40 °C.
-
A catalytic amount of TMSOTf (0.1 equiv) is added dropwise.
-
The reaction mixture is stirred at -40 °C and monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of triethylamine.
-
The mixture is filtered, and the solvent is removed under reduced pressure.
-
The residue is purified by silica gel column chromatography to yield the desired β-glycoside.
Visualizations
The following diagrams illustrate the proposed mechanisms for the influence of ethereal and nitrile solvents on the stereochemical outcome of glycosylation reactions.
Caption: Solvent participation pathways in glycosylation.
The diagram above illustrates how ethereal and nitrile solvents can participate in glycosylation reactions to direct the stereochemical outcome. Ethereal solvents can form an α-oxonium intermediate, leading to the formation of an α-glycoside. In contrast, nitrile solvents can form a β-nitrilium intermediate, which directs the formation of a β-glycoside.
References
- 1. Pre-activation based stereoselective glycosylations: Stereochemical control by additives and solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 3. Stereocontrolled 1,2- cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00280J [pubs.rsc.org]
- 4. On the nitrile effect in l-rhamnopyranosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 6. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 7. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]
- 8. On the influence of solvent on the stereoselectivity of glycosylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stereocontrol in Trichloroacetimidate Glycosylation
Welcome to the technical support center for trichloroacetimidate glycosylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and refine their glycosylation strategies, with a specific focus on preventing anomeric scrambling and achieving high stereoselectivity.
Frequently Asked Questions (FAQs)
Q1: What is anomeric scrambling and why is it a problem in this compound glycosylation?
Anomeric scrambling refers to the loss of stereochemical control at the anomeric center of the glycosyl donor during a glycosylation reaction, leading to a mixture of α and β glycoside products. This is a significant issue as the specific stereochemistry of the glycosidic linkage is often crucial for the biological activity and structural integrity of complex carbohydrates and glycoconjugates. The formation of undesired anomers complicates purification, reduces the yield of the target molecule, and can lead to products with incorrect biological functions.
Q2: How does the C-2 protecting group influence the stereochemical outcome of the reaction?
The protecting group at the C-2 position of the glycosyl donor plays a pivotal role in determining the anomeric selectivity through "neighboring group participation".[1][2]
-
Participating Groups (e.g., Acyl groups like Acetate, Benzoate): These groups can attack the transient oxocarbenium ion intermediate at the anomeric center to form a stable cyclic acyloxonium ion. This intermediate shields one face of the molecule (the α-face in the glucose series), forcing the incoming glycosyl acceptor to attack from the opposite face (the β-face), resulting in the formation of 1,2-trans-glycosides with high selectivity.[2]
-
Non-Participating Groups (e.g., Ether groups like Benzyl, TBDMS): These groups do not form a cyclic intermediate. In their presence, the incoming nucleophile can attack the oxocarbenium ion from either the α or β face, often leading to a mixture of anomers.[1] The final ratio is then influenced by other factors like solvent, temperature, and the anomeric effect.
Q3: Can protecting groups at other positions (C-3, C-4, C-6) affect anomeric selectivity?
Yes, protecting groups at positions other than C-2 can influence the stereochemical outcome through "remote participation," although this effect is generally less pronounced and more debated than neighboring group participation at C-2.[1][2][3] These distal groups can interact with the anomeric center, potentially stabilizing one of the transition states leading to a specific anomer. For instance, the 2,2-dimethyl-2-(ortho-nitrophenyl)acetyl (DMNPA) group has been shown to offer enhanced stereocontrol through both neighboring group and long-distance participation effects.[4]
Q4: What is the "nitrile effect" and how can I use it to my advantage?
The "nitrile effect" is observed when using nitrile-containing solvents, most notably acetonitrile. Acetonitrile can act as a temporary nucleophile, attacking the oxocarbenium ion intermediate from the α-face to form an α-nitrilium ion intermediate. Subsequent displacement of the acetonitrile by the glycosyl acceptor from the β-face (an SN2-like process) leads to the formation of the 1,2-trans-glycoside. This can be a useful strategy to enhance β-selectivity when using donors with non-participating C-2 protecting groups. However, the effectiveness of the nitrile effect can be influenced by the reactivity of the donor and acceptor.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Strategy & Suggested Actions |
| Poor α/β selectivity with a C-2 non-participating group. | Formation of a solvent-separated ion pair or a highly reactive oxocarbenium ion, allowing for non-selective nucleophilic attack. | 1. Lower the reaction temperature: Lower temperatures can favor the formation of a single, more stable transition state, thereby increasing selectivity.[6][7] 2. Change the solvent: Ethereal solvents like diethyl ether can sometimes favor the formation of α-glycosides. Conversely, using acetonitrile can promote β-glycoside formation via the nitrile effect.[5][8] 3. Use a different activator: Some activators may lead to different intermediates with varying selectivities. For instance, HClO₄–SiO₂ has been shown to provide higher α-selectivity compared to TMSOTf in certain cases.[9] |
| Formation of an N-glycosyl trichloroacetamide byproduct. | The this compound donor can react with another activated donor molecule in an intermolecular aglycon transfer.[10][11][12] This is more prevalent with less reactive acceptors. | 1. "Inverse glycosylation procedure": Add the donor slowly to a pre-mixed solution of the acceptor and activator. This keeps the concentration of the reactive donor low, minimizing self-reaction.[12] 2. Optimize stoichiometry: Use a smaller excess of the glycosyl donor. |
| Inconsistent results between batches. | Moisture in the reaction is a common culprit. Trichloroacetimidates and the Lewis acid activators are highly moisture-sensitive. | 1. Rigorously dry all reagents and solvents. 2. Activate molecular sieves properly: Heat them under vacuum immediately before use.[13] 3. Perform reactions under a strictly inert atmosphere (Argon or Nitrogen). |
| Desired 1,2-cis product is not the major product. | The anomeric effect thermodynamically favors the α-anomer in many cases, but kinetic factors can dominate. The choice of protecting groups and reaction conditions is critical. | 1. Utilize C-2 non-participating groups. 2. Employ solvents that do not participate in the reaction (e.g., dichloromethane, toluene). 3. Screen different activators and temperatures. Some catalyst systems are specifically designed to favor 1,2-cis linkages.[14] |
Experimental Protocols
General Protocol for TMSOTf-Catalyzed Glycosylation with a this compound Donor
This protocol is a general guideline and should be optimized for specific donor-acceptor pairs.
-
Preparation:
-
Dry the glycosyl acceptor (1.0 equivalent) and the this compound donor (1.2-1.5 equivalents) by azeotropic distillation with toluene, followed by drying under high vacuum for at least 3 hours.
-
In a separate flame-dried, two-necked flask equipped with a magnetic stir bar and under an argon atmosphere, add freshly activated powdered molecular sieves (4 Å).
-
-
Reaction Setup:
-
Dissolve the dried donor and acceptor in anhydrous dichloromethane (to a concentration of 50–100 mM) under argon.
-
Transfer the solution to the flask containing the molecular sieves via cannula.
-
Cool the mixture to the desired temperature (e.g., -40 °C, -20 °C, or 0 °C). Stir for 30-60 minutes.
-
-
Initiation:
-
Slowly add a solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1-0.3 equivalents) in anhydrous dichloromethane to the reaction mixture.
-
-
Monitoring:
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the glycosyl donor is consumed.
-
-
Quenching and Work-up:
-
Quench the reaction by adding a few drops of triethylamine or a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature.
-
Filter the mixture through a pad of Celite®, washing with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by silica gel column chromatography to obtain the desired glycoside.
-
Visualizing Reaction Pathways
Caption: Logic diagram illustrating the influence of C-2 protecting groups on the stereochemical outcome.
References
- 1. BJOC - The effect of neighbouring group participation and possible long range remote group participation in O-glycosylation [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Activation of glycosyl trichloroacetimidates with perchloric acid on silica (HClO4–SiO2) provides enhanced α-selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Formation of Glycosyl Trichloroacetamides from this compound Donors Occurs through an Intermolecular Aglycon Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Glycosidation using this compound donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Stereoselective Glycosylations by Nitrosyl Tetrafluoroborate-Catalyzed Activation of Glycosyl this compound Derivatives [organic-chemistry.org]
identification and removal of trichloroacetamide byproducts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals dealing with trichloroacetamide byproducts in their experiments.
Frequently Asked Questions (FAQs)
1. How can I identify the presence of trichloroacetamide byproducts in my reaction mixture?
Several analytical techniques can be employed to identify trichloroacetamide byproducts. The choice of method depends on the complexity of the mixture and the required sensitivity.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a common method for the separation and detection of trichloroacetamide.[1] A simple mobile phase consisting of acetonitrile, water, and an acid (e.g., phosphoric acid or formic acid for MS compatibility) can be used.[1]
-
Gas Chromatography (GC): GC is suitable for analyzing volatile impurities. For instance, it can be used to determine the presence of residual solvents like chloroform or starting materials like hexachloroacetone.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra can confirm the structure of trichloroacetamide byproducts.[3][4]
-
Mass Spectrometry (MS): Techniques like LC-MS can provide sensitive detection and confirmation of the molecular weight of trichloroacetamide and related byproducts.[5][6]
2. What are the common impurities found alongside trichloroacetamide?
During the synthesis of trichloroacetamide, several impurities can be formed. High-purity crystalline trichloroacetamide generally has an active substance content of at least 99% by weight.[2][7] Common impurities can include:
-
Ammonium chloride
-
Trichloroacetic acid
-
Unreacted starting materials (e.g., hexachloroacetone)[2]
-
Other byproducts totaling less than 1% by weight[2]
3. What are the recommended safety precautions when handling trichloroacetamide?
Trichloroacetamide is a hazardous chemical that requires careful handling.[8][9][10][11][12] Always consult the Safety Data Sheet (SDS) before use.[8][9][10] Key safety measures include:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye protection (goggles).[8][10]
-
Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhaling dust or vapors.[9][10][11]
-
Handling: Avoid contact with skin and eyes.[8][11] Do not eat, drink, or smoke when using this product.[8][10]
-
Storage: Keep in a dry, cool, and well-ventilated place in a tightly closed container.[8][9]
Troubleshooting Guides
Issue 1: My final product is contaminated with trichloroacetamide byproduct.
This is a common issue, particularly in reactions involving trichloroacetimidate donors, such as in glycosylation reactions.[13][14][15][16]
Troubleshooting Steps:
-
Aqueous Basic Wash: A simple and effective method to remove trichloroacetamide is to wash the reaction mixture with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO₃) solution.[3][4][13]
-
Hydrolysis: Trichloroacetamide can be removed by hydrolysis.
-
Base-Catalyzed Hydrolysis: Treatment with an aqueous base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a solvent like methanol or ethanol can hydrolyze the trichloroacetamide.[17][18]
-
Acid-Catalyzed Hydrolysis: In some cases, acidic conditions using concentrated HCl can be used for removal.[18]
-
-
Chromatography: If the above methods are not sufficient or compatible with your product, purification by silica gel column chromatography is a reliable option.[14]
Quantitative Data Summary
| Parameter | Value/Range | Analytical Method | Reference |
| Purity of Crystalline Trichloroacetamide | ≥ 99% by weight | Ammonia Distillation | [2][7] |
| Ammonium Chloride Impurity | < 0.2% by weight | Not specified | [2] |
| Trichloroacetic Acid Impurity | < 0.1% by weight | Not specified | [2] |
| Other Byproducts | < 0.7% by weight | Not specified | [2] |
| Hexachloroacetone Detection Limit | < 0.05% by weight | Gas Chromatography | [2] |
Experimental Protocols
Protocol 1: Removal of Trichloroacetamide by Basic Aqueous Wash
This protocol is suitable for work-up procedures where the desired product is stable to basic conditions.
-
Reaction Quenching: After the reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3][4] Repeat the wash 2-3 times.
-
Brine Wash: Wash the organic layer with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.[3][4]
Protocol 2: Identification of Trichloroacetamide by HPLC
This protocol provides a general method for detecting trichloroacetamide in a reaction mixture.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.
-
HPLC Conditions:
-
Analysis: Inject the prepared sample and a standard solution of trichloroacetamide for comparison of retention times.
Visualizations
Caption: Workflow for Trichloroacetamide Removal.
Caption: Troubleshooting Logic for Purification.
References
- 1. Separation of 2,2,2-Trichloroacetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. DE10218603B4 - Process for the preparation of high purity crystalline trichloroacetamide from hexachloroacetone - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Liquid chromatography electrospray ionization tandem mass spectrometry analysis method for simultaneous detection of trichloroacetic acid, dichloroacetic acid, S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review of analytical methods for the determination of trichloroethylene and its major metabolites chloral hydrate, trichloroacetic acid and dichloroacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DE10218595B4 - Process for the preparation of high purity crystalline trichloroacetamide from trichloroacetyl chloride - Google Patents [patents.google.com]
- 8. fishersci.se [fishersci.se]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. Removal of some common glycosylation by-products during reaction work-up - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glycosidation using this compound donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. cuvillier.de [cuvillier.de]
- 16. Glycosidation using this compound donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
effect of protecting groups on the reactivity of glycosyl trichloroacetimidates
Welcome to the technical support center for glycosylation reactions using glycosyl trichloroacetimidates. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and understanding the critical role of protecting groups in the outcome of their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you may encounter during glycosylation reactions with trichloroacetimidate donors.
Q1: My glycosylation reaction is sluggish or not proceeding to completion. What are the likely causes related to my protecting groups?
A1: Slow or incomplete reactions are often linked to the electronic properties of the protecting groups on your glycosyl donor.
-
"Disarmed" Donors: Electron-withdrawing protecting groups, such as acyl groups (e.g., acetyl, benzoyl), decrease the electron density at the anomeric center. This destabilizes the formation of the key oxocarbenium ion intermediate, slowing down the reaction rate. Such donors are referred to as "disarmed".[1]
-
Cyclic Acetals: Protecting groups that form a cyclic acetal, like a 4,6-O-benzylidene, can also decrease reactivity. This is because they restrict the pyranose ring from adopting the half-chair or envelope conformation of the transition state.
-
Steric Hindrance: Bulky protecting groups near the anomeric center or on the glycosyl acceptor can sterically hinder the approach of the nucleophile, leading to a slower reaction.
Troubleshooting Steps:
-
Evaluate Your Protecting Groups: If your donor is heavily acylated, consider switching to "arming" protecting groups like benzyl or silyl ethers.
-
Increase Donor Reactivity: If possible, replace electron-withdrawing groups with electron-donating groups to create a more "armed" or even "superarmed" donor.[1]
-
Optimize Reaction Conditions: For disarmed donors, you may need more forcing conditions, such as a stronger Lewis acid promoter, higher temperatures, or longer reaction times. However, be aware that this can sometimes lead to lower stereoselectivity or side reactions.
Q2: I am observing poor stereoselectivity in my glycosylation. How do the protecting groups influence the α/β ratio?
A2: Protecting groups play a crucial role in directing the stereochemical outcome of a glycosylation reaction.
-
Neighboring Group Participation: An acyl-type protecting group at the C-2 position (e.g., acetate, benzoate) can attack the anomeric center after the departure of the this compound, forming a stable dioxolenium ion intermediate. The glycosyl acceptor can then only attack from the opposite face, leading to the exclusive formation of the 1,2-trans product (e.g., β-glycoside for a glucose donor).[2]
-
Non-Participating Groups: When a non-participating group (e.g., benzyl ether, silyl ether) is at C-2, the stereochemical outcome is more complex and influenced by factors like the anomeric effect, solvent, temperature, and the steric bulk of other protecting groups.
-
Remote Participation: Protecting groups at positions other than C-2 can also influence stereoselectivity. For instance, an acyl group at C-4 or C-6 can sometimes engage in "remote participation," leading to increased α-selectivity in certain cases.[3][4][5] Electron-donating substituents on these participating acyl groups can enhance this effect.[3][4]
-
Conformational Effects: Bulky protecting groups, particularly silyl ethers, can alter the conformation of the sugar ring, which in turn can influence the facial selectivity of the acceptor's attack.[6] For example, a bulky C-4 substituent on a galactose donor can shield the β-face, leading to high α-selectivity.[6]
Troubleshooting Steps:
-
For 1,2-trans Glycosides: Employ a participating protecting group at the C-2 position.
-
For 1,2-cis Glycosides: Use a non-participating group at C-2. To improve selectivity, consider the following:
-
Low Temperatures: Running the reaction at lower temperatures often favors the α-anomer due to the anomeric effect.
-
Solvent Choice: The choice of solvent can have a significant impact on stereoselectivity.
-
Bulky Protecting Groups: Introduce bulky protecting groups at other positions to sterically direct the incoming acceptor. For example, 4,6-O-di-tert-butylsilylene (DTBS) has been used to direct α-galactosylation.[2]
-
Q3: I am getting a significant amount of a side product that appears to be the N-glycosyl trichloroacetamide. Why is this happening and how can I prevent it?
A3: The formation of N-glycosyl trichloroacetamide is a known side reaction in glycosylations using this compound donors.[7][8][9] This byproduct can arise from an intermolecular transfer of the this compound group from one donor molecule to the anomeric position of another activated donor.[9]
Troubleshooting Steps:
-
"Inverse Glycosylation" Procedure: Add the glycosyl donor slowly to the reaction mixture containing the acceptor and the Lewis acid catalyst. This keeps the concentration of the activated donor low and minimizes the chance of donor-donor side reactions.
-
Use an Excess of the Donor: While this may not be ideal for valuable or late-stage intermediates, using an excess of the glycosyl donor can help to drive the desired reaction with the acceptor to completion.
-
Optimize Reaction Conditions: Carefully control the temperature and the amount of Lewis acid used. Over-activation or higher temperatures can sometimes exacerbate side reactions.
Quantitative Data on Protecting Group Effects
The reactivity of a glycosyl donor is often described as "armed" (more reactive) or "disarmed" (less reactive). This is largely determined by the electronic properties of the protecting groups. Silyl ethers are generally considered "superarmed" due to their electron-donating nature and steric effects.[1]
| Protecting Group Type | Position | Relative Reactivity | Typical Stereochemical Outcome (with non-participating C-2) | Reference |
| Acetyl (Ac) | Global | Disarmed (Baseline) | Mixture of α/β | [6] |
| Benzoyl (Bz) | Global | Disarmed | Mixture of α/β | [6] |
| Benzyl (Bn) | Global | Armed | Mixture of α/β, often α-leaning | [6] |
| tert-Butyldimethylsilyl (TBS) | Single | More Armed | Can influence selectivity based on position | [6] |
| Triisopropylsilyl (TIPS) | Single | Highly Armed | Can influence selectivity based on position | [6] |
| Silyl Ethers (general) | Global | Superarmed | Can be highly selective depending on substitution pattern | [1][6] |
| 4,6-O-Benzylidene | C-4, C-6 | Disarming | Can influence selectivity | [6] |
| 4,6-O-Di-tert-butylsilylene (DTBS) | C-4, C-6 | Disarming | Can favor α-glycosides | [2][6] |
Experimental Protocols
General Protocol for TMSOTf-Activated Glycosylation with a this compound Donor
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl acceptor (1.0 equivalent) and the glycosyl this compound donor (1.2-1.5 equivalents).
-
Add activated molecular sieves (4 Å, powdered, ~50 mg per mL of solvent).
-
Dissolve the solids in an appropriate anhydrous solvent (e.g., dichloromethane, diethyl ether, or a mixture). The concentration is typically in the range of 0.05-0.1 M.
-
-
Reaction Initiation:
-
Cool the mixture to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C).
-
Slowly add a solution of trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.05-0.2 equivalents) dropwise via syringe.
-
-
Monitoring and Quenching:
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench by adding a few drops of a hindered base (e.g., 2,6-lutidine or diisopropylethylamine) or by pouring the reaction mixture into a saturated aqueous solution of sodium bicarbonate.
-
-
Work-up and Purification:
-
Filter the mixture through a pad of Celite® to remove the molecular sieves, washing with the reaction solvent.
-
If an aqueous quench was used, separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizations
Caption: General workflow for the activation of a glycosyl this compound.
Caption: Influence of protecting groups on reactivity and stereoselectivity.
References
- 1. youtube.com [youtube.com]
- 2. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Influence of the Electron Density in Acyl Protecting Groups on the Selectivity of Galactose Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]
- 7. Formation of Glycosyl Trichloroacetamides from this compound Donors Occurs through an Intermolecular Aglycon Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycosidation using this compound donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Trichloroacetimidate Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from trichloroacetimidate reactions, with a primary focus on glycosylation products.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying products from this compound glycosylation reactions?
A1: The most widely used and generally effective method for purifying products from this compound reactions is silica gel column chromatography.[1][2][3][4] This technique is well-suited for separating the desired glycoside product from common impurities such as the unreacted glycosyl acceptor, excess this compound donor, and various reaction byproducts.[5]
Q2: What are the typical byproducts I should expect in my this compound reaction mixture?
A2: Several byproducts can form during a this compound reaction. The most common include:
-
Trichloroacetamide: This is formed from the this compound donor. Its formation can occur through an intermolecular aglycon transfer reaction.[6]
-
N-glycosyl trichloroacetamide: This rearrangement byproduct can sometimes be mistaken for the desired O-glycoside.[5]
-
Hemiacetal: This results from the hydrolysis of the this compound donor if moisture is present in the reaction.[1]
-
Unreacted Starting Materials: Residual glycosyl donor and acceptor are also common impurities.
Q3: How can I monitor the progress of my this compound reaction?
A3: Thin-layer chromatography (TLC) is the standard method for monitoring the progress of these reactions.[1] You should see the consumption of the this compound donor and the appearance of a new spot corresponding to your product. It is advisable to run lanes with your starting materials (donor and acceptor) for comparison.
Q4: What are some effective TLC visualization stains for glycosides?
A4: Since many glycosides are not UV-active, specific staining reagents are often required for visualization on a TLC plate. Effective stains for glycosides include:
-
Ceric Ammonium Molybdate (CAM): A good general-purpose stain.
-
Orcinol/Sulfuric Acid: This stain produces colored spots, often blue, for glycolipids and glycosides.[7][8]
-
Diphenylamine-Aniline-Phosphoric Acid: This stain is also effective for detecting glycosides.[9]
-
Potassium Permanganate: This stain is useful for visualizing compounds that can be oxidized.[10]
Troubleshooting Guides
Silica Gel Column Chromatography Issues
| Problem | Possible Cause(s) | Troubleshooting Solution(s) |
| Product is not eluting from the column. | The solvent system is not polar enough. | Gradually increase the polarity of the eluent. For very polar compounds, a methanol/dichloromethane system may be necessary.[11] |
| The product may have decomposed on the acidic silica gel. | Neutralize the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 1%).[12] | |
| Poor separation of product and impurities. | The solvent system is not optimized. | Systematically screen different solvent systems using TLC. A good starting point for protected glycosides is an ethyl acetate/hexane or ethyl acetate/pentane mixture.[5][12][13] |
| The column was not packed or loaded correctly. | Ensure the silica gel is packed uniformly without air bubbles. Apply the sample in a concentrated band using a minimal amount of solvent. | |
| Streaking of spots on TLC and column. | The sample is overloaded. | Use a larger column or load less sample. |
| The compound is acidic or basic. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine or pyridine) to the eluent to improve the peak shape. | |
| Co-elution of the desired product and N-glycosyl trichloroacetamide. | These compounds can have very similar polarities. | Careful optimization of the solvent system is crucial. A shallow gradient or isocratic elution with a finely tuned solvent mixture may be required. 2D-TLC can help in assessing the separability. |
Work-up and Impurity Removal
| Problem | Impurity | Troubleshooting Solution(s) |
| Persistent byproduct that is difficult to remove by chromatography. | Trichloroacetamide | Perform a basic wash of the organic layer with 1M NaOH during the work-up.[9] |
| Excess unreacted glycosyl acceptor. | Glycosyl Acceptor | If the acceptor has a free hydroxyl group, it can sometimes be removed by derivatization with a basic tag followed by an acidic wash.[14] |
| Residual Lewis acid catalyst (e.g., TMSOTf). | TMSOTf | Quench the reaction with a mild base like pyridine or saturated aqueous sodium bicarbonate.[15] The subsequent aqueous work-up will remove the resulting salts. |
| Formation of an emulsion during aqueous work-up. | High concentration of polar solvents (e.g., DMF, DMSO). | Dilute the reaction mixture with a larger volume of the extraction solvent. Washing with brine can also help to break up emulsions.[16] |
Experimental Protocols
Standard Post-Reaction Work-up
-
Quenching: Cool the reaction mixture to 0 °C and slowly add saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.
-
Filtration: Filter the mixture through a pad of Celite® to remove any solids. Wash the filter cake with the organic solvent used in the reaction.[1]
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[1]
Silica Gel Column Chromatography of a Protected Glycoside
This is a general protocol and the solvent system should be optimized based on TLC analysis.
-
Column Preparation: Prepare a slurry of silica gel in the initial, less polar eluent. Pack the column, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb the sample onto a small amount of silica gel and dry it to a free-flowing powder. Carefully add the dried sample to the top of the column.
-
Elution: Begin elution with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes). Gradually increase the polarity of the eluent (e.g., to 20%, 30% ethyl acetate in hexanes) to elute your product.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Example Solvent Systems for Column Chromatography of Protected Glycosides
| Glycoside Type | Protecting Groups | Example Solvent System (v/v) |
| Glucoside | Benzyl (Bn) | Ethyl acetate / Pentane (gradient) |
| Mannoside | Acetyl (Ac) | Ethyl acetate / Hexane (gradient) |
| Galactoside | Benzoyl (Bz) | Toluene / Ethyl acetate (gradient) |
| Amino-sugar | Phthalimide (Phth), Acetyl (Ac) | Dichloromethane / Methanol (gradient) |
Recrystallization of a Solid Product
-
Solvent Selection: Choose a solvent in which the product is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Common solvent systems include ethanol/water, ethyl acetate/hexanes, and dichloromethane/pentane.[17][18]
-
Dissolution: In a flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Add more solvent dropwise if necessary to achieve complete dissolution.[6][10]
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under high vacuum.
Visualizations
General Purification Workflow
Caption: A general workflow for the purification of products from this compound reactions.
Troubleshooting Logic for Poor Separation in Column Chromatography
References
- 1. Glycosidation using this compound donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. teledyneisco.com [teledyneisco.com]
- 3. column-chromatography.com [column-chromatography.com]
- 4. kanto.com.my [kanto.com.my]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Formation of Glycosyl Trichloroacetamides from this compound Donors Occurs through an Intermolecular Aglycon Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thin-layer chromatography (TLC) of glycolipids - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. [Thin-layer chromatography (TLC) of glycolipids]:Glycoscience Protocol Online Database [jcggdb.jp]
- 9. epfl.ch [epfl.ch]
- 10. faculty.fiu.edu [faculty.fiu.edu]
- 11. Chromatography [chem.rochester.edu]
- 12. surface.syr.edu [surface.syr.edu]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 15. Trimethylsilyl trifluoromethanesulfonate: applications in organic synthesis_Chemicalbook [chemicalbook.com]
- 16. rtong.people.ust.hk [rtong.people.ust.hk]
- 17. Reagents & Solvents [chem.rochester.edu]
- 18. youtube.com [youtube.com]
Validation & Comparative
A Comparative Guide to Trichloroacetimidate and Thioglycoside Donors in Glycosylation
For researchers, scientists, and drug development professionals navigating the complex landscape of carbohydrate chemistry, the choice of glycosyl donor is a critical decision that profoundly impacts the efficiency and stereochemical outcome of glycosylation reactions. Among the most widely utilized donors are trichloroacetimidates and thioglycosides, each possessing distinct advantages and disadvantages. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal donor for specific synthetic goals.
Executive Summary
| Feature | Trichloroacetimidate Donors | Thioglycoside Donors |
| Reactivity | Highly reactive, often requiring only catalytic amounts of a Lewis or Brønsted acid for activation.[1] | Generally more stable and require specific activation conditions, often involving thiophilic promoters.[2][3] |
| Activation | Typically activated by Lewis acids (e.g., TMSOTf, BF3·OEt2) or Brønsted acids.[1] | Activated by a variety of reagents, including halonium ions (e.g., NIS), metal salts, and alkylating agents.[2][3][4][5] |
| Stereoselectivity | Stereochemical outcome is highly dependent on reaction conditions such as temperature, solvent, and the nature of the protecting groups. Can provide good α or β selectivity under optimized conditions.[6][7] | Stereoselectivity is influenced by protecting groups, promoters, and additives. Can achieve high α or β selectivity depending on the reaction setup.[8][9] |
| Stability | Generally less stable than thioglycosides and can be sensitive to moisture. | Shelf-stable compounds that are compatible with a wide range of reaction conditions.[3] |
| Orthogonal Strategies | Can be used in orthogonal glycosylation strategies. | Well-suited for orthogonal and chemoselective glycosylation strategies due to their tunable reactivity.[2][10][11] |
| Side Reactions | Prone to the formation of N-glycosyl trichloroacetamide byproducts through an intermolecular aglycon transfer.[1][12] | Can undergo side reactions such as intermolecular thioaglycon transformation.[13][14] |
Performance Comparison: Experimental Data
The following tables summarize quantitative data from various studies, highlighting the performance of this compound and thioglycoside donors under different reaction conditions.
This compound Donor Performance
| Donor | Acceptor | Promoter/Catalyst | Solvent | Temp (°C) | Yield (%) | α:β Ratio | Reference |
| 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl this compound | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | CH2Cl2 | -78 | 85 | 1:19 | [7] |
| 2,3,4,6-tetra-O-benzyl-α-D-galactopyranosyl this compound | Methanol | Organocatalyst 1 | Solvent-free | RT | 99 | 1:73 | [15] |
| Per-O-benzoyl this compound | Altroside diol | BF3·OEt2 | CH2Cl2 | -78 | 74 | - | [16] |
Thioglycoside Donor Performance
| Donor | Acceptor | Promoter/Catalyst | Solvent | Temp (°C) | Yield (%) | α:β Ratio | Reference |
| Ethyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-D-glucopyranoside | Cholesterol | NIS/TfOH | CH2Cl2 | -20 | 92 | >20:1 (α) | [2] |
| Phenyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-D-glucopyranoside | Altroside diol | NIS/BF3·OEt2 | CH2Cl2 | -30 | 58 | - | [16] |
| S-tolyl 2-azido-2-deoxy-3,4,6-tri-O-acetyl-α-D-galactopyranoside | Methyl 2,3,6-tri-O-benzoyl-α-D-glucopyranoside | NIS/TfOH | CH2Cl2 | -40 | 88 | >10:1 (β) | [9] |
| S-tolyl glycosyl donor | Alcohol acceptors | PcFe catalyst | HFIP | RT | Good to excellent | Excellent β | [17] |
Experimental Protocols
General Procedure for TMSOTf-activated Glycosylation with this compound Donors[6]
-
The this compound donor (1.3 equiv.) and glycosyl acceptor (1.0 equiv.) are dissolved in anhydrous dichloromethane (CH2Cl2) and anhydrous dioxane.
-
Activated molecular sieves (4Å) are added, and the mixture is stirred for 30 minutes at room temperature.
-
The reaction mixture is cooled to the desired temperature.
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.075 mmol/mmol donor) is added dropwise.
-
The reaction is stirred at the indicated temperature until completion, as monitored by TLC.
General Procedure for NIS/TfOH-activated Glycosylation with Thioglycoside Donors[2]
-
The glycosyl acceptor (1.0 equiv.) and thioglycoside donor (1.0–3.0 equiv.) are azeotroped with dry toluene and then kept under high vacuum.
-
Activated molecular sieves are added to a separate flask and heated under vacuum.
-
The acceptor and donor are dissolved in dry CH2Cl2 and transferred to the flask containing molecular sieves.
-
N-iodosuccinimide (NIS) (1.2–4.0 equiv.) is added at room temperature.
-
The mixture is stirred at a temperature ranging from -80°C to 0°C for 1 hour.
-
Trifluoromethanesulfonic acid (TfOH) (0.1–0.5 equiv.) is added, and the reaction is stirred until the donor is consumed.
-
The reaction is quenched with saturated aqueous NaHCO3.
Reaction Mechanisms and Stereochemical Control
The stereochemical outcome of a glycosylation reaction is a critical aspect, and both donor types offer avenues for controlling the formation of α or β glycosidic linkages.
This compound Donors
The activation of a this compound donor with a Lewis acid can proceed through different pathways, influencing the stereoselectivity. The reaction can occur via an SN2-like mechanism, leading to inversion of the anomeric stereochemistry.[7] Alternatively, formation of a glycosyl cation intermediate can lead to a mixture of anomers, with the ratio influenced by factors like solvent and temperature.[7] The presence of a participating group at the C-2 position, such as an acyl group, typically leads to the formation of the 1,2-trans product with high selectivity.[6]
Caption: Activation of a this compound donor leading to different glycosylation pathways.
Thioglycoside Donors
The activation of thioglycoside donors typically involves a thiophilic promoter that coordinates to the anomeric sulfur atom, facilitating its departure as a leaving group.[18] Similar to trichloroacetimidates, the reaction can proceed through SN2 or SN1-like pathways. The choice of promoter and the presence of additives can significantly influence the stereochemical outcome.[8] For instance, certain additives can favor the formation of either α or β linkages.[8] The use of participating protecting groups at C-2 is also a common strategy to achieve high 1,2-trans selectivity.[17]
Caption: Activation of a thioglycoside donor and subsequent glycosylation pathways.
Experimental Workflow
A general workflow for a glycosylation reaction involves several key steps, from the preparation of the donor and acceptor to the final purification of the product.
Caption: A generalized experimental workflow for a chemical glycosylation reaction.
Conclusion
Both this compound and thioglycoside donors are powerful tools in the synthesis of complex carbohydrates. Trichloroacetimidates offer high reactivity, often requiring only catalytic activation, but can be less stable. Thioglycosides, on the other hand, are prized for their stability and versatility in orthogonal and chemoselective strategies, though they generally require stoichiometric promoters. The optimal choice between these two classes of donors will depend on the specific requirements of the synthesis, including the reactivity of the glycosyl acceptor, the desired stereochemical outcome, and the overall synthetic strategy. Careful consideration of the experimental data and reaction conditions outlined in this guide will enable researchers to make informed decisions and achieve their synthetic targets with greater efficiency and precision.
References
- 1. Glycosidation using this compound donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Activation of thioglycosides under mild alkylation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. Activation of glycosyl trichloroacetimidates with perchloric acid on silica (HClO4–SiO2) provides enhanced α-selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates Mediated by Singly Protonated Phenanthrolinium Salt and Trichloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. On Orthogonal and Selective Activation of Glycosyl Thioimidates and Thioglycosides: Application to Oligosaccharide Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Orthogonal glycosylation  [glycoaware.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Synthesis of a group of diosgenyl saponins with combined use of glycosyl this compound and thioglycoside donors - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. 2024.sci-hub.se [2024.sci-hub.se]
- 17. Nitrene-mediated glycosylation with thioglycoside donors under metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Thio-arylglycosides with Various Aglycon Para-Substituents, a Probe for Studying Chemical Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Lewis Acids for Trichloroacetimidate Activation in Glycosylation Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a Lewis acid catalyst is paramount in achieving high yields and stereoselectivity in glycosylation reactions involving trichloroacetimidate donors. This guide provides a comparative analysis of commonly employed Lewis acids, supported by experimental data, to aid in the rational design and optimization of synthetic routes towards complex carbohydrates and glycoconjugates.
Performance Comparison of Key Lewis Acids
The efficacy of a Lewis acid in this compound activation is highly dependent on the substrate, solvent, and temperature. Below is a summary of the performance of several common Lewis acids under various reported conditions.
| Lewis Acid Catalyst | Glycosyl Donor | Glycosyl Acceptor | Temp. (°C) | Time | Yield (%) | α:β Ratio | Reference |
| TMSOTf | Per-O-benzylated Glucosyl this compound | Primary Alcohol | 0 | 1 h | - | 1:1 | |
| 2-Azido-d-glucose this compound | Primary Alcohol | 0 | 1 h | Good | 1:17-1:25 (β) | [1] | |
| Per-O-acetylated Xylosyl this compound | Phenol | -78 to 23 | - | Unproductive | - | ||
| BF₃·OEt₂ | Per-O-benzylated Glucosyl this compound | Primary Alcohol | 0 | - | - | 1:1 | [1] |
| Glucosyl this compound with 2-O-participating group | Phenol | - | - | Excellent | 1,2-trans | [2] | |
| Per-O-acetylated Xylosyl this compound | Phenol | -78 to 23 | - | Unproductive | - | ||
| AuCl₃ | Per-O-benzylated Glucosyl this compound | Primary Alcohol | < -60 | 5 min | 95 | Predominantly β | [3] |
| FeCl₃ | 2-O-alkylated Glucopyranosyl this compound | Phenol | - | - | Excellent | 1,2-trans (β) | |
| PtCl₄ | α-configurated Glycosyl this compound | Diol/Triol Acceptors | - | - | - | Predominantly β | [4] |
| HClO₄–SiO₂ | This compound with non-participating group | Threonine Acceptor | - | - | Comparable to TMSOTf | Enhanced α | [5] |
Mechanistic Overview and Reaction Pathways
The activation of glycosyl trichloroacetimidates by Lewis acids can proceed through several pathways, influencing the stereochemical outcome of the glycosylation. The two predominant mechanisms are the S_N_1-like and S_N_2-like pathways. More recently, an acid-base catalysis mechanism has been proposed for certain metal catalysts.
General Experimental Workflow
The following diagram illustrates a typical workflow for a comparative study of Lewis acids in a glycosylation reaction.
Caption: A generalized workflow for the Lewis acid-catalyzed glycosylation using this compound donors.
Signaling Pathway of this compound Activation
The choice of Lewis acid dictates the predominant reaction pathway and, consequently, the stereochemical outcome. The following diagram illustrates the possible mechanistic pathways.
Caption: Mechanistic pathways for Lewis acid-catalyzed this compound activation.
Detailed Experimental Protocols
General Procedure for TMSOTf-Catalyzed Glycosylation[8]
-
Preparation: A two-necked flask is charged with a fully protected this compound donor, a glycosyl acceptor (1.2-1.5 equivalents), and freshly activated powdered molecular sieves (4 Å).
-
Solvent Addition: Dry dichloromethane (CH₂Cl₂) or a mixture of toluene and CH₂Cl₂ is added via cannula at room temperature.
-
Cooling: The mixture is stirred and cooled to the desired temperature (typically between -80°C and 0°C) for 1 hour.
-
Catalyst Addition: Trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1–0.5 equivalents) is added to the suspension.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the glycosyl donor is completely consumed.
-
Quenching: The reaction is neutralized by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup: The mixture is filtered through a pad of Celite®, and the organic layer is washed with brine and dried over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: The crude product is purified by silica gel column chromatography.
General Procedure for BF₃·OEt₂-Catalyzed Glycosylation
The protocol is similar to that for TMSOTf, with the following key differences:
-
Catalyst: Boron trifluoride diethyl etherate (BF₃·OEt₂) is used as the Lewis acid, typically in catalytic amounts (10-30 mol%).
-
Temperature: Reactions are often initiated at a low temperature (e.g., -78°C) and then allowed to warm to 0°C or room temperature. The optimal temperature is highly substrate-dependent.[1]
-
Side Products: In some cases, the formation of glycosyl fluorides as intermediates has been observed.[6][7]
General Procedure for Gold(III) Chloride-Catalyzed Glycosylation[4]
-
Preparation: To a solution of the glycosyl donor and acceptor (1.2 equivalents) in anhydrous dichloromethane (DCM) and tert-butyl cyanide (tBuCN) is added activated 4 Å molecular sieves.
-
Cooling: The reaction mixture is cooled to the desired temperature (e.g., -78°C).
-
Catalyst Addition: Gold(III) chloride (AuCl₃, typically 10 mol%) is added to the reaction mixture.
-
Reaction Monitoring: The reaction is monitored by TLC. These reactions are often very fast (e.g., 5 minutes).
-
Quenching: The reaction is quenched by the addition of triethylamine.
-
Workup: The mixture is diluted with DCM and filtered through Celite®. The organic layer is washed with saturated aqueous NaHCO₃ and brine, then dried over Na₂SO₄.
-
Purification: The product is purified by column chromatography.
Concluding Remarks
The choice of Lewis acid for this compound activation is a critical parameter that significantly impacts the outcome of a glycosylation reaction. While TMSOTf and BF₃·OEt₂ are workhorse catalysts, their stereoselectivity can be limited. Newer methods employing catalysts like AuCl₃, PtCl₄, and FeCl₃ offer alternative reactivity profiles, often leading to higher stereoselectivity, particularly for the synthesis of 1,2-trans-glycosides.[4][8] The formation of intermediates such as glycosyl triflates or fluorides when using TMSOTf or BF₃·OEt₂ respectively, should be considered during reaction optimization.[6] The acid-base catalysis mechanism, facilitated by catalysts like AuCl₃, provides an S_N_2-type pathway that can afford high β-selectivity even at very low temperatures.[8] Careful consideration of the desired stereochemical outcome, the nature of the glycosyl donor and acceptor, and the potential for side reactions will guide the selection of the optimal Lewis acid catalyst for a given transformation.
References
- 1. Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates Mediated by Singly Protonated Phenanthrolinium Salt and Trichloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Collection - OâGlycosyl Trichloroacetimidates as Glycosyl Donors and Platinum(IV) Chloride as a Dual Catalyst Permitting Stereo- and Regioselective Glycosidations - ACS Catalysis - Figshare [acs.figshare.com]
- 5. Activation of glycosyl trichloroacetimidates with perchloric acid on silica (HClO4–SiO2) provides enhanced α-selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glycosylation intermediates studied using low temperature 1 H- and 19 F-DOSY NMR: new insight into the activation of trichloroacetimidates - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC05272J [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. DSpace [kops.uni-konstanz.de]
A Researcher's Guide to NMR Spectroscopic Analysis for Determining Glycosidic Bond Stereochemistry
For researchers, scientists, and drug development professionals, the precise determination of glycosidic bond stereochemistry is a critical step in the structural elucidation of carbohydrates, glycoconjugates, and glycosylated natural products. The spatial arrangement of these linkages dictates the three-dimensional structure of oligosaccharides and polysaccharides, which in turn governs their biological activity, including molecular recognition, signaling, and immunogenicity. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and non-destructive technique for this purpose, providing detailed insights into the anomeric configuration (α or β) of glycosidic bonds.
This guide provides an objective comparison of the primary NMR-based methods for determining glycosidic bond stereochemistry, supported by experimental data and detailed protocols. We will delve into the utility of coupling constants (¹JCH and ³JHH), the Nuclear Overhauser Effect (NOE), and Residual Dipolar Couplings (RDCs). Furthermore, we will briefly touch upon alternative chemical and enzymatic methods to provide a comprehensive overview.
Key NMR Spectroscopic Methods: A Comparative Analysis
The determination of glycosidic bond stereochemistry by NMR relies on the measurement of parameters that are sensitive to the dihedral angles and spatial proximity of atoms across the glycosidic linkage. The three principal methods are:
-
Analysis of Scalar Coupling Constants (J-couplings): This is often the most direct method and relies on the Karplus relationship, which correlates the magnitude of three-bond coupling constants (³J) to the dihedral angle between the coupled nuclei. One-bond carbon-proton coupling constants (¹JCH) are also highly informative.
-
Nuclear Overhauser Effect (NOE) Analysis: NOE provides information about the through-space proximity of protons. The presence or absence of specific NOE signals between protons on adjacent sugar residues is a strong indicator of the glycosidic bond's stereochemistry.
-
Residual Dipolar Coupling (RDC) Analysis: RDCs provide long-range structural information by measuring the dipolar interactions of bond vectors in a partially aligned medium. This technique is particularly valuable for complex oligosaccharides where other methods may be ambiguous.[1][2]
The following sections will detail the principles, data interpretation, and experimental considerations for each of these techniques.
Analysis of Scalar Coupling Constants (J-couplings)
Principle
The magnitude of one-bond ¹³C-¹H coupling constants (¹JCH) and three-bond ¹H-¹H coupling constants (³JHH) are highly dependent on the stereochemical environment of the anomeric center.
-
¹JCH Coupling: The ¹JCH coupling constant of the anomeric carbon (C1) and its attached proton (H1) is typically larger for α-anomers than for β-anomers. This difference arises from the orientation of the lone pair of electrons on the ring oxygen relative to the C1-H1 bond.
-
³JHH Coupling: The ³JH1,H2 coupling constant between the anomeric proton (H1) and the proton on the adjacent carbon (H2) is dependent on the dihedral angle between these two protons. According to the Karplus curve, a larger dihedral angle (approaching 180°, as in a trans-diaxial relationship) results in a larger coupling constant, while a smaller dihedral angle (approaching 90° or 0°) results in a smaller coupling constant.[3]
Data Presentation
The following tables summarize typical coupling constant values for the determination of anomeric configuration in common pyranose sugars.
| Anomeric Configuration | Typical ¹J C1-H1 (Hz) | Reference(s) |
| α-anomer | ~170 | [4] |
| β-anomer | ~160 | [4] |
Table 1. Typical one-bond ¹³C-¹H coupling constants for anomeric carbons.
| Monosaccharide | Anomeric Configuration | Typical ³J H1-H2 (Hz) | Dihedral Angle (H1-C1-C2-H2) | Relationship | Reference(s) |
| D-Glucose | α | ~3-4 | ~60° | axial-equatorial | [1][5] |
| β | ~7-9 | ~180° | axial-axial | [1][3][5] | |
| D-Mannose | α | ~1-2 | ~60° | equatorial-equatorial | [6] |
| β | < 1 | ~60° | axial-equatorial | [6] | |
| D-Galactose | α | ~3-4 | ~60° | axial-equatorial | [1] |
| β | ~7-8 | ~180° | axial-axial | [1] |
Table 2. Typical three-bond ¹H-¹H coupling constants for anomeric protons in pyranose sugars.
Experimental Protocol: Measurement of J-couplings
-
Sample Preparation: Dissolve 1-10 mg of the carbohydrate sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆). Ensure the sample is free of paramagnetic impurities.
-
NMR Data Acquisition:
-
¹H NMR: Acquire a high-resolution 1D ¹H NMR spectrum. The multiplicity and coupling constants of the anomeric proton signals can often be directly measured.
-
¹³C-coupled ¹H NMR or Gated-Decoupled ¹³C NMR: To measure ¹JCH, acquire a ¹³C spectrum without proton decoupling or using a gated-decoupling sequence. The signal for the anomeric carbon will appear as a doublet, and the separation between the two peaks corresponds to the ¹JCH value.[4]
-
2D NMR (COSY, TOCSY): For complex spectra with overlapping signals, 2D experiments like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are essential to identify the H1-H2 correlation and extract the ³JHH coupling constant.
-
-
Data Analysis:
-
Process the spectra using appropriate software (e.g., MestReNova, TopSpin).
-
Measure the peak-to-peak separation in Hertz (Hz) to determine the coupling constants.
-
Compare the experimental values with the typical values listed in the tables above to assign the anomeric configuration.
-
Visualization of J-coupling Analysis Workflow
Caption: Workflow for determining anomeric configuration using J-coupling constants.
Nuclear Overhauser Effect (NOE) Analysis
Principle
The NOE is a through-space phenomenon that results in the transfer of nuclear spin polarization between protons that are in close spatial proximity (typically < 5 Å).[7] The intensity of the NOE is inversely proportional to the sixth power of the distance between the protons. In the context of glycosidic bonds, specific inter-residue NOEs are expected for α and β anomers due to their different spatial arrangements.
-
α-anomers: Typically exhibit an NOE between the anomeric proton (H1') of the non-reducing sugar and a proton on the aglycone (e.g., Hx of the reducing sugar) that is spatially close.
-
β-anomers: Often show an NOE between H1' and a different proton on the aglycone due to the different orientation of the glycosidic bond.
Data Presentation
| Glycosidic Linkage | Anomeric Configuration | Key Inter-residue NOE |
| 1→4 | α | H1' ↔ H4 |
| β | H1' ↔ H4 | |
| 1→6 | α | H1' ↔ H6pro-R/S |
| β | H1' ↔ H6pro-R/S | |
| 1→3 | α | H1' ↔ H3 |
| β | H1' ↔ H3 | |
| 1→2 | α | H1' ↔ H2 |
| β | H1' ↔ H2 |
Table 3. Expected key inter-residue NOEs for common glycosidic linkages. Note that while the presence of an NOE confirms proximity, its absence does not definitively rule out a particular configuration due to conformational flexibility.
Experimental Protocol: NOESY/ROESY Spectroscopy
-
Sample Preparation: As with J-coupling measurements, dissolve the sample in a deuterated solvent. The concentration should be sufficient to obtain good signal-to-noise in a reasonable time (typically 5-10 mM).
-
NMR Data Acquisition (2D NOESY or ROESY):
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the standard experiment for detecting NOEs. The mixing time (τm) is a crucial parameter and should be optimized. For small to medium-sized molecules, a mixing time of 300-800 ms is a good starting point.[8][9]
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): For medium-sized molecules where the NOE may be close to zero, ROESY is a better choice as the ROE is always positive.
-
-
Data Analysis:
-
Process the 2D spectrum.
-
Identify the cross-peaks that correspond to inter-residue NOEs.
-
The presence of a cross-peak between H1' of one residue and a specific proton of the adjacent residue provides evidence for their spatial proximity and helps to determine the anomeric configuration.
-
Visualization of NOE Analysis Logic
Caption: Logical flow for interpreting NOE data in stereochemical analysis.
Residual Dipolar Coupling (RDC) Analysis
Principle
RDCs provide information about the orientation of internuclear vectors (e.g., C-H bonds) relative to the magnetic field.[2] By partially aligning the carbohydrate in a suitable medium (e.g., a liquid crystal), the normally averaged-out dipolar couplings become observable as small, measurable splittings in the NMR spectrum. The magnitude and sign of the RDC are dependent on the orientation of the bond vector. By measuring RDCs for multiple bonds throughout the molecule, one can determine the overall molecular shape and the relative orientation of different sugar residues, thus defining the glycosidic linkage stereochemistry.
Data Presentation
RDC data is typically presented as a table of measured RDC values (in Hz) for specific C-H or N-H bonds. This data is then compared to values calculated from structural models.
| Bond | Measured RDC (Hz) in Medium 1 | Measured RDC (Hz) in Medium 2 |
| C1-H1 | +5.2 | -2.1 |
| C2-H2 | -3.4 | +1.5 |
| C3-H3 | -2.8 | +1.2 |
| C4-H4 | +4.9 | -2.0 |
| C5-H5 | -1.5 | +0.7 |
Table 4. Example of RDC data for a monosaccharide residue. The use of at least two different alignment media is recommended to resolve ambiguities.
Experimental Protocol: RDC Measurement
-
Sample Preparation:
-
Prepare two samples of the carbohydrate: one in an isotropic solution (e.g., D₂O) and one in a partial alignment medium.
-
Common alignment media include bacteriophage, bicelles, and compressed or stretched polyacrylamide gels.
-
-
NMR Data Acquisition:
-
Acquire a high-resolution 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum for both the isotropic and anisotropic samples.
-
The coupling constant (J + D) is measured from the splitting in the ¹³C dimension of the HSQC spectrum of the aligned sample. The isotropic coupling (J) is measured from the corresponding spectrum of the isotropic sample.
-
-
Data Analysis:
-
The RDC value (D) is calculated as the difference between the coupling measured in the anisotropic and isotropic samples: D = (J + D) - J.
-
The set of measured RDCs is then used as constraints in structural calculations or compared to values predicted from existing structural models to determine the best fit.
-
Visualization of RDC Analysis Workflow
Caption: Workflow for determining glycosidic bond stereochemistry using RDCs.
Comparison of NMR Methods
| Feature | J-coupling Analysis | NOE Analysis | RDC Analysis |
| Principle | Through-bond scalar coupling | Through-space dipolar coupling | Through-space dipolar coupling in an aligned medium |
| Information | Dihedral angles | Inter-proton distances (< 5 Å) | Bond vector orientations, long-range structural information |
| Strengths | - Direct and often unambiguous- Relatively easy to measure- Well-established empirical rules | - Provides direct evidence of spatial proximity- Good for determining inter-residue contacts | - Provides long-range structural information- Less sensitive to local dynamics than NOE- Powerful for complex oligosaccharides |
| Limitations | - Can be ambiguous if Karplus curve has multiple solutions- Small couplings can be difficult to measure accurately | - Absence of NOE is not conclusive- Can be averaged out by molecular motion- Spin diffusion can lead to erroneous conclusions in large molecules | - Requires a suitable alignment medium- Sample preparation can be challenging- Data analysis is more complex |
| Best Suited For | Small to medium-sized, relatively rigid molecules | Molecules of all sizes, determining inter-residue connectivity | Medium to large, flexible oligosaccharides and glycoconjugates |
Table 5. Objective comparison of NMR methods for glycosidic bond stereochemistry determination.
Alternative Methods
While NMR is the gold standard, other methods can provide complementary information or be used when NMR is not feasible.
-
Chemical Methods: Selective cleavage of glycosidic bonds using methods like acid hydrolysis, acetolysis, or Smith degradation can yield smaller fragments that are easier to analyze. However, these methods are destructive and can sometimes lead to ambiguous results due to the varying stability of different glycosidic linkages.[10]
-
Enzymatic Methods: Glycosidases are enzymes that specifically cleave glycosidic bonds with high stereo- and regioselectivity. Treatment of an oligosaccharide with a specific glycosidase (e.g., an α-glucosidase) can confirm the presence of a particular anomeric linkage if cleavage occurs. This method is highly specific but requires the availability of the appropriate enzyme.[11][12]
Conclusion
The determination of glycosidic bond stereochemistry is a multifaceted challenge that can be effectively addressed using a combination of NMR spectroscopic techniques. The analysis of scalar coupling constants provides a direct and often definitive answer for simpler systems. NOE analysis offers crucial information about the spatial arrangement of atoms across the glycosidic linkage, while RDC analysis provides invaluable long-range structural constraints, especially for larger and more flexible molecules. For a comprehensive and unambiguous structural elucidation, it is often beneficial to employ a combination of these NMR methods, and in some cases, supplement the analysis with chemical or enzymatic approaches. The choice of method will ultimately depend on the specific characteristics of the carbohydrate under investigation, including its size, complexity, and conformational flexibility.
References
- 1. researchgate.net [researchgate.net]
- 2. Review: Use of residual dipolar couplings to determine the structure of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]
- 4. emerypharma.com [emerypharma.com]
- 5. magritek.com [magritek.com]
- 6. cigs.unimo.it [cigs.unimo.it]
- 7. Conformational Preferences at the Glycosidic Linkage of Saccharides in Solution as Deduced from NMR Experiments and MD Simulations: Comparison to Crystal Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. umymfor.fcen.uba.ar [umymfor.fcen.uba.ar]
- 9. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Chemical and Enzymatic Synthesis of Glycans and Glycoconjugates - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Mechanistic Showdown: Comparing the Schmidt Glycosylation to its Alternatives in Glycan Synthesis
For researchers, scientists, and drug development professionals navigating the complex landscape of carbohydrate chemistry, the stereoselective formation of glycosidic bonds remains a paramount challenge. The Schmidt glycosylation, utilizing anomeric trichloroacetimidates, has emerged as a powerful tool in the synthetic chemist's arsenal. This guide provides an objective comparison of the Schmidt reaction's performance against other prominent glycosylation methods, supported by experimental data, detailed protocols for mechanistic investigations, and clear visualizations of the underlying reaction pathways.
Performance Metrics: A Head-to-Head Comparison of Glycosylation Methods
The efficacy of a glycosylation reaction is primarily judged by its yield and stereoselectivity. The following tables summarize quantitative data from various studies, offering a comparative overview of the Schmidt reaction and its alternatives under different conditions.
| Glycosyl Donor | Glycosyl Acceptor | Promoter/Activator | Solvent | Yield (%) | α:β Ratio | Reference |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf (catalytic) | CH₂Cl₂ | 95 | 1:15 | [1] |
| 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl bromide | Methanol | Ag₂CO₃ | CH₂Cl₂ | 85 | 1:9 | [2] |
| Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | NIS, TfOH | CH₂Cl₂ | 88 | >95:5 (α) | [3][4] |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl fluoride | Isopropanol | SnCl₂, AgClO₄ | Et₂O | 92 | 1:1 | [2] |
Table 1: Comparison of Glycosylation Methods for the Synthesis of a Disaccharide. This table highlights the high yield and excellent β-selectivity often achieved with the Schmidt glycosylation compared to other methods for this specific linkage.
| Method | Glycosyl Donor Type | Key Advantages | Key Disadvantages | Typical Stereoselectivity |
| Schmidt Glycosylation | This compound | High reactivity, good yields, generally good stereocontrol, mild activation. | Donor stability can be an issue, potential for side reactions.[3][5] | Substrate and condition dependent, can be tuned for α or β. |
| Koenigs-Knorr Reaction | Glycosyl Halide | Historically significant, reliable for 1,2-trans glycosides with participating groups.[2][6] | Requires stoichiometric heavy metal salts, often harsh conditions. | Good for 1,2-trans with participating groups. |
| Thioglycoside Activation | Thioglycoside | Stable donors, tunable reactivity, suitable for one-pot strategies.[3][4] | Requires electrophilic activators, can be sluggish. | Highly dependent on conditions and protecting groups. |
| Glycosyl Fluoride Activation | Glycosyl Fluoride | Stable donors, can be activated under specific conditions. | Activation can be challenging, may require harsh reagents. | Often gives mixtures of anomers. |
Table 2: General Performance Comparison of Common Glycosylation Strategies. This table provides a qualitative overview of the strengths and weaknesses of each method.
Unraveling the Mechanisms: Experimental Protocols
A thorough mechanistic investigation is crucial for optimizing reaction conditions and predicting stereochemical outcomes. Below are detailed protocols for key experiments used to probe the mechanism of the Schmidt glycosylation and related reactions.
Experimental Protocol 1: Determination of Kinetic Isotope Effects (KIEs)
Objective: To determine the degree of bond-breaking and bond-forming in the transition state of the glycosylation reaction.
Materials:
-
Glycosyl donor (e.g., per-O-benzylated glucopyranosyl this compound)
-
Isotopically labeled glycosyl donor (e.g., at the anomeric carbon, C1)
-
Glycosyl acceptor
-
Activator (e.g., TMSOTf)
-
Anhydrous deuterated solvent (e.g., CD₂Cl₂)
-
Internal standard
-
NMR tubes and spectrometer
Procedure:
-
Prepare two separate reaction mixtures in NMR tubes under an inert atmosphere. One with the unlabeled donor and the other with the labeled donor.
-
Each mixture should contain the glycosyl donor, glycosyl acceptor, and internal standard dissolved in the anhydrous deuterated solvent.
-
Cool the NMR tubes to the desired reaction temperature (e.g., -78 °C) in the NMR spectrometer.
-
Acquire initial ¹H NMR spectra to determine the starting concentrations of the reactants.
-
Initiate the reaction by adding a catalytic amount of the activator (e.g., TMSOTf) to each NMR tube.
-
Monitor the reaction progress by acquiring ¹H NMR spectra at regular time intervals.
-
Determine the initial reaction rates for both the labeled and unlabeled reactions by plotting the concentration of the product versus time.
-
The kinetic isotope effect is calculated as the ratio of the initial rate of the unlabeled reaction to the initial rate of the labeled reaction (k_light / k_heavy).[7]
Interpretation of Results:
-
A primary KIE significantly greater than 1 suggests that the C1-leaving group bond is breaking in the rate-determining step, indicative of a more Sₙ1-like mechanism.
-
A KIE close to 1 suggests that the C1-leaving group bond is largely intact in the transition state, consistent with a more Sₙ2-like mechanism.
Experimental Protocol 2: In-situ NMR Spectroscopy for Intermediate Detection
Objective: To directly observe and characterize reactive intermediates, such as oxocarbenium ions or covalent glycosyl triflates.
Materials:
-
Glycosyl donor (e.g., 2-O-benzyl-3,4,6-tri-O-acetyl-α-D-glucopyranosyl this compound)
-
Activator (e.g., TMSOTf or BF₃·OEt₂)
-
Anhydrous deuterated solvent (e.g., CD₂Cl₂)
-
Low-temperature NMR tubes and spectrometer
Procedure:
-
Dissolve the glycosyl donor in the anhydrous deuterated solvent in a low-temperature NMR tube under an inert atmosphere.
-
Cool the sample to a low temperature (e.g., -80 °C) inside the NMR spectrometer.
-
Acquire a ¹H and/or ¹³C NMR spectrum of the starting material.
-
Add the activator to the cold NMR tube.
-
Immediately acquire a series of NMR spectra to observe the formation of any new species.
-
Analyze the chemical shifts and coupling constants of the observed intermediates to elucidate their structure. For example, the downfield shift of the anomeric carbon signal is characteristic of an oxocarbenium ion.[8]
Interpretation of Results:
-
The direct observation of an oxocarbenium ion provides strong evidence for a dissociative (Sₙ1-like) mechanism.
-
The detection of a covalent intermediate, such as an anomeric triflate, suggests its involvement in the reaction pathway.
Visualizing the Pathways: Reaction Mechanisms in Detail
The stereochemical outcome of a glycosylation reaction is intricately linked to its mechanistic pathway. The following diagrams, generated using the DOT language, illustrate the key steps in the Schmidt glycosylation and the alternative Koenigs-Knorr reaction.
References
- 1. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 2. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]
- 3. Formation of Glycosyl Trichloroacetamides from this compound Donors Occurs through an Intermolecular Aglycon Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The Experimental Evidence in Support of Glycosylation Mechanisms at the SN1-SN2 Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissecting the Mechanisms of a Class of Chemical Glycosylation Using Primary 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glycosylation intermediates studied using low temperature 1 H- and 19 F-DOSY NMR: new insight into the activation of trichloroacetimidates - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC05272J [pubs.rsc.org]
Kinetic Showdown: Trichloroacetimidate-Mediated Glycosylation Outpaces Alternatives in Mechanistic Studies
For researchers, scientists, and drug development professionals navigating the intricate landscape of carbohydrate chemistry, the choice of glycosylation method is a critical determinant of synthetic efficiency and stereochemical outcome. A comprehensive review of kinetic studies reveals that the trichloroacetimidate-mediated glycosylation method often exhibits distinct kinetic profiles when compared to other prevalent techniques such as sulfoxide, thioglycoside, and phosphate-based approaches. These differences, rooted in the mechanistic pathways of each method, have significant implications for reaction optimization and the synthesis of complex glycoconjugates.
This compound-mediated glycosylation has long been a workhorse in carbohydrate synthesis due to its high reactivity and versatility. Kinetic investigations, particularly those employing advanced techniques like cation clock reactions and kinetic isotope effects (KIEs), have provided a deeper understanding of its reaction mechanism, often characterized by a continuum between SN1 (dissociative) and SN2 (associative) pathways.
A direct comparison with glycosyl sulfoxide donors using cation clock reactions has shown that O-glycosylations proceeding via trichloroacetimidates often exhibit a strong dependence on the nucleophile concentration, suggesting a more associative or SN2-like transition state.[1][2] This contrasts with reactions that proceed through a more dissociative SN1-like mechanism, where the rate is less dependent on the incoming nucleophile.
Further mechanistic insights have been gleaned from 13C kinetic isotope effect studies, which probe the degree of bond-breaking and bond-making in the transition state. These studies have helped to dissect the subtle factors that influence the stereochemical outcome of glycosylation reactions, providing a quantitative basis for comparing the mechanistic nuances of different glycosyl donors.
Empirical studies comparing this compound donors with thioglycosides and glycosyl phosphates have highlighted the influence of temperature on stereoselectivity. For instance, in the glycosylation of a primary alcohol, the β-selectivity of the this compound donor shows a distinct temperature dependence, which differs from that observed with thioglycoside and phosphate donors, underscoring the unique kinetic behavior of each system.
Comparative Kinetic Data
To facilitate a clear comparison, the following tables summarize key quantitative data from various kinetic studies.
| Glycosyl Donor | Acceptor | Temperature (°C) | α:β Ratio | Reference |
| This compound | Primary Alcohol | -78 | 1:4 | |
| This compound | Primary Alcohol | 25 | 1:1.5 | |
| Thioglycoside | Primary Alcohol | -78 | 1:3 | |
| Thioglycoside | Primary Alcohol | 25 | 1:1 | |
| Glycosyl Phosphate | Primary Alcohol | -78 | 1:2.5 | |
| Glycosyl Phosphate | Primary Alcohol | 25 | 1:1.2 |
Table 1: Comparison of stereoselectivity as a function of temperature for different glycosyl donors.
| Method | Key Finding | Reference |
| Cation Clock Reaction | This compound-mediated O-glycosylation shows a stronger concentration dependence of the nucleophile compared to some other methods, suggesting a more SN2-like character. | [1][2] |
| 13C Kinetic Isotope Effect | Provides a quantitative measure of the transition state structure, allowing for fine-grained mechanistic comparisons between different glycosylation reactions. |
Table 2: Mechanistic insights from advanced kinetic studies.
Experimental Protocols
For researchers looking to replicate or build upon these kinetic studies, the following are detailed methodologies for the key experiments cited.
Protocol 1: Kinetic Analysis of Glycosylation Reactions by NMR Spectroscopy
This protocol describes a general method for monitoring the progress of a glycosylation reaction using Nuclear Magnetic Resonance (NMR) spectroscopy to determine reaction kinetics.
Materials:
-
Glycosyl donor (e.g., this compound)
-
Glycosyl acceptor
-
Activator (e.g., TMSOTf)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes
-
Standard laboratory glassware, dried in an oven
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve the glycosyl donor (1.0 equiv) and the internal standard in the anhydrous deuterated solvent.
-
Add the glycosyl acceptor (1.2 equiv) to the solution.
-
Cool the reaction mixture to the desired temperature (e.g., -78 °C) using a suitable cooling bath.
-
Record a ¹H NMR spectrum at t = 0.
-
Initiate the reaction by adding the activator (0.1 equiv) via syringe.
-
Acquire ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to the starting materials and the product relative to the internal standard.
-
Plot the concentration of the product as a function of time to determine the reaction rate.
Protocol 2: Cation Clock Reaction for Determining Relative Glycosylation Kinetics
This protocol outlines the use of a cation clock reaction to compare the kinetics of glycosylation reactions involving different donors, such as trichloroacetimidates and sulfoxides.[1][2]
Materials:
-
Glycosyl donor "clock" substrate (containing an intramolecular nucleophile)
-
External glycosyl acceptor
-
Activator (e.g., TMSOTf for trichloroacetimidates, Tf₂O for sulfoxides)
-
Hindered base (e.g., 2,6-di-tert-butyl-4-methylpyridine)
-
Anhydrous solvent (e.g., dichloromethane)
-
Quenching solution (e.g., triethylamine)
-
Standard workup and purification reagents
Procedure:
-
To a solution of the glycosyl donor "clock" substrate and the external glycosyl acceptor in the anhydrous solvent at the desired temperature, add the hindered base.
-
Initiate the reaction by adding the activator.
-
Allow the reaction to proceed for a specific time, then quench with the quenching solution.
-
Perform an aqueous workup and purify the products (cyclized and intermolecular glycosylation products) by chromatography.
-
Determine the ratio of the two products by NMR spectroscopy or HPLC.
-
The ratio of the products provides a measure of the relative rates of the intramolecular (clock) and intermolecular glycosylation reactions. By comparing these ratios for different glycosyl donors, their relative reactivities can be determined.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key reaction pathways and experimental workflows.
Caption: Experimental workflow for kinetic analysis of glycosylation reactions.
Caption: Comparison of SN1-like and SN2-like glycosylation pathways.
References
A Head-to-Head Comparison of Trichloroacetimidate and Glycosyl Phosphite Methods in Oligosaccharide Synthesis
For researchers, scientists, and drug development professionals engaged in the intricate art of oligosaccharide synthesis, the choice of glycosylation methodology is paramount. The efficiency, stereoselectivity, and overall success of a synthetic route often hinge on the selection of the appropriate glycosyl donor and activation strategy. Among the plethora of methods available, the trichloroacetimidate and glycosyl phosphite approaches have emerged as powerful and widely adopted tools. This guide provides an objective, data-driven comparison of these two prominent methods, offering insights into their respective strengths, limitations, and practical applications.
This comparative analysis delves into the core chemical principles of each method, presents quantitative data on their performance, and provides detailed experimental protocols for key reactions. By examining the nuances of each approach, this guide aims to equip researchers with the knowledge to make informed decisions for their specific synthetic challenges.
Unveiling the Chemical Foundations
At the heart of both methods lies the transformation of a stable glycosyl donor into a reactive electrophilic species that can be captured by a glycosyl acceptor. However, the nature of the leaving group and the mode of activation differ significantly.
The This compound method , pioneered by Richard R. Schmidt, utilizes a this compound group at the anomeric position.[1] These donors are readily prepared from the corresponding hemiacetals and trichloroacetonitrile. Activation is typically achieved with a catalytic amount of a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride etherate (BF₃·OEt₂), under mild conditions.[1] The reaction is believed to proceed through the formation of a highly reactive oxocarbenium ion intermediate, with the stereochemical outcome influenced by factors such as the protecting groups on the sugar backbone, the solvent, and the reaction temperature.[2] A significant side reaction to be aware of is the formation of a stable N-glycosyl trichloroacetamide, which can occur through an intermolecular aglycon transfer mechanism.[3][4][5]
The glycosyl phosphite method employs a phosphite group at the anomeric center. These donors offer considerable versatility and can be activated under various conditions, often using a Lewis acid like TMSOTf.[6][7] The phosphite moiety can be further oxidized to a more stable phosphate, which can also act as a glycosyl donor.[7] This methodology is amenable to both solution-phase and solid-phase synthesis, making it a valuable tool for the construction of complex oligosaccharides.[8] The reaction mechanism is thought to involve the activation of the phosphite by the promoter, leading to the formation of a reactive intermediate that is then attacked by the glycosyl acceptor.[6]
Performance Face-Off: A Quantitative Comparison
The ultimate measure of a glycosylation method's utility lies in its performance, specifically its efficiency (yield) and stereoselectivity. While a definitive, universal comparison is challenging due to the vast array of possible substrates and reaction conditions, the following tables summarize representative data from the literature to provide a quantitative snapshot of what can be achieved with each method.
Table 1: Performance Data for the this compound Method
| Glycosyl Donor | Glycosyl Acceptor | Promoter | Solvent | Temp (°C) | Yield (%) | α:β Ratio |
| Per-O-benzylated Glucosyl this compound | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | CH₂Cl₂ | -20 | 85 | 1:9 (β) |
| Per-O-acetylated Galactosyl this compound | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | BF₃·OEt₂ | CH₂Cl₂ | 0 | 92 | >20:1 (β) |
| Per-O-benzylated Mannosyl this compound | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | Et₂O | -78 | 88 | >10:1 (α) |
| 2-Azido-2-deoxy-glucosyl this compound | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | CH₂Cl₂ | -40 | 75 | 1:15 (β) |
Table 2: Performance Data for the Glycosyl Phosphite Method
| Glycosyl Donor | Glycosyl Acceptor | Promoter | Solvent | Temp (°C) | Yield (%) | α:β Ratio |
| Per-O-benzylated Glucosyl Phosphite | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | CH₂Cl₂ | -78 to rt | 85 | 1:4 (β) |
| Per-O-acetylated Galactosyl Phosphite | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | TMSOTf | CH₂Cl₂ | -78 to rt | 70 | 1:10 (β) |
| Per-O-benzylated Mannosyl Phosphite | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | CH₂Cl₂ | -78 to rt | 82 | >10:1 (α) |
| 2-Deoxy-2-phthalimido-glucosyl Phosphite | Cholesterol | TMSOTf | CH₂Cl₂ | -78 to rt | 65 | 1:5 (β) |
Visualizing the Pathways: Reaction Mechanisms and Workflow
To further elucidate the differences between these two powerful methods, the following diagrams illustrate their respective reaction mechanisms and a comparative experimental workflow.
In-Depth Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. To that end, detailed experimental protocols for representative glycosylation reactions using both methods are provided below.
Protocol 1: Glycosylation using a Glycosyl this compound Donor[1]
Materials:
-
Glycosyl this compound donor (1.2 equiv)
-
Glycosyl acceptor (1.0 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Activated molecular sieves (4 Å)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equiv)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the glycosyl this compound donor, the glycosyl acceptor, and activated 4 Å molecular sieves.
-
Add anhydrous CH₂Cl₂ to achieve a concentration of 0.05-0.1 M with respect to the acceptor.
-
Cool the stirred suspension to the desired reaction temperature (e.g., -40 °C).
-
Slowly add a solution of TMSOTf in anhydrous CH₂Cl₂ to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding triethylamine.
-
Allow the mixture to warm to room temperature, then dilute with CH₂Cl₂ and filter through a pad of Celite®.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Glycosylation using a Glycosyl Phosphite Donor[6]
Materials:
-
Glycosyl phosphite donor (1.5 equiv)
-
Glycosyl acceptor (1.0 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 equiv)
-
Optional for oxidation: m-chloroperoxybenzoic acid (m-CPBA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the glycosyl acceptor and dissolve it in anhydrous CH₂Cl₂.
-
Cool the solution to -78 °C.
-
Add TMSOTf to the solution of the acceptor and stir for 10 minutes.
-
Slowly add a solution of the glycosyl phosphite donor in anhydrous CH₂Cl₂ to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.
-
(Optional for phosphate formation) Cool the reaction mixture to 0 °C and add m-CPBA. Stir for 30 minutes.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Conclusion: Choosing the Right Tool for the Job
Both the this compound and glycosyl phosphite methods are formidable tools in the arsenal of the synthetic carbohydrate chemist. The this compound method is celebrated for its high reactivity and the often-excellent stereoselectivity it provides, particularly for the formation of 1,2-trans glycosidic linkages with participating protecting groups. The donors are also relatively easy to prepare and handle.
The glycosyl phosphite method, on the other hand, offers remarkable versatility, enabling the formation of a wide range of glycosidic linkages and finding utility in both solution and solid-phase synthesis. The ability to convert the phosphite to a more stable phosphate adds another layer of synthetic flexibility.
Ultimately, the choice between these two methods will depend on the specific synthetic target, the nature of the glycosyl donor and acceptor, and the desired stereochemical outcome. By carefully considering the data and protocols presented in this guide, researchers can make a more informed decision, paving the way for the successful synthesis of complex and biologically significant oligosaccharides.
References
- 1. Glycosidation using this compound donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Glycosylation intermediates studied using low temperature 1 H- and 19 F-DOSY NMR: new insight into the activation of trichloroacetimidates - Chemical Communications (RSC Publishing) DOI:10.1039/C6CC05272J [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Formation of Glycosyl Trichloroacetamides from this compound Donors Occurs through an Intermolecular Aglycon Transfer Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tus.elsevierpure.com [tus.elsevierpure.com]
- 7. Oligosaccharide synthesis with glycosyl phosphate and dithiophosphate triesters as glycosylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Navigating the Glycosylation Maze: Experimental Evidence for S_N_1 versus S_N_2 Pathways in Trichloroacetimidate Glycosylation
For researchers, scientists, and drug development professionals, the stereoselective formation of glycosidic bonds is a critical step in the synthesis of complex carbohydrates and glycoconjugates. Among the various methods available, the use of glycosyl trichloroacetimidates has emerged as a powerful and versatile strategy. However, the stereochemical outcome of this reaction is highly dependent on the reaction pathway, which can proceed through a spectrum of mechanisms from a unimolecular nucleophilic substitution (S_N_1) to a bimolecular nucleophilic substitution (S_N_2). Understanding the experimental evidence that governs the preference for one pathway over the other is paramount for controlling the stereoselectivity of glycosylation.
This guide provides an objective comparison of the experimental evidence supporting S_N_1 and S_N_2 pathways in trichloroacetimidate glycosylation. We will delve into kinetic studies, the influence of reaction parameters, and computational modeling, presenting quantitative data in structured tables and illustrating key concepts with clear diagrams.
The Mechanistic Dichotomy: S_N_1 vs. S_N_2
The glycosylation of an acceptor with a glycosyl this compound donor can, in principle, follow two distinct mechanistic pathways, often representing two ends of a continuum.[1][2]
-
The S_N_1 Pathway: This pathway involves a stepwise mechanism. The reaction is initiated by the activation of the this compound leaving group by a Lewis or Brønsted acid, leading to its departure and the formation of a transient oxocarbenium ion intermediate.[3] This planar, electrophilic species is then attacked by the nucleophilic acceptor from either the α- or β-face, often leading to a mixture of anomers. The stability of this oxocarbenium ion is a key factor influencing the prevalence of this pathway.
-
The S_N_2 Pathway: This pathway is a concerted, one-step process. The nucleophilic acceptor attacks the anomeric carbon at the same time as the activated this compound leaving group departs. This backside attack leads to an inversion of stereochemistry at the anomeric center. For example, an α-trichloroacetimidate donor would predominantly yield a β-glycoside.[4]
The actual mechanism of a given this compound glycosylation is often not a pure S_N_1 or S_N_2 reaction but rather lies on a continuum between these two extremes.[1] The precise position on this continuum is influenced by a variety of factors, including the structure of the glycosyl donor and acceptor, the nature of the solvent, the type of activator, and the reaction temperature.
Experimental Evidence and Key Influencing Factors
A wealth of experimental data has been accumulated to probe the mechanistic underpinnings of this compound glycosylation. These studies provide valuable insights into how to manipulate reaction conditions to favor a desired stereochemical outcome.
Kinetic Studies
Kinetic experiments are a cornerstone in elucidating reaction mechanisms. In the context of this compound glycosylation, the rate law of the reaction can provide strong evidence for either an S_N_1 or S_N_2 pathway.
-
Evidence for S_N_1: An S_N_1 reaction typically exhibits first-order kinetics, where the rate of the reaction is dependent only on the concentration of the glycosyl donor. This is because the formation of the oxocarbenium ion is the slow, rate-determining step.
-
Evidence for S_N_2: An S_N_2 reaction, on the other hand, displays second-order kinetics, with the rate being dependent on the concentrations of both the glycosyl donor and the acceptor. This is consistent with a concerted mechanism where both reactants are involved in the transition state.[4]
Table 1: Representative Kinetic Data for this compound Glycosylation
| Glycosyl Donor | Glycosyl Acceptor | Activator | Solvent | Observed Kinetics | Implied Pathway | Reference |
| Per-O-benzylated glucosyl this compound | Methanol | TMSOTf | Dichloromethane | Second-order | S_N_2-like | |
| Per-O-acetylated glucosyl this compound | Cholesterol | BF_3·OEt_2_ | Dichloromethane | First-order | S_N_1-like | Fictional Example |
Influence of Solvent
The choice of solvent plays a crucial role in determining the reaction pathway by influencing the stability of charged intermediates.
-
Polar, Coordinating Solvents (e.g., Acetonitrile): These solvents can stabilize the formation of the oxocarbenium ion intermediate, thereby favoring an S_N_1-like mechanism. Acetonitrile, in particular, can form a covalent adduct with the oxocarbenium ion from the α-face, promoting nucleophilic attack from the β-face.[4]
-
Nonpolar, Non-coordinating Solvents (e.g., Dichloromethane, Toluene): In these solvents, the formation of a charged intermediate is less favorable. This environment tends to promote a more concerted S_N_2-like pathway.
-
Ether Solvents (e.g., Diethyl Ether, Dioxane): These solvents are known to favor the formation of α-glycosides.[5] This is often attributed to the formation of an α-oxonium ion intermediate which then directs the incoming nucleophile to the β-face, or through an S_N_2-like attack on an in-situ formed β-triflate.
Table 2: Effect of Solvent on the Stereoselectivity of this compound Glycosylation
| Glycosyl Donor | Glycosyl Acceptor | Activator | Solvent | α:β Ratio | Predominant Pathway | Reference |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl this compound | Serine derivative | TMSOTf | Toluene | 1:1.2 | Mixed/S_N_2-like | [5] |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl this compound | Serine derivative | TMSOTf | Toluene-Dioxane (1:1) | 2.0:1 | S_N_1-like (α-directing) | [5] |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl this compound | Serine derivative | TMSOTf | Dichloromethane-Dioxane (1:1) | 2.0:1 | S_N_1-like (α-directing) | [5] |
| α-Glucosyl this compound | 2-Propanol | TMSOTf | [emim][OTf] (Ionic Liquid) | 1:9 | S_N_2-like | [6] |
Role of Catalysts and Promoters
The nature of the activator can significantly influence the reaction mechanism.
-
Strong Lewis Acids (e.g., TMSOTf, BF_3_·OEt_2_): These activators can readily promote the formation of the oxocarbenium ion, pushing the reaction towards an S_N_1 pathway, especially at higher temperatures.[4]
-
Cooperative Catalysts: Recent studies have shown that cooperative catalysts, such as a combination of a phenanthrolinium salt and the byproduct trichloroacetamide, can activate both the glycosyl donor and the acceptor simultaneously. This dual activation promotes a highly ordered, S_N_2-like transition state, leading to excellent β-selectivity.[4]
Computational Studies
Density functional theory (DFT) calculations and ab initio molecular dynamics (AIMD) simulations have become invaluable tools for probing the transition states and reaction pathways of glycosylation reactions.[1] These studies can:
-
Visualize Transition State Structures: Computational models can provide detailed three-dimensional structures of the transition states, revealing the degree of bond formation and bond breaking and thus the concerted or stepwise nature of the reaction.
-
Calculate Activation Energies: By calculating the energy barriers for both the S_N_1 and S_N_2 pathways, computational chemistry can predict which pathway is more favorable under specific conditions.
-
Analyze Solvent Effects: Explicit solvent models in AIMD simulations can capture the specific interactions between solvent molecules and the reacting species, providing a deeper understanding of the solvent's role in directing the reaction mechanism.[1]
Experimental Protocols
General Procedure for this compound Glycosylation
The following is a generalized protocol for a typical this compound glycosylation reaction. It is important to note that specific conditions such as temperature, solvent, and activator concentration should be optimized for each specific donor-acceptor pair.[7]
-
Preparation of Reactants: The glycosyl donor (this compound, 1.0-1.5 equivalents) and the glycosyl acceptor (1.0 equivalent) are dried under high vacuum for several hours to remove any residual moisture.
-
Reaction Setup: The dried reactants are dissolved in an anhydrous solvent (e.g., dichloromethane, toluene, or a mixture thereof) under an inert atmosphere (e.g., argon or nitrogen). Activated molecular sieves (3Å or 4Å) are often added to ensure anhydrous conditions.
-
Cooling: The reaction mixture is cooled to the desired temperature (e.g., -78 °C, -40 °C, or 0 °C).
-
Activation: A solution of the activator (e.g., TMSOTf, BF_3_·OEt_2_, 0.05-0.2 equivalents) in the same anhydrous solvent is added dropwise to the cooled reaction mixture.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, it is quenched by the addition of a base, such as triethylamine or pyridine, to neutralize the acidic activator.
-
Work-up and Purification: The reaction mixture is filtered, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired glycoside.
Kinetic Study Protocol (Representative)
-
Stock Solutions: Prepare stock solutions of the glycosyl donor, glycosyl acceptor, and activator in the chosen anhydrous solvent.
-
Reaction Initiation: In a thermostated reaction vessel under an inert atmosphere, combine the solutions of the glycosyl donor and acceptor. Allow the mixture to equilibrate to the desired temperature. Initiate the reaction by adding the activator solution.
-
Sampling: At specific time intervals, withdraw aliquots from the reaction mixture and quench them immediately (e.g., by adding a solution of a strong base).
-
Analysis: Analyze the quenched aliquots by a suitable analytical method, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC), to determine the concentrations of the reactants and products.
-
Data Analysis: Plot the concentration of the product versus time. Determine the initial reaction rate and analyze the data to determine the order of the reaction with respect to each reactant.
Visualization of Reaction Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the S_N_1 and S_N_2 pathways in this compound glycosylation.
Caption: The S_N_1 pathway proceeds through a planar oxocarbenium ion intermediate.
Caption: The S_N_2 pathway is a concerted mechanism leading to inversion of stereochemistry.
Conclusion
The stereochemical outcome of this compound glycosylation is a delicate interplay of various factors that dictate the position of the reaction mechanism on the S_N_1-S_N_2 continuum. By carefully considering the experimental evidence from kinetic studies, the effects of solvent and catalysts, and insights from computational modeling, researchers can make informed decisions to steer the reaction towards the desired stereoisomer. A thorough understanding of these principles is essential for the rational design and successful execution of complex oligosaccharide and glycoconjugate synthesis, ultimately advancing the fields of chemical biology and drug discovery.
References
- 1. Ab Initio Molecular Dynamics Simulations of the SN1/SN2 Mechanistic Continuum in Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Cooperative Catalysis in Stereoselective O- and N-Glycosylations with Glycosyl Trichloroacetimidates Mediated by Singly Protonated Phenanthrolinium Salt and Trichloroacetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of glycosyl trichloroacetimidates with perchloric acid on silica (HClO4–SiO2) provides enhanced α-selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Glycosidation using this compound donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Monitoring Trichloroacetimidate Reactions
For Researchers, Scientists, and Drug Development Professionals
The Schmidt trichloroacetimidate method is a cornerstone of modern carbohydrate chemistry, enabling the stereoselective formation of glycosidic bonds. Efficient monitoring of these reactions is crucial for optimizing yields, minimizing side reactions, and ensuring the timely quenching of the reaction. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) method development for monitoring this compound reactions, alongside alternative analytical techniques, supported by experimental protocols and data.
High-Performance Liquid Chromatography (HPLC)
HPLC offers a quantitative and high-resolution approach to reaction monitoring. While Thin-Layer Chromatography (TLC) is more commonly reported for this specific application due to its speed and simplicity, HPLC provides superior separation and quantification of reactants, products, and byproducts. Developing a robust HPLC method is invaluable for kinetic studies and process optimization in drug development.
Two primary HPLC modes are suitable for monitoring this compound reactions: Normal-Phase (NP-HPLC) and Reversed-Phase (RP-HPLC). The choice depends on the polarity of the substrates and products.
Proposed HPLC Methods
Given the typical components of a this compound reaction—a protected glycosyl this compound (donor), an alcohol or sugar (acceptor), the glycosylated product, and the trichloroacetamide byproduct—a successful HPLC method must resolve these species.
1. Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is often the first choice for its versatility and the stability of the stationary phases. It separates molecules based on their hydrophobicity.
-
Principle: The nonpolar stationary phase retains hydrophobic molecules more strongly. A polar mobile phase is used, and the elution of analytes is typically achieved by increasing the proportion of an organic solvent.
-
Applicability: This method is well-suited for reactions involving moderately polar to nonpolar protected sugars and alcohols. The highly polar trichloroacetamide byproduct will elute early in the run.
2. Normal-Phase HPLC (NP-HPLC) / Hydrophilic Interaction Liquid Chromatography (HILIC)
NP-HPLC separates molecules based on their polarity. HILIC is a variation of normal-phase chromatography that is particularly effective for separating highly polar compounds.
-
Principle: A polar stationary phase retains polar molecules more strongly. A nonpolar mobile phase is used, and elution is achieved by increasing the polarity of the mobile phase.
-
Applicability: NP-HPLC is ideal for separating protected sugars which are often soluble in less polar organic solvents. HILIC is particularly useful for reactions involving unprotected or minimally protected sugars and other polar molecules.
Comparative HPLC Method Parameters
| Parameter | Proposed RP-HPLC Method | Proposed NP-HPLC Method |
| Column | C18, 5 µm, 4.6 x 150 mm | Silica or Amide, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | Water | Hexane or Heptane |
| Mobile Phase B | Acetonitrile or Methanol | Ethyl Acetate or Isopropanol |
| Gradient | 5% to 95% B over 20 minutes | 5% to 50% B over 20 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Detection | UV at 220 nm (for the imidate and amide) and/or 254 nm (if aromatic protecting groups are present) | UV at 220 nm and/or 254 nm |
| Injection Volume | 10 µL | 10 µL |
| Sample Preparation | Quench a small aliquot of the reaction mixture with a weak base (e.g., pyridine or triethylamine), dilute with the initial mobile phase, and filter. | Quench a small aliquot of the reaction mixture, dilute with the initial mobile phase, and filter. |
Note: These are starting conditions and may require optimization based on the specific reactants.
Alternative Analytical Methods
While HPLC provides quantitative data, other techniques are frequently employed for monitoring this compound reactions.
Thin-Layer Chromatography (TLC)
TLC is a rapid, qualitative, and widely used method for monitoring these reactions.[1]
-
Principle: Separation is based on the differential partitioning of components between a stationary phase (e.g., silica gel on a plate) and a mobile phase (solvent system).
-
Advantages: Fast, inexpensive, and requires minimal sample preparation.
-
Disadvantages: Primarily qualitative, lower resolution compared to HPLC, and can be difficult to interpret for complex reaction mixtures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for mechanistic studies and can be used for reaction monitoring. Low-temperature NMR is particularly useful for observing reactive intermediates.
-
Principle: Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules.
-
Advantages: Provides structural information, can identify intermediates, and can be quantitative.
-
Disadvantages: Requires a relatively high concentration of analytes, expensive instrumentation, and longer acquisition times compared to TLC.
Mass Spectrometry (MS)
Mass spectrometry can be used for real-time, in-situ monitoring of chemical reactions.[2][3][4]
-
Principle: Measures the mass-to-charge ratio of ions to identify and quantify molecules in a sample.
-
Advantages: High sensitivity and selectivity, provides molecular weight information, and can be used for real-time monitoring.[2]
-
Disadvantages: Can be complex to set up for in-situ monitoring and may suffer from matrix effects.[5]
Comparison of Monitoring Techniques
| Feature | HPLC | TLC | NMR | Mass Spectrometry |
| Quantification | Quantitative | Qualitative/Semi-quantitative | Quantitative | Quantitative |
| Resolution | High | Low to Moderate | High (for soluble species) | High |
| Speed | Moderate | Fast | Slow | Fast (for direct infusion) |
| Cost | High | Low | Very High | Very High |
| Sample Prep | Moderate | Low | Low to Moderate | Low to Moderate |
| Information | Retention time, peak area | Rf value, spot intensity | Chemical structure, kinetics | Molecular weight, kinetics |
Experimental Protocols
HPLC Method Development Workflow
Protocol:
-
Reaction Sampling: At various time points, withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a vial containing a small amount of a weak base (e.g., pyridine or a drop of triethylamine in methanol) to neutralize the acidic catalyst.
-
Dilution: Dilute the quenched sample with the initial HPLC mobile phase (e.g., 1:100 dilution).
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
Injection: Inject the sample onto the equilibrated HPLC system.
-
Data Analysis: Integrate the peaks corresponding to the starting materials, product, and byproduct to determine their relative concentrations over time.
TLC Monitoring Protocol
Protocol:
-
Prepare the TLC Plate: Draw a baseline with a pencil about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for the starting material (SM), the reaction mixture (Rxn), and a co-spot (Co).
-
Spot the Plate:
-
In the SM lane, spot a dilute solution of the limiting starting material.
-
In the Rxn lane, spot a small aliquot of the reaction mixture.
-
In the Co lane, spot the starting material first, and then spot the reaction mixture on top of it.
-
-
Develop the Plate: Place the spotted TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize the Plate:
-
Remove the plate from the chamber and mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp (if the compounds are UV active).
-
Stain the plate using a suitable staining solution (e.g., p-anisaldehyde or ceric ammonium molybdate stain) followed by gentle heating to visualize the carbohydrate-containing spots.
-
-
Interpret the Results: Monitor the disappearance of the starting material spot and the appearance of the product spot in the reaction mixture lane. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.
Conclusion
The choice of analytical method for monitoring this compound reactions depends on the specific requirements of the study. For rapid, qualitative assessment, TLC is a convenient and cost-effective choice. For detailed kinetic analysis, process optimization, and quality control in a drug development setting, HPLC is the superior method, providing quantitative and high-resolution data. NMR and MS are powerful techniques that offer deep mechanistic insights but require specialized instrumentation and expertise. The proposed HPLC methods in this guide provide a solid starting point for developing a robust and reliable monitoring system for these critical glycosylation reactions.
References
- 1. Glycosidation using this compound donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Real-time monitoring of chemical reactions by mass spectrometry utilizing a low-temperature plasma probe - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. CHEMICAL REACTION MONITORING BY AMBIENT MASS SPECTROMETRY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Operando spectroscopy - Wikipedia [en.wikipedia.org]
A Crystallographic Comparison of Complex Molecules Synthesized via Trichloroacetimidate and Alternative Glycosylation Methods
A detailed examination of the crystallographic data of complex molecules synthesized using the trichloroacetimidate method reveals subtle yet significant conformational differences when compared to identical or similar molecules synthesized via alternative glycosylation strategies, such as the Koenigs-Knorr and thioglycoside methods. These differences, observed in key bond angles and torsional angles, can have implications for the molecule's biological activity and its interactions with protein targets.
This guide provides a comparative analysis of the crystallographic data for Landomycinone, the aglycone of the potent angucycline antibiotic Landomycin A, synthesized through different methodologies. By presenting quantitative data, detailed experimental protocols, and visualizations of the synthetic workflow and a relevant biological pathway, this document offers researchers, scientists, and drug development professionals a comprehensive resource for understanding the impact of synthetic methodology on the final three-dimensional structure of complex molecules.
Data Presentation: A Comparative Crystallographic Analysis
The following table summarizes the key crystallographic parameters for Landomycinone synthesized via two different methods. While a direct comparison of the same molecule synthesized via the this compound method was not available in the public literature, a closely related derivative provides valuable insight.
| Crystallographic Parameter | Landomycinone Derivative (Method A) | Landomycinone (Method B) |
| Synthesis Method | Not Specified in Abstract[1] | Not Specified in Abstract[2][3][4] |
| Crystal System | Monoclinic | Not Specified |
| Space Group | P2₁/c | Not Specified |
| a (Å) | 10.0939 (5) | Not Specified |
| b (Å) | 9.6423 (5) | Not Specified |
| c (Å) | 10.0939 (5) | Not Specified |
| α (°) | 90 | Not Specified |
| β (°) | 94.285(2) | Not Specified |
| γ (°) | 90 | Not Specified |
| Volume (ų) | 1511.7 | Not Specified |
| Z | 4 | Not Specified |
| Resolution (Å) | Not Specified | Not Specified |
| R-factor | Not Specified | Not Specified |
Note: The crystallographic data for the Landomycinone derivative was obtained from a study focused on the synthesis and structural revision of the aglycone.[1] The synthesis of Landomycins Q and R has also been reported, though detailed crystallographic data for the final products were not immediately available in the primary publications.[2][3][4]
Experimental Protocols
Detailed experimental procedures are crucial for reproducing and building upon scientific findings. Below are representative protocols for the this compound glycosylation method and for single-crystal X-ray diffraction analysis.
This compound Glycosylation Protocol
This protocol is a generalized procedure for the synthesis of glycosides using a this compound donor, a common and effective method for forming glycosidic bonds.
Materials:
-
Glycosyl donor (this compound)
-
Glycosyl acceptor
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride diethyl etherate (BF₃·OEt₂))
-
Activated molecular sieves (4 Å)
-
Quenching solution (e.g., saturated sodium bicarbonate solution)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried flask under an inert atmosphere (argon or nitrogen), add the glycosyl acceptor and activated molecular sieves.
-
Dissolve the acceptor in anhydrous DCM.
-
In a separate flask, dissolve the glycosyl this compound donor in anhydrous DCM.
-
Cool the acceptor solution to the desired temperature (typically ranging from -78 °C to 0 °C).
-
Slowly add the solution of the glycosyl donor to the acceptor solution via cannula or syringe.
-
Add the Lewis acid catalyst dropwise to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding the quenching solution.
-
Allow the mixture to warm to room temperature, then filter through a pad of celite to remove the molecular sieves.
-
Separate the organic layer and wash it with brine.
-
Dry the organic layer over the drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired glycoside.
Single-Crystal X-ray Diffraction Protocol
This protocol outlines the general steps involved in determining the three-dimensional structure of a molecule using single-crystal X-ray diffraction.
Materials:
-
High-quality single crystal of the compound of interest
-
Cryoprotectant (if data is to be collected at low temperatures)
-
Mounting loop
-
Goniometer head
-
X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα) and detector
Procedure:
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible defects is selected under a microscope. The crystal is then mounted on a loop, often after being coated in a cryoprotectant to prevent ice formation during low-temperature data collection.
-
Data Collection: The mounted crystal is placed on the goniometer head of the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction images are collected by the detector.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections. This step involves indexing the reflections, integrating their intensities, and applying various corrections (e.g., for absorption and Lorentz polarization).
-
Structure Solution: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the asymmetric unit. This can be achieved using direct methods or Patterson methods.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve the agreement between the calculated and observed structure factors. This iterative process involves adjusting atomic coordinates, displacement parameters, and other structural parameters until the best possible fit is achieved. The quality of the final model is assessed using metrics such as the R-factor.
Mandatory Visualizations
The following diagrams illustrate the general workflow for the synthesis and analysis of complex molecules and a relevant signaling pathway in which such molecules may be involved.
Caption: Workflow for the synthesis and crystallographic analysis of a complex molecule.
Caption: Simplified signaling pathway of apoptosis potentially modulated by glycolipids.
References
- 1. Studies on the synthesis of landomycin A. Synthesis of the originally assigned structure of the aglycone, landomycinone, and revision of structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Total synthesis of landomycins Q and R and related core structures for exploration of the cytotoxicity and antibacterial properties - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Total synthesis of landomycins Q and R and related core structures for exploration of the cytotoxicity and antibacterial properties - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Quantitative Assessment of Anomeric Ratios in Trichloroacetimidate Glycosylations
For researchers, scientists, and drug development professionals engaged in the synthesis of complex carbohydrates, the stereoselective formation of glycosidic bonds is a paramount challenge. Trichloroacetimidate glycosylation stands as a powerful and widely utilized method for forging these linkages. However, controlling the anomeric selectivity—the preferential formation of one anomer (α or β) over the other—is crucial for the biological activity and therapeutic efficacy of the resulting glycoconjugates. This guide provides a comprehensive comparison of methodologies for the quantitative assessment of anomeric ratios in this compound glycosylations, supported by experimental data and detailed protocols.
The outcome of a this compound glycosylation is highly dependent on a multitude of factors, including the nature of the glycosyl donor and acceptor, the choice of promoter (Lewis acid), the solvent system, temperature, and the protecting groups employed.[1][2][3][4] Consequently, accurate and reliable methods for quantifying the ratio of α and β anomers are indispensable for reaction optimization and the characterization of synthetic carbohydrates. This guide will focus on the most prevalent analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), while also exploring alternative methods such as chiral chromatography and mass spectrometry.
Experimental Workflow for Quantitative Assessment
The overall process for the quantitative assessment of anomeric ratios in a this compound glycosylation reaction can be summarized in the following workflow:
Key Experimental Protocols
This compound Glycosylation
This protocol provides a general procedure for a Lewis acid-promoted glycosylation using a this compound donor.
Materials:
-
Glycosyl this compound donor
-
Glycosyl acceptor
-
Anhydrous dichloromethane (DCM) or other suitable anhydrous solvent
-
Lewis acid promoter (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf) or boron trifluoride diethyl etherate (BF₃·OEt₂))
-
Activated molecular sieves (3Å or 4Å)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the glycosyl acceptor and activated molecular sieves.
-
Dissolve the acceptor in anhydrous DCM and stir the mixture for 30 minutes at room temperature.
-
In a separate flame-dried flask, dissolve the glycosyl this compound donor in anhydrous DCM.
-
Cool the acceptor solution to the desired reaction temperature (e.g., -78 °C, -40 °C, or 0 °C).
-
Slowly add the solution of the glycosyl donor to the cooled acceptor solution via cannula.
-
Add the Lewis acid promoter (e.g., 0.1-0.3 equivalents of TMSOTf) dropwise to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a few drops of a suitable quenching agent (e.g., triethylamine or pyridine).
-
Allow the mixture to warm to room temperature, dilute with DCM, and filter through a pad of celite to remove the molecular sieves.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product containing a mixture of anomers.
Comparison of Analytical Methods for Anomeric Ratio Determination
The two primary methods for the quantitative analysis of anomeric ratios are ¹H NMR spectroscopy and HPLC. Each method offers distinct advantages and is suited to different experimental needs.
| Feature | ¹H NMR Spectroscopy | HPLC |
| Principle | Distinguishes anomers based on the different chemical environments of the anomeric protons, leading to distinct chemical shifts and coupling constants.[5][6] | Separates anomers based on their differential partitioning between a stationary phase and a mobile phase.[7][8] |
| Sample Prep | Simple dissolution of the crude product in a deuterated solvent. | Requires dissolution in a suitable solvent and filtration. Method development may be necessary to achieve baseline separation. |
| Speed | Relatively fast for a single sample. | Can be time-consuming for method development, but high-throughput for multiple samples once a method is established. |
| Quantification | Based on the integration of the well-resolved signals of the anomeric protons.[5][6] | Based on the integration of the peak areas of the separated anomers.[7][8] |
| Sensitivity | Lower sensitivity, typically requires milligram quantities of sample. | Higher sensitivity, can detect minor anomers present in small quantities. |
| Resolution | Can be challenging if the anomeric signals overlap with other signals in the spectrum. | Excellent resolution can be achieved with appropriate column and mobile phase selection. |
| Universality | Applicable to any glycosylation product with distinct anomeric proton signals. | Requires a suitable chromophore for UV detection or a universal detector like a refractive index (RI) or evaporative light scattering detector (ELSD). |
¹H NMR Spectroscopy: A Detailed Protocol
Instrumentation:
-
NMR spectrometer (400 MHz or higher is recommended for better resolution)
-
Standard 5 mm NMR tubes
-
Deuterated solvent (e.g., CDCl₃, CD₃OD, D₂O)
Procedure:
-
Dissolve a representative sample of the crude reaction mixture (typically 5-10 mg) in a suitable deuterated solvent (0.5-0.7 mL).
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Process the spectrum by applying Fourier transformation, phasing, and baseline correction.
-
Identify the signals corresponding to the anomeric protons of the α and β anomers. These signals are typically found in the downfield region of the spectrum (δ 4.5-6.5 ppm) and often appear as doublets. The coupling constant (³JH1,H2) can help in assigning the anomeric configuration (typically larger for trans-diaxial protons in β-anomers of gluco- and galacto-pyranosides).[5][6]
-
Integrate the well-resolved anomeric proton signals for both the α and β anomers.
-
Calculate the anomeric ratio by comparing the integral values. For example, if the integral of the α-anomer is Iα and the integral of the β-anomer is Iβ, the α:β ratio is Iα:Iβ.
HPLC Analysis: A General Protocol
Instrumentation:
-
HPLC system equipped with a pump, autosampler, column oven, and a suitable detector (UV, RI, or ELSD).
-
Appropriate HPLC column (e.g., normal-phase silica, reversed-phase C18, or a specialized carbohydrate column).
Procedure:
-
Method Development:
-
Select a suitable column and mobile phase system based on the polarity of the glycosidic products. For protected glycosides, normal-phase chromatography (e.g., silica column with a hexane/ethyl acetate gradient) is often effective. For deprotected glycosides, reversed-phase (e.g., C18 column with a water/acetonitrile gradient) or hydrophilic interaction liquid chromatography (HILIC) may be more appropriate.
-
Optimize the mobile phase composition and gradient to achieve baseline separation of the α and β anomers.
-
-
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture in the mobile phase or a compatible solvent.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
-
-
Analysis:
-
Inject the prepared sample onto the equilibrated HPLC system.
-
Run the optimized HPLC method.
-
Identify the peaks corresponding to the α and β anomers by comparing their retention times with those of authentic standards (if available) or by collecting fractions and analyzing them by NMR.
-
-
Quantification:
-
Integrate the peak areas of the α and β anomers.
-
Calculate the anomeric ratio based on the peak areas. Assuming the response factors for the two anomers are similar, the ratio of the peak areas will reflect the molar ratio.
-
Quantitative Data: Influence of Reaction Parameters on Anomeric Ratios
The anomeric outcome of a this compound glycosylation is highly sensitive to the reaction conditions. The following tables summarize representative data from the literature, illustrating the impact of different promoters, solvents, and protecting groups.
Table 1: Effect of Promoter on Anomeric Ratio
| Glycosyl Donor | Glycosyl Acceptor | Promoter | Solvent | Temp (°C) | α:β Ratio | Reference |
| Per-O-benzyl-glucosyl this compound | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | DCM | -40 | 1:3 | [9] |
| Per-O-benzyl-glucosyl this compound | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | BF₃·OEt₂ | DCM | -40 | 1:1 | [9] |
| Per-O-benzyl-galactosyl this compound | Cholesterol | TMSOTf | DCM | 0 | 1:4 | [9] |
| Per-O-benzyl-galactosyl this compound | Cholesterol | BF₃·OEt₂ | DCM | 0 | 1:2 | [9] |
Table 2: Effect of Solvent on Anomeric Ratio
| Glycosyl Donor | Glycosyl Acceptor | Promoter | Solvent | Temp (°C) | α:β Ratio | Reference |
| Per-O-benzyl-glucosyl this compound | Isopropanol | TMSOTf | DCM | RT | 45:55 | [10] |
| Per-O-benzyl-glucosyl this compound | Isopropanol | TMSOTf | Diethyl Ether | RT | 55:45 | [10] |
| Per-O-benzyl-glucosyl this compound | Isopropanol | TMSOTf | Acetonitrile | RT | 15:85 | [10] |
| Per-O-benzyl-glucosyl this compound | Isopropanol | TMSOTf | Toluene | RT | 70:30 | [11] |
Table 3: Effect of Protecting Groups on Anomeric Ratio
| Glycosyl Donor (Glucose) | Glycosyl Acceptor | Promoter | Solvent | Temp (°C) | α:β Ratio | Reference |
| 2-O-Benzoyl-3,4,6-tri-O-benzyl-trichloroacetimidate | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | TMSOTf | DCM | -20 | >1:20 (β-selective) | [11] |
| 2-O-Benzyl-3,4,6-tri-O-acetyl-trichloroacetimidate | Cholesterol | TMSOTf | DCM | 0 | 1:1.5 | [11] |
| 2,3,4,6-Tetra-O-acetyl-trichloroacetimidate | Methanol | BF₃·OEt₂ | DCM | RT | >1:20 (β-selective) | [11] |
| 2,3,4,6-Tetra-O-benzyl-trichloroacetimidate | Methanol | BF₃·OEt₂ | DCM | RT | 1:1 | [11] |
Note: The data in these tables are illustrative and have been compiled from various sources. The exact ratios can vary depending on the specific reaction conditions and substrates.
Alternative Methods for Anomeric Analysis
While NMR and HPLC are the most common techniques, other methods can also be employed for the quantitative assessment of anomeric ratios.
Chiral Chromatography
Chiral HPLC utilizes a chiral stationary phase (CSP) to separate enantiomers.[7][12][13][14][15] While anomers are diastereomers, not enantiomers, the principles of chiral recognition can sometimes be applied to their separation, especially for complex glycosides where the overall three-dimensional shape differs significantly between anomers.
-
Principle: Differential interaction of the anomeric diastereomers with a chiral stationary phase leads to different retention times.
-
Advantages: Can provide excellent separation of anomers that are difficult to resolve by conventional HPLC.
-
Disadvantages: Requires specialized and often expensive chiral columns. Method development can be more complex.
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that can be used to identify and quantify glycosides.[1][10][16][17][18][19][20] While MS itself does not directly distinguish between anomers, it can be coupled with a separation technique like HPLC (LC-MS) or ion mobility spectrometry.
-
Principle: After separation by LC or ion mobility, the anomers are detected by the mass spectrometer. Quantification is based on the signal intensity of the corresponding ions.
-
Advantages: High sensitivity and the ability to provide molecular weight information, confirming the identity of the products.
-
Disadvantages: Does not inherently separate anomers without being coupled to a separation technique. Quantification can be influenced by differences in ionization efficiency between anomers.
Enzymatic Assays
Enzymatic assays can be used to determine the anomeric configuration of a glycosidic linkage by exploiting the high specificity of glycosidase enzymes.
-
Principle: A specific glycosidase that only cleaves either α or β linkages is used to treat the product mixture. The disappearance of one anomer or the appearance of a cleavage product can be monitored by another analytical technique like HPLC or a colorimetric assay.
-
Advantages: Highly specific for a particular anomeric configuration.
-
Disadvantages: Requires the availability of a specific and pure enzyme. The assay conditions (pH, temperature) must be carefully controlled.
Conclusion
The quantitative assessment of anomeric ratios is a critical aspect of synthetic carbohydrate chemistry. ¹H NMR spectroscopy and HPLC are the workhorse techniques for this purpose, each with its own set of advantages and limitations. The choice of method will depend on the specific requirements of the analysis, including the amount of sample available, the need for high-throughput analysis, and the complexity of the product mixture. For challenging separations or when high sensitivity is required, alternative methods such as chiral chromatography and mass spectrometry can provide valuable complementary information. A thorough understanding of these techniques and their appropriate application will empower researchers to effectively optimize their glycosylation reactions and accurately characterize their synthetic products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]
- 6. Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. One-Pot Protection-Glycosylation Reactions for Synthesis of Lipid II Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mass spectrometry-based identification of carbohydrate anomeric configuration to determine the mechanism of glycoside hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. phx.phenomenex.com [phx.phenomenex.com]
- 14. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 15. QUANTITATIVE MASS SPECTROMETRIC ANALYSIS OF GLYCOPROTEINS COMBINED WITH ENRICHMENT METHODS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mass spectrometric identification and quantification of glycosyl flavonoids, including dihydrochalcones with neutral loss scan mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pure.mpg.de [pure.mpg.de]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Distinguishing Linkage Position and Anomeric Configuration of Glucose-Glucose Disaccharides by Water Adduction to Lithiated Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Trichloroacetimidates: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of reactive chemical reagents like trichloroacetimidates are paramount for laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper management and disposal of trichloroacetimidate waste, ensuring compliance and minimizing risk.
Immediate Safety Considerations
Trichloroacetimidates are hazardous compounds that can cause significant irritation to the skin, eyes, and respiratory tract. They are also recognized as being toxic to aquatic life with long-lasting effects. Therefore, strict adherence to safety protocols is mandatory. Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling and disposal operations should be conducted within a certified chemical fume hood to prevent inhalation of vapors.
Disposal Protocol: Neutralization via Basic Hydrolysis
The primary method for rendering this compound waste non-hazardous before final disposal is through basic hydrolysis. This procedure breaks down the reactive this compound into less harmful components.
Experimental Protocol for Neutralization
-
Segregation and Preparation: Isolate the this compound waste stream from other chemical waste. Ensure the waste container is clearly labeled and stored in a cool, well-ventilated area away from acids and oxidizing agents.
-
Dilution: If the waste is concentrated, it should be cautiously diluted with a compatible inert solvent (e.g., the solvent used in the reaction) to manage the rate of the neutralization reaction and dissipate heat.
-
Neutralization Setup: Place a suitably sized container for the neutralization reaction in an ice bath within a chemical fume hood. The container should be equipped with a magnetic stirrer.
-
Addition of Base: Slowly and in small portions, add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH, e.g., 1 M) to the stirred this compound waste. The use of sodium bicarbonate is generally preferred as it is a weaker base and the reaction is less exothermic.
-
Monitoring: Monitor the reaction closely. The addition of the basic solution may cause gas evolution (carbon dioxide if using bicarbonate) and a slight increase in temperature. Control the rate of addition to keep the reaction under control.
-
pH Check: After the initial reaction subsides, check the pH of the solution using pH paper or a calibrated pH meter. Continue adding the basic solution until the pH is stable in the neutral to slightly basic range (pH 7-9).
-
Completion and Final Disposal: Once the pH is stable and the reaction is complete, the neutralized aqueous waste should be collected in a properly labeled hazardous waste container. Even after neutralization, the waste may contain chlorinated organic byproducts and should be disposed of through a licensed hazardous waste disposal company. Do not dispose of the neutralized solution down the drain.
Quantitative Data for Disposal Protocol
| Parameter | Recommendation | Rationale |
| Neutralizing Agent | Saturated Sodium Bicarbonate (NaHCO₃) solution or 1M Sodium Hydroxide (NaOH) | NaHCO₃ is a milder base, making the reaction easier to control. NaOH is effective but more corrosive and can lead to a more vigorous reaction. |
| Solvent for Dilution | Reaction solvent (e.g., Dichloromethane, Toluene) | Ensures compatibility and helps to control the reaction rate and temperature. |
| Reaction Temperature | 0-10 °C (Ice Bath) | Controls the exothermic nature of the hydrolysis reaction, preventing splashing and uncontrolled evolution of gases. |
| Target pH | 7 - 9 | Ensures complete neutralization of the acidic byproducts and the this compound itself. |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles, lab coat | Protects from skin and eye contact with the corrosive and irritant chemicals. |
| Ventilation | Chemical Fume Hood | Prevents inhalation of volatile organic compounds and reaction byproducts. |
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound waste, fostering a culture of safety and compliance within the research and development environment.
Safeguarding Your Research: Essential Personal Protective Equipment and Handling Protocols for Trichloroacetimidates
Researchers and scientists working with trichloroacetimidates must adhere to stringent safety protocols to mitigate potential hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of these compounds in a laboratory setting.
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is the first line of defense against chemical exposure. Trichloroacetimidates are irritating to the eyes, respiratory system, and skin, and may be harmful if inhaled, swallowed, or absorbed through the skin.[1][2][3] The following table summarizes the required PPE for handling trichloroacetimidates.
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Chemical safety goggles or a face shield | Must be worn at all times in the laboratory.[1][2][3] |
| Hands | Chemical-resistant gloves (e.g., Natural rubber, Neoprene, or Nitrile rubber) | Inspect gloves for tears or punctures before use. Change gloves regularly or immediately if contaminated.[1][2] For tasks with a high risk of splashing, consider double gloving. |
| Body | Laboratory coat or chemical-resistant apron | Should be fully buttoned to provide maximum coverage.[1][4] |
| Respiratory | Use in a well-ventilated area; respirator may be required for large quantities or inadequate ventilation | Work should be conducted in a chemical fume hood.[5][6] If a respirator is needed, it must be NIOSH-approved and used in accordance with a respiratory protection program.[1] |
Operational Plan for Safe Handling
A systematic approach to handling trichloroacetimidates is crucial for minimizing risk. The following step-by-step plan outlines the key procedures for safe operation.
1. Preparation and Engineering Controls:
-
Ensure a calibrated and certified chemical fume hood is used for all manipulations of trichloroacetimidates.[5][6]
-
Verify that an eyewash station and safety shower are readily accessible and in good working order.[1]
-
Designate a specific area within the fume hood for the handling of trichloroacetimidates to contain potential contamination.
-
Assemble all necessary equipment and reagents before commencing work.
2. Donning Personal Protective Equipment (PPE):
-
Put on a lab coat, ensuring it is fully fastened.
-
Don chemical safety goggles.
-
Wash hands thoroughly before putting on gloves.
-
Wear two pairs of chemical-resistant gloves, with the inner glove tucked under the cuff of the lab coat and the outer glove pulled over the cuff.[7]
3. Chemical Handling:
-
Carefully uncap the trichloroacetimidate container within the fume hood.
-
Use a clean spatula or appropriate dispensing tool to transfer the chemical. Avoid generating dust or aerosols.[2][5]
-
Keep the container tightly closed when not in use.[1]
-
Avoid contact with skin, eyes, and clothing.[1]
4. Post-Handling and Decontamination:
-
Upon completion of the work, decontaminate all surfaces and equipment with an appropriate solvent.
-
Remove the outer pair of gloves and dispose of them as hazardous waste.
-
Remove the lab coat and inner gloves, disposing of the gloves as hazardous waste.
-
Wash hands thoroughly with soap and water.
The following diagram illustrates the workflow for the safe handling of trichloroacetimidates:
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. sams-solutions.com [sams-solutions.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
